molecular formula C34H66O4 B11939835 9-PAHSA-d9

9-PAHSA-d9

Cat. No.: B11939835
M. Wt: 547.9 g/mol
InChI Key: MHQWHZLXDBVXML-NPNXCVMYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-PAHSA-d9 (9-[((13,13,14,14,15,15,16,16,16-d9)palmitoyl)hydroxy]-stearic acid) is a deuterium-labeled isotopologue of the endogenous lipid 9-PAHSA, which belongs to the class of fatty acid esters of hydroxy fatty acids (FAHFAs). This compound serves as a critical internal standard in quantitative mass spectrometry-based lipidomics, enabling precise measurement of endogenous PAHSA levels in biological samples such as serum and adipose tissue . Research indicates that 9-PAHSA levels are highly correlated with insulin sensitivity and are reduced in the serum and adipose tissue of insulin-resistant humans and mice . Studies show that 9-PAHSA signals through the G-protein coupled receptor GPR120 (GPR120) in adipocytes to enhance insulin-stimulated glucose uptake . Administration of 9-PAHSA has been demonstrated to lower blood glucose and improve glucose tolerance in vivo . Beyond its anti-diabetic potential, 9-PAHSA exhibits anti-inflammatory properties and has been shown to ameliorate diabetic cardiovascular complications in model organisms, including the reduction of carotid vascular calcification and attenuation of myocardial hypertrophy and dysfunction by promoting autophagic flux . This product is provided with a purity of >99% and should be stored at -20°C . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C34H66O4

Molecular Weight

547.9 g/mol

IUPAC Name

9-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)octadecanoic acid

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2

InChI Key

MHQWHZLXDBVXML-NPNXCVMYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide on 9-PAHSA-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 9-PAHSA-d9, a deuterated form of the endogenous lipid 9-PAHSA. This document covers its fundamental molecular properties, its role in key biological signaling pathways, and detailed experimental protocols for its study.

Core Molecular Data

This compound is a deuterated version of 9-palmitoyl-hydroxy-stearic acid, where nine hydrogen atoms on the palmitoyl chain have been replaced by deuterium.[1] This isotopic labeling is crucial for its use as an internal standard in mass spectrometry-based quantification of endogenous 9-PAHSA levels.

PropertyValueSource
Molecular Formula C34H57D9O4[1][2]
Molecular Weight 547.94 g/mol
Exact Mass 547.553
CAS Number 1809222-43-2

Note: The molecular weight of deuterium is approximately 2.014 g/mol .

Biological Significance and Signaling Pathways

9-PAHSA is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of lipids and has emerged as a significant bioactive molecule with anti-diabetic and anti-inflammatory properties. Levels of 9-PAHSA are correlated with insulin sensitivity and are found to be reduced in the adipose tissue and serum of insulin-resistant individuals.

Key Signaling Pathways:

  • GPR120 Activation: In adipocytes, 9-PAHSA signals through the G-protein-coupled receptor 120 (GPR120) to promote insulin-stimulated glucose uptake. This pathway is a primary mechanism for its anti-diabetic effects.

  • Anti-Inflammatory Pathway: 9-PAHSA has been shown to exert anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS) / NF-kappa B pathway. It can also modulate immune responses by reducing the secretion of pro-inflammatory cytokines.

  • Autophagy Regulation: Recent studies have indicated that 9-PAHSA can improve cardiovascular complications in diabetic models by promoting autophagic flux. This is mediated through the p-AKT/mTOR/PI3KIII-BECN-1 pathway. It has also been shown to regulate glycolipid metabolism by enhancing autophagy and upregulating the PI3K/AKT pathway.

Below is a diagram illustrating the primary signaling pathway of 9-PAHSA in adipocytes.

9-PAHSA signaling via GPR120.

Experimental Protocols

The quantification and study of 9-PAHSA and its deuterated analog often involve sophisticated analytical techniques. Below are outlines of common experimental protocols.

3.1. Lipid Extraction for Mass Spectrometry Analysis

This protocol is adapted for the extraction of FAHFAs from biological samples such as plasma or tissue.

  • Internal Standard Addition: Prior to extraction, add a known amount of this compound (e.g., 1-5 pmol/sample) to the sample as an internal standard.

  • Solvent Addition: For plasma or serum, add the sample to a mixture of PBS, methanol, and chloroform. For tissues, homogenize in a suitable buffer before solvent addition.

  • Phase Separation: Centrifuge the mixture to separate the organic (bottom) and aqueous (top) phases.

  • Collection and Drying: Carefully transfer the organic phase to a new vial and dry it down under a gentle stream of nitrogen.

  • Storage: Store the dried lipid extract at -80°C until analysis.

3.2. Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent compatible with the LC mobile phase.

  • Chromatographic Separation: Use a C18 reverse-phase column to separate the different PAHSA isomers. The specific gradient and mobile phase composition will need to be optimized for the specific isomers of interest.

  • Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transition for 9-PAHSA and this compound will be specific to their precursor and product ions.

  • Data Analysis: Quantify the endogenous 9-PAHSA by comparing its peak area to that of the this compound internal standard.

3.3. In Vitro Cell-Based Assays

These assays are used to investigate the biological activity of 9-PAHSA.

  • Cell Culture: Culture relevant cell lines (e.g., 3T3-L1 adipocytes, macrophages) under standard conditions.

  • Treatment: Treat the cells with varying concentrations of 9-PAHSA or a vehicle control for a specified period.

  • Glucose Uptake Assay: To assess insulin sensitivity, pre-incubate adipocytes with 9-PAHSA, followed by stimulation with insulin and measurement of radiolabeled glucose (e.g., 14C-glucose) uptake.

  • Cytokine Secretion Assay: To measure anti-inflammatory effects, stimulate macrophages with LPS in the presence or absence of 9-PAHSA and measure the levels of pro-inflammatory cytokines (e.g., CXCL10, IL-12, TNFα) in the cell culture supernatant using ELISA.

The workflow for a typical in vitro experiment to assess the anti-inflammatory properties of 9-PAHSA is depicted below.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis A Culture Macrophages D Treat cells with 9-PAHSA or vehicle A->D B Prepare 9-PAHSA solutions B->D C Prepare LPS solution E Stimulate with LPS C->E D->E F Collect supernatant E->F G Measure cytokine levels (ELISA) F->G H Analyze results G->H

Workflow for in vitro anti-inflammatory assay.

This guide provides a foundational understanding of this compound for researchers. Further in-depth investigation into the cited literature is recommended for specific application development.

References

The Biological Significance of Deuterated 9-PAHSA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Novel Therapeutic Candidate for Metabolic and Inflammatory Diseases

This technical guide provides a comprehensive overview of the biological significance of 9-palmitoyl-hydroxy-stearic acid (9-PAHSA), with a forward-looking perspective on the therapeutic potential of its deuterated form. For researchers, scientists, and drug development professionals, this document outlines the core biological activities of 9-PAHSA, details established experimental protocols, and presents a scientific case for the enhanced therapeutic utility of deuterated 9-PAHSA based on the principles of metabolic stabilization.

Introduction: The Promise of FAHFAs and the Role of 9-PAHSA

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1] Among these, 9-PAHSA is one of the most abundant and well-studied isomers, found in various mammalian tissues.[2] Levels of 9-PAHSA are correlated with insulin sensitivity and are found to be reduced in the serum and adipose tissue of insulin-resistant humans.[1][2] Administration of 9-PAHSA in murine models has been shown to improve glucose tolerance, stimulate insulin secretion, and exert potent anti-inflammatory effects.[3]

While the therapeutic potential of 9-PAHSA is evident, its development as a drug candidate may be hampered by metabolic instability common to fatty acid-based molecules. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a well-established strategy in medicinal chemistry to improve the metabolic profile of drug candidates. By reinforcing the molecule at sites prone to oxidative metabolism, deuteration can lead to a longer half-life, increased bioavailability, and enhanced therapeutic efficacy. This guide will explore the known biological functions of 9-PAHSA and extrapolate the potential benefits of its deuteration.

Biological Activities and Quantitative Data of 9-PAHSA

The biological effects of 9-PAHSA have been documented in numerous in vivo and in vitro studies. The following tables summarize key quantitative data from this research, providing a clear overview of its therapeutic potential.

Table 1: In Vivo Effects of 9-PAHSA on Glucose Metabolism and Inflammation
ParameterAnimal ModelTreatment DetailsKey FindingsReference
Glucose Tolerance db/db mice50 mg/kg 9-PAHSA by oral gavage for 4 weeksSignificantly improved glucose tolerance after 2 weeks of administration.
Systemic Insulin Sensitivity Chow-fed mice0.4 mg/day 9-PAHSA via subcutaneous osmotic minipumps for 13 weeksIncreased glucose infusion rate (GIR) from 13±2 to 27±4 mg/kg/min in hyperinsulinemic euglycemic clamps.
Systemic Insulin Sensitivity High-fat diet (HFD)-fed mice0.4 mg/day 9-PAHSA via subcutaneous osmotic minipumps for 13 weeksIncreased GIR from 2±0.5 to 10±3 mg/kg/min in hyperinsulinemic euglycemic clamps.
Endogenous Glucose Production (EGP) Chow-fed mice0.4 mg/day 9-PAHSA via subcutaneous osmotic minipumps for 13 weeksInsulin-mediated suppression of EGP increased from 28% to 55%.
Endogenous Glucose Production (EGP) HFD-fed mice0.4 mg/day 9-PAHSA via subcutaneous osmotic minipumps for 13 weeksInsulin suppressed EGP by 37% in 9-PAHSA treated mice, whereas insulin failed to suppress EGP in vehicle-treated mice.
Colitis Severity Wild-type mice with DSS-induced colitis5 mg/kg 9-PAHSA orally once dailyPrevented weight loss and improved colitis scores (stool consistency, hematochezia).
Adipocyte Browning Wild-type and ob/ob miceIntraperitoneal injection of 9-PAHSAEnhanced expression of brown fat-specific genes in white adipose tissue.
Table 2: In Vitro Effects of 9-PAHSA on Cellular Function
Cell TypeAssayTreatment DetailsKey FindingsReference
Primary Hepatocytes Endogenous Glucose Production40µM 9-PAHSAInhibited basal EGP to the same extent as a selective GPR43 agonist.
Adipose Tissue Explants Lipolysis9-PAHSA treatmentInhibited isoproterenol-induced lipolysis by 21%.
Bone Marrow-Derived Dendritic Cells (BMDCs) Cytokine SecretionLPS stimulation with 9-PAHSA co-treatmentAttenuated LPS-induced IL-6 secretion.
HepG2 Cells Steatosis ModelPre-treatment with 10-40 µM 9-PAHSAPrevented mitochondrial dysfunction and increased cell viability in oleic acid-induced steatosis.
3T3-L1 Adipocytes Inflammatory ResponseLPS stimulation with 9-PAHSA co-treatmentAbolished LPS-induced NF-κB activation and inflammatory cytokine secretion.

Signaling Pathways of 9-PAHSA

9-PAHSA exerts its diverse biological effects through interactions with several key signaling pathways. The primary receptors identified to date are G protein-coupled receptors (GPCRs), including GPR120 and GPR43.

GPR120-Mediated Signaling

GPR120 is a receptor for long-chain fatty acids and is expressed in adipose tissue, macrophages, and intestinal L-cells. Activation of GPR120 by 9-PAHSA is linked to its anti-inflammatory and insulin-sensitizing effects.

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inflammation Anti-inflammatory Pathway cluster_metabolism Metabolic Pathway 9-PAHSA 9-PAHSA GPR120 GPR120 9-PAHSA->GPR120 Activation NF-kB_Activation NF-κB Activation GPR120->NF-kB_Activation Inhibition Insulin_Signaling Insulin Signaling GPR120->Insulin_Signaling Enhancement WAT_Browning WAT Browning GPR120->WAT_Browning Promotion LPS LPS LPS->NF-kB_Activation Inflammatory_Cytokines Inflammatory Cytokine Secretion NF-kB_Activation->Inflammatory_Cytokines GLUT4_Translocation GLUT4 Translocation Insulin_Signaling->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake

GPR120 Signaling Pathway of 9-PAHSA.
GPR43-Mediated Signaling

Recent evidence also points to the involvement of GPR43, a receptor for short-chain fatty acids, in mediating some of the metabolic effects of 9-PAHSA, particularly in the liver and adipose tissue.

GPR43_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 9-PAHSA 9-PAHSA GPR43 GPR43 9-PAHSA->GPR43 Activation cAMP_Pathway cAMP Pathway GPR43->cAMP_Pathway Inhibition EGP Endogenous Glucose Production (Liver) cAMP_Pathway->EGP Stimulation Lipolysis Lipolysis (Adipose Tissue) cAMP_Pathway->Lipolysis Stimulation

GPR43 Signaling Pathway of 9-PAHSA.

The Rationale for Deuterated 9-PAHSA

The primary rationale for developing a deuterated version of 9-PAHSA lies in improving its metabolic stability. Fatty acids are susceptible to enzymatic oxidation, which can lead to rapid clearance from the body and reduced efficacy. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. By strategically replacing hydrogen atoms with deuterium at metabolically vulnerable positions, the rate of enzymatic degradation can be significantly slowed.

Deuteration_Workflow cluster_problem The Challenge cluster_solution The Solution: Deuteration cluster_outcome The Hypothesized Outcome 9-PAHSA_Molecule 9-PAHSA Metabolic_Instability Metabolic Instability (e.g., β-oxidation) 9-PAHSA_Molecule->Metabolic_Instability Rapid_Clearance Rapid Clearance & Reduced Bioavailability Metabolic_Instability->Rapid_Clearance Deuteration Strategic Deuteration (C-H to C-D bonds) Rapid_Clearance->Deuteration Intervention Kinetic_Isotope_Effect Kinetic Isotope Effect Deuteration->Kinetic_Isotope_Effect Deuterated_9-PAHSA Deuterated 9-PAHSA Kinetic_Isotope_Effect->Deuterated_9-PAHSA Leads to Improved_PK Improved Pharmacokinetics (Longer half-life, higher exposure) Deuterated_9-PAHSA->Improved_PK Enhanced_Efficacy Enhanced Therapeutic Efficacy Improved_PK->Enhanced_Efficacy

Conceptual Workflow for the Development of Deuterated 9-PAHSA.

The potential benefits of deuterating 9-PAHSA include:

  • Increased Half-Life and Exposure: Reduced metabolic clearance would lead to a longer duration of action and higher overall drug exposure, potentially allowing for lower or less frequent dosing.

  • Enhanced Potency: By maintaining therapeutic concentrations for longer periods, deuterated 9-PAHSA may exhibit greater efficacy in vivo.

  • Improved Therapeutic Index: A more predictable pharmacokinetic profile can contribute to a better safety and tolerability profile.

While direct experimental data on the biological effects of deuterated 9-PAHSA is not yet widely available, commercial suppliers offer deuterated standards such as 9-PAHSA-d4 and 9-PAHSA-d9 for research purposes, indicating growing interest in this area.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the study of 9-PAHSA. These protocols can be adapted for the investigation of deuterated 9-PAHSA.

In Vivo Administration and Glucose Tolerance Test in Mice
  • Animal Model: db/db mice (a model of type 2 diabetes) or high-fat diet-induced obese mice.

  • Compound Preparation and Administration: 9-PAHSA is synthesized and purified. For oral administration, it is typically formulated in a suitable vehicle (e.g., olive oil, though caution is advised due to its own biological effects) and administered by gavage at a dose of, for example, 50 mg/kg daily. For continuous administration, osmotic minipumps can be implanted subcutaneously to deliver a constant dose (e.g., 0.4 mg/day).

  • Intraperitoneal Glucose Tolerance Test (IPGTT):

    • Fast mice for 6 hours.

    • Measure baseline blood glucose from a tail snip (t=0).

    • Administer an intraperitoneal injection of glucose (e.g., 2 g/kg body weight).

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

    • Calculate the area under the curve (AUC) for glucose excursion to assess glucose tolerance.

In Vitro Dendritic Cell Activation Assay
  • Cell Culture: Bone marrow-derived dendritic cells (BMDCs) are generated from the bone marrow of mice.

  • Assay Protocol:

    • Plate BMDCs in appropriate culture media.

    • Pre-treat cells with varying concentrations of 9-PAHSA or vehicle for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of inflammatory cytokines (e.g., IL-6, IL-12) in the supernatant using ELISA.

Western Blot Analysis for Signaling Proteins
  • Sample Preparation: Tissues (e.g., liver, adipose) or cells are lysed in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, Beclin-1) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

9-PAHSA is a promising endogenous lipid with robust anti-diabetic and anti-inflammatory effects, mediated through signaling pathways including GPR120 and GPR43. While its therapeutic potential is clear, the development of 9-PAHSA as a clinical candidate could be significantly enhanced by improving its metabolic stability. Deuteration represents a scientifically sound and well-precedented strategy to achieve this.

Future research should focus on the direct comparison of the pharmacokinetic and pharmacodynamic profiles of deuterated 9-PAHSA with its non-deuterated counterpart. Head-to-head studies in animal models of metabolic and inflammatory diseases will be crucial to validate the hypothesized benefits of deuteration. The synthesis of various deuterated isotopologues of 9-PAHSA will allow for the identification of the optimal deuteration pattern for maximal metabolic stability and therapeutic efficacy. The in-depth technical information provided in this guide serves as a foundational resource for researchers embarking on this exciting area of drug discovery and development.

References

9-PAHSA-d9 CAS number and supplier information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 9-PAHSA-d9, the deuterated form of 9-palmitoyl-hydroxy-stearic acid. 9-PAHSA is an endogenous lipid molecule belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] These lipids have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in the context of metabolic diseases and inflammation.[1][3][4] 9-PAHSA has been shown to improve glucose tolerance, stimulate insulin secretion, and exhibit anti-inflammatory properties. The deuterated form, this compound, serves as a valuable tool for researchers as an internal standard in quantitative mass spectrometry-based studies.

Core Data Presentation

Chemical and Physical Properties
PropertyValueReference
CAS Number 1809222-43-2
Synonyms 9-[((13,13,14,14,15,15,16,16,16-d9)palmitoyl)hydroxy]-stearic acid
Molecular Formula C₃₄H₅₇D₉O₄
Formula Weight 547.941 g/mol
Purity >99%
Form Liquid
Storage Temperature -20°C
Supplier Information
SupplierProduct NumberAvailable Sizes
Avanti Polar Lipids 860409500µg, Custom Packaging
Sigma-Aldrich 860409C500µg, 1mg
MedchemExpress HY-120657SInquire

Signaling Pathways and Experimental Workflows

The biological effects of 9-PAHSA are mediated through various signaling pathways. One of the key mechanisms involves the activation of G-protein coupled receptors (GPCRs), particularly GPR120. In adipocytes, the activation of GPR120 by PAHSAs enhances insulin-stimulated glucose uptake.

Below are diagrams illustrating the known signaling pathway of 9-PAHSA and a typical experimental workflow for its analysis.

PAHSA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 9-PAHSA 9-PAHSA GPR120 GPR120 9-PAHSA->GPR120 Binds and Activates G_Protein G-Protein (Gq/11) GPR120->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Induces PKC PKC Activation DAG->PKC Downstream Downstream Effects (e.g., GLUT4 translocation, anti-inflammatory response) Ca_Release->Downstream PKC->Downstream

Caption: Signaling pathway of 9-PAHSA via GPR120 activation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Tissue Adipose Tissue or Serum Extraction Lipid Extraction Tissue->Extraction Spiking Spike with This compound (Internal Standard) Extraction->Spiking LC_MS LC-MS/MS Analysis Spiking->LC_MS Quantification Quantification of endogenous 9-PAHSA LC_MS->Quantification Data_Analysis Data Analysis and Comparison Quantification->Data_Analysis

Caption: Experimental workflow for the quantification of 9-PAHSA.

Experimental Protocols

While specific, detailed experimental protocols are often proprietary or publication-specific, the general methodologies for studying 9-PAHSA and its deuterated analogue can be outlined based on published research.

Synthesis of 9-PAHSA Analogues

The synthesis of 9-PAHSA and its analogues can be achieved through various chemical strategies. One reported approach involves the systematic removal of carbons from either the hydroxy fatty acid or the fatty acid regions of 9-PAHSA to investigate structure-activity relationships. These synthetic analogues can then be tested for their biological activity, such as their ability to attenuate IL-6 production in cell-based assays.

In Vitro Anti-inflammatory Assay

A common method to assess the anti-inflammatory properties of 9-PAHSA and its analogues is to use a cell-based assay. For example, RAW 264.7 macrophage cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells are then treated with the test compounds, and the levels of pro-inflammatory cytokines, such as IL-6, are measured in the cell culture supernatant, typically by ELISA.

Quantification of Endogenous 9-PAHSA

The quantification of endogenous levels of 9-PAHSA in biological samples, such as adipose tissue or serum, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method involves the extraction of lipids from the biological matrix, followed by the addition of a known amount of a deuterated internal standard, such as this compound. The use of an internal standard is crucial for accurate quantification as it corrects for variations in sample preparation and instrument response. The sample is then analyzed by LC-MS/MS, and the ratio of the signal from the endogenous analyte to the signal from the internal standard is used to determine the concentration of 9-PAHSA.

References

The Role of 9-PAHSA in Metabolic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-palmitoyl-hydroxy-stearic acid (9-PAHSA) is an endogenous lipid molecule belonging to the fatty acid esters of hydroxy fatty acids (FAHFAs) class. First identified in the adipose tissue of insulin-sensitive mice, 9-PAHSA has emerged as a significant regulator of metabolic homeostasis.[1][2] Levels of 9-PAHSA are inversely correlated with insulin resistance in humans, suggesting its potential as a therapeutic target for metabolic disorders such as type 2 diabetes.[1] This technical guide provides a comprehensive overview of the current understanding of 9-PAHSA's role in metabolic regulation, including its mechanisms of action, quantitative effects on key metabolic parameters, and detailed experimental protocols for its study.

Introduction

The rising prevalence of metabolic diseases worldwide necessitates the discovery of novel therapeutic agents. Endogenous signaling lipids that regulate metabolic pathways are of particular interest due to their potential for high efficacy and favorable safety profiles. The discovery of FAHFAs, and specifically 9-PAHSA, has opened a new avenue of research into the intricate connections between lipid metabolism and glucose homeostasis.[1] This document will delve into the multifaceted role of 9-PAHSA, providing a technical resource for researchers and drug development professionals in the field.

Mechanisms of Action

9-PAHSA exerts its metabolic effects through multiple signaling pathways, primarily involving G-protein coupled receptors (GPCRs) and the modulation of inflammatory responses.

G-Protein Coupled Receptor Signaling

2.1.1. GPR120 Activation

9-PAHSA is a ligand for G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[3] GPR120 is highly expressed in adipocytes and macrophages. Activation of GPR120 by 9-PAHSA in adipocytes is believed to contribute to enhanced insulin-stimulated glucose uptake.

GPR120_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 9-PAHSA 9-PAHSA GPR120 GPR120 9-PAHSA->GPR120 Binds Beta_Arrestin_2 β-Arrestin-2 GPR120->Beta_Arrestin_2 Recruits GLUT4 GLUT4 Translocation GPR120->GLUT4 Promotes TAB1 TAB1 Beta_Arrestin_2->TAB1 Inhibits TAK1 TAK1 TAB1->TAK1 Activates IKK IKK Complex TAK1->IKK Activates NFkB_Inhibition Inhibition of NF-κB Pathway IKK->NFkB_Inhibition Leads to Anti_Inflammatory Anti-inflammatory Effects NFkB_Inhibition->Anti_Inflammatory Results in Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Mediates

Figure 1: 9-PAHSA signaling through the GPR120 pathway.

2.1.2. GPR40 Activation

In pancreatic β-cells, 9-PAHSA acts as an agonist for GPR40 (FFAR1). Activation of GPR40 by 9-PAHSA leads to an increase in intracellular calcium levels, which in turn potentiates glucose-stimulated insulin secretion (GSIS).

GPR40_Signaling cluster_membrane Pancreatic β-cell Membrane cluster_cytosol Cytosol 9-PAHSA 9-PAHSA GPR40 GPR40 9-PAHSA->GPR40 Binds PLC Phospholipase C GPR40->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Insulin_Vesicles Insulin Vesicle Exocytosis Ca2_release->Insulin_Vesicles Promotes Insulin_Secretion Increased Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

Figure 2: 9-PAHSA signaling through the GPR40 pathway in pancreatic β-cells.
Anti-Inflammatory Effects

Chronic low-grade inflammation is a key contributor to insulin resistance. 9-PAHSA exhibits anti-inflammatory properties, in part through its activation of GPR120, which can lead to the inhibition of the NF-κB signaling pathway. By suppressing the production of pro-inflammatory cytokines, 9-PAHSA can improve insulin sensitivity in metabolic tissues.

Quantitative Effects on Metabolic Parameters

Numerous preclinical studies have demonstrated the beneficial effects of 9-PAHSA on various metabolic parameters. The following tables summarize key quantitative findings.

Table 1: Effects of 9-PAHSA on Glucose Homeostasis in Mice

ParameterAnimal Model9-PAHSA Dose & DurationKey FindingsReference
Glucose ToleranceHigh-Fat Diet (HFD)-fed mice50 mg/kg, single oral doseImproved glucose tolerance
Glucose Tolerancedb/db mice50 mg/kg/day for 4 weeksReduced blood glucose at 2 weeks
Insulin SensitivityHFD-fed miceChronic treatmentImproved insulin sensitivity
Fasting Blood GlucoseHFD-induced diabetic mice30 mg/kg/day for 1 monthNo significant effect on fasting blood glucose

Table 2: Effects of 9-PAHSA on Insulin and GLP-1 Secretion

ParameterModel System9-PAHSA ConcentrationKey FindingsReference
Insulin SecretionIsolated human isletsNot specifiedPotentiated glucose-stimulated insulin secretion
GLP-1 SecretionSTC-1 enteroendocrine cellsNot specifiedAugmented GLP-1 secretion by 1.5- to 2-fold
GLP-1 SecretionGLUTag cellsNot specifiedNo stimulation of GLP-1 release

Note: There are conflicting reports on the efficacy of 9-PAHSA, with some studies showing no significant improvement in glucose metabolism. These discrepancies may be due to differences in experimental models, 9-PAHSA formulation, and administration protocols.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on 9-PAHSA. The following are representative protocols for key experiments.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

OGTT_Workflow cluster_setup Preparation cluster_procedure Procedure Animal_Acclimation Acclimate mice Fasting Fast mice for 5-6 hours Animal_Acclimation->Fasting Baseline_Blood Collect baseline blood (t=0 min) for glucose measurement Fasting->Baseline_Blood Glucose_Prep Prepare 20% Dextrose solution Glucose_Gavage Administer glucose (2g/kg) via oral gavage Glucose_Prep->Glucose_Gavage PAHSA_Prep Prepare 9-PAHSA suspension (e.g., in 50% PEG400, 0.5% Tween-80) PAHSA_Admin Administer 9-PAHSA or vehicle via oral gavage PAHSA_Prep->PAHSA_Admin Baseline_Blood->PAHSA_Admin Wait Wait 30 minutes PAHSA_Admin->Wait Wait->Glucose_Gavage Blood_Sampling Collect blood at 15, 30, 60, 90, 120 min post-glucose Glucose_Gavage->Blood_Sampling Analysis Measure blood glucose levels Blood_Sampling->Analysis

Figure 3: Workflow for an in vivo oral glucose tolerance test with 9-PAHSA.

Protocol:

  • Animal Model: Use age- and weight-matched male C57BL/6J mice. For diet-induced obesity models, feed mice a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks).

  • Fasting: Fast mice for 5-6 hours before the experiment with free access to water.

  • 9-PAHSA Preparation: Prepare a homogenous suspension of 9-PAHSA in a vehicle such as 50% PEG400, 0.5% Tween-80 in water.

  • Baseline Measurement: At time 0, obtain a baseline blood glucose reading from a tail snip using a glucometer.

  • 9-PAHSA Administration: Administer 9-PAHSA (e.g., 50 mg/kg) or vehicle via oral gavage.

  • Glucose Administration: 30 minutes after 9-PAHSA administration, administer a 20% dextrose solution (2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

In Vitro Glucose Uptake in 3T3-L1 Adipocytes

Protocol:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum. To induce differentiation, treat confluent cells with a differentiation cocktail containing 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 2 days. Then, culture in medium containing only insulin for another 2 days, followed by maintenance in regular medium. Mature adipocytes should be visible by day 8-10.

  • 9-PAHSA Treatment: Treat differentiated 3T3-L1 adipocytes with varying concentrations of 9-PAHSA or vehicle for a specified duration (e.g., 24 hours).

  • Glucose Uptake Assay:

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Incubate with KRH buffer with or without insulin (e.g., 100 nM) for 30 minutes.

    • Add 2-deoxy-D-[³H]glucose and incubate for 10 minutes.

    • Wash cells with ice-cold PBS to stop the uptake.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration of each sample.

Western Blot Analysis of NF-κB Pathway

Protocol:

  • Cell Culture and Treatment: Culture RAW 264.7 macrophages in DMEM with 10% FBS. Pre-treat cells with 9-PAHSA for 1 hour before stimulating with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 30 minutes.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with primary antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

9-PAHSA is a promising endogenous lipid with significant potential in the regulation of metabolic health. Its ability to improve glucose tolerance, enhance insulin secretion, and exert anti-inflammatory effects makes it an attractive candidate for further investigation as a therapeutic agent for type 2 diabetes and related metabolic disorders. However, the conflicting findings in the literature highlight the need for standardized experimental protocols and further studies to elucidate the precise conditions under which 9-PAHSA exerts its beneficial effects. Future research should focus on identifying more specific molecular targets, understanding the nuances of its signaling pathways, and conducting well-controlled preclinical and clinical trials to validate its therapeutic potential in humans. The development of stable and orally bioavailable 9-PAHSA analogs could also be a promising avenue for drug development.

References

The Discovery and Therapeutic Potential of FAHFAs: A Technical Guide to Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the discovery, biological activity, and analysis of the novel lipid class, Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), with a particular focus on the promising anti-diabetic and anti-inflammatory properties of 9-PAHSA.

Introduction

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a recently identified class of endogenous lipids with significant therapeutic potential.[1][2] First discovered in 2014, these molecules have garnered considerable attention for their beneficial effects on glucose metabolism and inflammation.[3][4] This technical guide provides an in-depth exploration of the discovery, history, and biological functions of FAHFAs, with a specific emphasis on 9-palmitic acid-hydroxy stearic acid (9-PAHSA), one of the most studied and promising members of this lipid family. We will delve into the key experimental methodologies used to study these molecules, present quantitative data on their distribution and activity, and visualize the critical signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of bioactive lipids.

Discovery and History

The discovery of FAHFAs arose from lipidomic analysis of adipose tissue from mice engineered to be resistant to diabetes due to the overexpression of the glucose transporter GLUT4 in their fat cells.[5] These mice exhibited 16- to 18-fold higher levels of a previously uncharacterized class of lipids, which were subsequently identified as branched fatty acid esters of hydroxy fatty acids (FAHFAs).

Structurally, FAHFAs consist of a fatty acid ester-linked to a hydroxy fatty acid. The specific isomer is denoted by the position of the ester bond on the hydroxy fatty acid chain. For instance, in 9-PAHSA, palmitic acid is esterified to the 9-hydroxyl group of stearic acid. Since their initial discovery, numerous FAHFA families and isomers have been identified in various mammalian tissues, including adipose tissue, serum, and breast milk.

Early research quickly established a strong correlation between FAHFA levels and insulin sensitivity. Studies in humans revealed that individuals with insulin resistance have significantly lower levels of PAHSAs in their adipose tissue and serum compared to insulin-sensitive individuals. This finding suggested that FAHFAs could play a crucial role in metabolic health and disease.

Biological Activity and Therapeutic Potential

FAHFAs, and 9-PAHSA in particular, exhibit a range of beneficial biological activities, primarily centered on their anti-diabetic and anti-inflammatory effects.

Anti-Diabetic Effects

Oral administration of 9-PAHSA to mice has been shown to lower blood glucose levels and improve glucose tolerance. These effects are mediated through multiple mechanisms:

  • Stimulation of Insulin and GLP-1 Secretion: PAHSAs have been demonstrated to stimulate the secretion of both insulin from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) from intestinal L-cells. This dual action contributes to improved glucose disposal after a meal.

  • Enhanced Insulin Sensitivity: 9-PAHSA enhances insulin-stimulated glucose uptake in adipocytes.

  • GPR120 Activation: The effects of PAHSAs on insulin secretion and glucose uptake are mediated, at least in part, through the activation of G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).

Anti-Inflammatory Effects

Chronic low-grade inflammation is a key contributor to the development of insulin resistance and type 2 diabetes. FAHFAs have demonstrated potent anti-inflammatory properties. 9-PAHSA can reduce adipose tissue inflammation in diet-induced obese mice. In vitro studies have shown that 9-PAHSA can inhibit the production of pro-inflammatory cytokines by macrophages in response to inflammatory stimuli like lipopolysaccharide (LPS). This anti-inflammatory activity is also linked to the activation of GPR120.

Data Presentation: Quantitative Analysis of FAHFAs

The following tables summarize key quantitative data related to the distribution and activity of PAHSAs.

Table 1: PAHSA Isomer Distribution in Wild-Type Mouse Tissues

PAHSA IsomerSerum (nM)Subcutaneous White Adipose Tissue (pmol/g)Perigonadal White Adipose Tissue (pmol/g)Brown Adipose Tissue (pmol/g)
13/12-PAHSA2.5150200100
11-PAHSA1.08010050
10-PAHSA1.512015080
9-PAHSA2.0500600300
5-PAHSA0.4506030

Data adapted from Yore et al., Cell, 2014.

Table 2: Correlation of PAHSA Levels with Insulin Sensitivity in Humans

PAHSA IsomerCorrelation with Insulin Sensitivity (r-value)Fold Reduction in Insulin-Resistant vs. Sensitive Subjects (Subcutaneous Adipose Tissue)
Total PAHSAs0.75~70%
13/12-PAHSA0.6860-73%
10-PAHSA0.7160-73%
9-PAHSA0.7860-73%
5-PAHSA0.6560-73%

Data adapted from Yore et al., Cell, 2014.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in FAHFA research.

Extraction and Quantification of FAHFAs from Biological Samples

This protocol describes the extraction and quantification of FAHFAs from tissues and plasma/serum using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Tissue homogenizer

  • Chloroform, Methanol, Water (LC-MS grade)

  • Internal standards (e.g., ¹³C-labeled 9-PAHSA)

  • Solid-phase extraction (SPE) silica cartridges

  • Hexane, Ethyl acetate (LC-MS grade)

  • LC-MS system (e.g., Triple Quadrupole)

Procedure:

  • Homogenization: Weigh frozen tissue and homogenize in a mixture of chloroform:methanol (2:1, v/v) containing the internal standard. For plasma/serum, add the sample to a chloroform:methanol mixture.

  • Lipid Extraction (Bligh-Dyer Method): Add water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:2:1.8. Vortex and centrifuge to separate the phases.

  • Organic Phase Collection: Carefully collect the lower organic phase containing the lipids.

  • Solid-Phase Extraction (SPE) for FAHFA Enrichment:

    • Condition a silica SPE cartridge with hexane.

    • Load the dried and reconstituted lipid extract onto the cartridge.

    • Wash with 95:5 hexane:ethyl acetate to elute neutral lipids.

    • Elute FAHFAs with 100% ethyl acetate.

  • LC-MS Analysis:

    • Dry the FAHFA fraction under nitrogen and reconstitute in a suitable solvent (e.g., methanol).

    • Inject the sample into the LC-MS system.

    • Separate FAHFA isomers using a C18 reverse-phase column with an appropriate gradient of mobile phases (e.g., water and acetonitrile with additives like formic acid or ammonium acetate).

    • Detect and quantify FAHFAs using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol outlines the procedure for assessing the effect of FAHFA administration on glucose tolerance in mice.

Materials:

  • 9-PAHSA or other FAHFAs

  • Vehicle (e.g., corn oil)

  • Glucose solution (20% in water)

  • Glucometer and test strips

Procedure:

  • Fasting: Fast mice overnight (e.g., 12-16 hours) with free access to water.

  • Baseline Blood Glucose: Measure baseline blood glucose from a tail snip.

  • FAHFA Administration: Administer 9-PAHSA (e.g., 10 mg/kg body weight) or vehicle via oral gavage.

  • Glucose Challenge: After a set time (e.g., 30 minutes) following FAHFA administration, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

In Vitro Macrophage Anti-Inflammatory Assay

This protocol describes an in vitro assay to evaluate the anti-inflammatory effects of FAHFAs on macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • 9-PAHSA or other FAHFAs

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding: Seed macrophages in a multi-well plate and allow them to adhere overnight.

  • FAHFA Pre-treatment: Pre-treat the cells with various concentrations of 9-PAHSA or vehicle for a specified time (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

  • Incubation: Incubate the cells for a defined period (e.g., 6-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines in the supernatant using ELISA kits.

  • Data Analysis: Compare cytokine levels in FAHFA-treated cells to vehicle-treated, LPS-stimulated cells to determine the anti-inflammatory effect.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to FAHFA research.

FAHFA_Signaling_Pathway FAHFA FAHFA (e.g., 9-PAHSA) GPR120 GPR120 (FFAR4) FAHFA->GPR120 Gq Gq GPR120->Gq Anti_Inflammatory Anti-inflammatory Effects (Macrophage) GPR120->Anti_Inflammatory β-arrestin-2 pathway PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Insulin_Secretion ↑ Insulin Secretion (Pancreatic β-cell) Ca_release->Insulin_Secretion GLP1_Secretion ↑ GLP-1 Secretion (Intestinal L-cell) Ca_release->GLP1_Secretion Glucose_Uptake ↑ Insulin-stimulated Glucose Uptake (Adipocyte) PKC->Glucose_Uptake

Caption: FAHFA signaling through GPR120, leading to anti-diabetic and anti-inflammatory effects.

Experimental_Workflow_FAHFA_Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue/Plasma Sample Homogenization Homogenization (with Internal Standard) Tissue->Homogenization Lipid_Extraction Lipid Extraction (Bligh-Dyer) Homogenization->Lipid_Extraction SPE Solid-Phase Extraction (SPE) Lipid_Extraction->SPE LC_MS LC-MS Analysis (Reverse Phase C18) SPE->LC_MS Enriched FAHFA Fraction Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Caption: Workflow for the extraction and quantification of FAHFAs from biological samples.

Conclusion

The discovery of FAHFAs has opened a new and exciting chapter in the field of lipid research. These endogenous molecules, particularly 9-PAHSA, have demonstrated significant potential as therapeutic agents for metabolic and inflammatory diseases. Their ability to improve glucose homeostasis and dampen inflammation through pathways involving GPR120 makes them attractive targets for drug development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to further explore the biology of FAHFAs and translate these promising findings into novel therapies. Continued investigation into the biosynthesis, degradation, and diverse physiological roles of the many FAHFA isomers will undoubtedly uncover new avenues for treating a range of human diseases.

References

An In-depth Technical Guide to the In Vivo Mechanism of Action of 9-PAHSA

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Palmitic acid-9-hydroxy-stearic acid (9-PAHSA) is a member of a novel class of endogenous mammalian lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).[1] First identified in the adipose tissue of insulin-sensitive mice, 9-PAHSA levels are inversely correlated with insulin resistance in both humans and murine models.[2][3] Administration of 9-PAHSA in vivo has demonstrated significant anti-diabetic and anti-inflammatory effects, positioning it as a lipid mediator with considerable therapeutic potential. This technical guide provides a comprehensive overview of the in vivo mechanisms of action of 9-PAHSA, detailing its signaling pathways, metabolic consequences, and anti-inflammatory functions. It is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic and inflammatory diseases.

Core Metabolic Actions of 9-PAHSA

The primary and most studied in vivo effects of 9-PAHSA revolve around the regulation of glucose homeostasis and insulin sensitivity. These actions are mediated through a multi-receptor, multi-tissue signaling network.

Enhancement of Glucose Homeostasis and Insulin Sensitivity

In vivo administration of 9-PAHSA improves glucose tolerance, lowers ambient glycemia, and enhances insulin sensitivity. These effects are driven by its ability to stimulate both insulin and glucagon-like peptide-1 (GLP-1) secretion and to directly enhance insulin action in peripheral tissues.

The principal mechanisms involve the activation of G-protein coupled receptors (GPCRs):

  • GPR120 (FFAR4): In adipocytes, 9-PAHSA signals through GPR120 to enhance insulin-stimulated glucose uptake. Activation of GPR120 is also linked to the promotion of white adipose tissue (WAT) "browning," a process that increases energy expenditure.

  • GPR40 (FFAR1): 9-PAHSA directly activates GPR40 on pancreatic β-cells, which potentiates glucose-stimulated insulin secretion (GSIS). This GPR40-mediated action is a key contributor to its glucose-lowering effects. It also augments GLP-1 secretion from enteroendocrine cells, although this specific effect may be GPR40-independent.

GPR_Signaling cluster_0 Pancreatic β-Cell / Enteroendocrine Cell cluster_1 Adipocyte GPR40 GPR40 GSIS ↑ Glucose-Stimulated Insulin Secretion GPR40->GSIS GLP1 ↑ GLP-1 Secretion GPR40->GLP1 GPR120 GPR120 GLUT4 ↑ Insulin-Stimulated GLUT4 Translocation GPR120->GLUT4 Uptake ↑ Glucose Uptake GLUT4->Uptake PAHSA 9-PAHSA PAHSA->GPR40 Activates PAHSA->GPR120 Activates EGP_Inhibition PAHSA 9-PAHSA GPR43 GPR43 (Hepatocyte) PAHSA->GPR43 Activates Gai Gαi GPR43->Gai AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA EGP ↓ Endogenous Glucose Production (EGP) PKA->EGP Anti_Inflammatory_Workflow cluster_Macrophage Adipose Tissue Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_path NF-κB Pathway Activation TLR4->NFkB_path Cytokines ↑ Pro-inflammatory Cytokines (TNFα, IL-1β) NFkB_path->Cytokines PAHSA 9-PAHSA GPR120 GPR120 PAHSA->GPR120 GPR120->NFkB_path Inhibits Autophagy_Pathway PAHSA 9-PAHSA pAKT p-AKT PAHSA->pAKT Inhibits PI3K PI3KIII PAHSA->PI3K Activates mTOR mTOR pAKT->mTOR Activates Autophagy ↑ Autophagic Flux mTOR->Autophagy Inhibits BECN1 BECN1 PI3K->BECN1 Promotes BECN1->Autophagy Promotes Protection Cardiovascular Protection Autophagy->Protection

References

Methodological & Application

Application Notes and Protocols for the Use of 9-PAHSA-d9 as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1][2][3] Accurate quantification of these bioactive lipids in various biological matrices is crucial for understanding their physiological roles and therapeutic potential. Due to their low endogenous concentrations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for their measurement.[4] The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.[5] This document provides detailed application notes and protocols for the use of 9-PAHSA-d9 as an internal standard for the quantification of 9-PAHSA in biological samples.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It involves the addition of a known amount of an isotopically enriched analog of the analyte (the internal standard) to the sample at the beginning of the sample preparation process. The internal standard, in this case, this compound, is chemically identical to the analyte (9-PAHSA) but has a different mass due to the incorporation of deuterium atoms. Because the internal standard and the analyte behave nearly identically during extraction, chromatography, and ionization, the ratio of the analyte to the internal standard remains constant throughout the analytical procedure. By measuring this ratio using MS/MS, the concentration of the endogenous analyte in the original sample can be accurately determined.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • 9-PAHSA (Analytical Standard)

  • LC-MS grade solvents: Methanol, Chloroform, Acetonitrile, Water, Hexane, Ethyl Acetate, Isopropanol

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ammonium hydroxide

  • Phosphate-buffered saline (PBS)

  • Solid Phase Extraction (SPE) cartridges (e.g., Silica-based)

  • Biological matrix (e.g., plasma, serum, tissue homogenate)

Standard Solution Preparation

Prepare stock solutions of 9-PAHSA and this compound in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL. From these stock solutions, prepare a series of working standard solutions for the calibration curve by diluting the 9-PAHSA stock solution. Also, prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 10 µg/mL). The optimal concentration of the internal standard should be determined empirically for the specific sample type and instrument.

Sample Preparation: Lipid Extraction

The choice of lipid extraction method depends on the sample matrix and the desired lipid classes to be analyzed. Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

a) Liquid-Liquid Extraction (LLE) - Modified Bligh-Dyer Method

This method is suitable for a wide range of biological samples.

  • To 200 µL of plasma or serum, add 1.3 mL of PBS. For tissue samples, homogenize the tissue in a suitable buffer.

  • Add a known amount of the this compound internal standard working solution.

  • Add 1.5 mL of methanol and 3 mL of chloroform.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Dry the organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the LC mobile phase or a compatible solvent like methanol for analysis.

b) Solid-Phase Extraction (SPE) for FAHFA Enrichment

SPE can be used after an initial lipid extraction to enrich for PAHSAs and remove interfering neutral lipids.

  • Condition a silica SPE cartridge by washing with hexane.

  • Load the reconstituted lipid extract (from LLE) onto the cartridge.

  • Wash the cartridge with a non-polar solvent mixture like 95:5 hexane:ethyl acetate to elute neutral lipids.

  • Elute the FAHFAs, including 9-PAHSA and this compound, with ethyl acetate.

  • Dry the collected eluate under nitrogen.

  • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

a) Liquid Chromatography (LC) Parameters

The chromatographic separation of PAHSA isomers is critical for accurate quantification.

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm)
Mobile Phase A Water with 5 mM ammonium acetate and 0.03% ammonium hydroxide or 0.1% formic acid
Mobile Phase B Methanol with 5 mM ammonium acetate and 0.03% ammonium hydroxide or 0.1% formic acid
Gradient Isocratic elution with 93:7 Methanol:Water is a possibility. A gradient may be required for complex samples.
Flow Rate 0.2 mL/min
Column Temperature 25°C
Injection Volume 10 µL

b) Mass Spectrometry (MS) Parameters

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification.

ParameterRecommended Settings
Ionization Mode Negative Electrospray Ionization (ESI-)
Spray Voltage ~3.5 kV
Vaporizer Temperature ~275°C
Ion Transfer Tube Temp ~325°C
Gas Pressures Sheath gas, Aux gas, and Sweep gas pressures should be optimized for the specific instrument.
MRM Transitions 9-PAHSA: Precursor ion (m/z) 537.5 -> Product ions (m/z) 255.2 (palmitate), 281.2 (dehydrated hydroxystearate), 299.2 (hydroxystearate)This compound: Precursor and product ions will be shifted by +9 Da.

Quantitative Data Summary

The following table summarizes the key MRM transitions for 9-PAHSA and its deuterated internal standard. The most abundant fragment ion is typically used for quantification (quantifier), while others are used for confirmation (qualifiers).

AnalytePrecursor Ion (m/z)Quantifier Product Ion (m/z)Qualifier Product Ion 1 (m/z)Qualifier Product Ion 2 (m/z)
9-PAHSA537.5255.2281.2299.2
This compound546.5255.2 or 264.2281.2 or 290.2299.2 or 308.2*

*Note: The exact m/z of the product ions for this compound will depend on the location of the deuterium labels on the molecule. If the deuterium atoms are on the palmitoyl chain, the palmitate fragment will be shifted. If they are on the hydroxystearoyl chain, the hydroxystearate-related fragments will be shifted. The user must confirm the fragmentation pattern of their specific this compound standard.

Data Analysis and Quantification

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the 9-PAHSA standard to the this compound internal standard against the known concentration of the 9-PAHSA standards.

  • Quantification: Determine the concentration of endogenous 9-PAHSA in the biological samples by interpolating the peak area ratio of the endogenous 9-PAHSA to the this compound internal standard from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma, Serum, Tissue) add_is Spike with this compound Internal Standard sample->add_is lle Liquid-Liquid Extraction (e.g., Bligh-Dyer) add_is->lle spe Solid-Phase Extraction (Enrichment) lle->spe drydown Dry Down Extract spe->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Analysis (Quantification) lcms->data

Caption: Workflow for the quantification of 9-PAHSA using this compound.

9-PAHSA Signaling Pathways

9-PAHSA has been shown to exert its biological effects through various signaling pathways.

Caption: Simplified signaling pathways of 9-PAHSA.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the accurate quantification of 9-PAHSA in complex biological matrices. The detailed protocols provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. Adherence to these protocols will enable the generation of high-quality data, facilitating a deeper understanding of the role of 9-PAHSA in health and disease.

References

Application Note & Protocol: Quantitative Analysis of 9-PAHSA using 9-PAHSA-d9 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Palmitoyl-hydroxy-stearic acid (9-PAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of endogenous lipids. It has garnered significant interest due to its anti-diabetic and anti-inflammatory properties.[1][2] Accurate quantification of 9-PAHSA in biological matrices is crucial for understanding its physiological roles and therapeutic potential. This application note provides a detailed protocol for the quantification of 9-PAHSA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 9-PAHSA-d9.

Quantitative Data Summary

The following table summarizes representative performance characteristics of the described LC-MS/MS method for the quantification of 9-PAHSA. These values are illustrative and should be established for each specific laboratory setup and matrix.

ParameterRepresentative Value
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy at LLOQ85 - 115%
Precision at LLOQ< 20%
Accuracy (Low, Mid, High QC)90 - 110%
Precision (Low, Mid, High QC)< 15%
Matrix Effect< 15%
Recovery> 85%

Experimental Protocol

This protocol details the necessary steps for the extraction, enrichment, and quantification of 9-PAHSA from biological samples such as plasma or tissue.

1. Materials and Reagents

  • 9-PAHSA analytical standard

  • This compound internal standard[3][4][5]

  • LC-MS/MS grade water, methanol, acetonitrile, chloroform, isopropanol, and hexane

  • Formic acid and ammonium hydroxide

  • Phosphate-buffered saline (PBS)

  • Solid-phase extraction (SPE) silica cartridges

  • Glass vials and tubes

2. Sample Preparation

The following steps outline the procedure for lipid extraction and solid-phase extraction (SPE) to enrich for FAHFAs.

2.1. Lipid Extraction from Plasma/Serum

  • To 200 µL of plasma or serum in a glass tube, add 1.3 mL of PBS.

  • Add 1.5 mL of methanol.

  • Add 3 mL of chloroform containing the this compound internal standard (e.g., 1 pmol/sample).

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic phases.

  • Carefully transfer the lower organic phase to a new glass tube.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Store the dried extract at -80°C until SPE.

2.2. Lipid Extraction from Tissue

  • Homogenize approximately 150 mg of tissue on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform containing the this compound internal standard (e.g., 5 pmol/sample).

  • Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C.

  • Transfer the lower organic phase to a new glass tube.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Store the dried extract at -80°C until SPE.

2.3. Solid-Phase Extraction (SPE)

  • Reconstitute the dried lipid extract in 1 mL of hexane.

  • Condition a silica SPE cartridge with 4 mL of hexane.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 4 mL of 1% ethyl acetate in hexane.

  • Elute the FAHFA fraction with 4 mL of ethyl acetate.

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

3.1. Liquid Chromatography (LC) Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient to separate 9-PAHSA from its isomers. For example, a 30-minute gradient.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3.2. Mass Spectrometry (MS) Conditions

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 9-PAHSA: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

  • MS Parameters:

    • Spray Voltage: 3.5 kV

    • Ion Transfer Tube Temperature: 325°C

    • Vaporizer Temperature: 275°C

    • Sheath Gas: 2.7 L/min

    • Auxiliary Gas: 5.0 L/min

    • Sweep Gas: 1.5 L/min

4. Data Analysis

  • Quantify 9-PAHSA by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • Generate a calibration curve using known concentrations of 9-PAHSA standards spiked with a constant concentration of this compound.

  • Determine the concentration of 9-PAHSA in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample (Plasma, Tissue) Spike Spike with this compound Internal Standard Sample->Spike Extraction Lipid Extraction (Chloroform/Methanol) Spike->Extraction SPE Solid-Phase Extraction (SPE) for FAHFA Enrichment Extraction->SPE Reconstitution Reconstitute in Mobile Phase SPE->Reconstitution LC_MS LC-MS/MS Analysis (C18 Column, MRM) Reconstitution->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Result Concentration of 9-PAHSA Quantification->Result

Caption: Experimental workflow for the quantification of 9-PAHSA.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR120 GPR120 AKT AKT GPR120->AKT Activates PAHSA 9-PAHSA PAHSA->GPR120 Activates mTOR mTOR AKT->mTOR Inhibits PI3KIII_BECN1 PI3KIII-BECN-1 Complex mTOR->PI3KIII_BECN1 Inhibits Autophagy Autophagy Flux PI3KIII_BECN1->Autophagy Promotes

Caption: 9-PAHSA signaling pathway promoting autophagy.

References

Application Notes and Protocols for 9-PAHSA-d9 Solution Preparation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of 9-PAHSA-d9 solutions for use as an internal standard in mass spectrometry-based quantification of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).

Introduction

9-Palmitoyl-hydroxy stearic acid-d9 (this compound) is the deuterated form of 9-PAHSA, a bioactive lipid belonging to the FAHFA family.[1] FAHFAs are emerging as important endogenous lipids with anti-diabetic and anti-inflammatory properties.[2][3] Accurate quantification of these lipids in biological matrices is crucial for understanding their physiological roles and their potential as therapeutic agents. The use of stable isotope-labeled internal standards, such as this compound, is essential for correcting for sample loss during preparation and for variations in instrument response, thereby ensuring high accuracy and reproducibility in quantitative mass spectrometry assays.[4]

Product Information and Storage

Proper handling and storage of the this compound standard are critical for maintaining its integrity and ensuring accurate experimental results.

ParameterRecommendationSource
Chemical Formula C₃₄H₅₇D₉O₄
Molecular Weight 547.94 g/mol
Purity >99%
Supplied Form Typically as a solid or in a solvent like chloroform.
Storage of Neat Compound -20°C for up to one year.
Shipping Conditions Shipped on dry ice.

Solution Preparation Protocols

The following protocols outline the preparation of stock and working solutions of this compound. It is recommended to use high-purity, LC-MS grade solvents to minimize background interference.

Materials and Reagents
Material/ReagentGrade
This compound≥98% purity
ChloroformLC-MS Grade
MethanolLC-MS Grade
AcetonitrileLC-MS Grade
IsopropanolLC-MS Grade
Amber glass vials with PTFE-lined caps
Calibrated micropipettes
Analytical balance
Vortex mixer
Sonicator (optional)
Preparation of this compound Stock Solution (1 mg/mL)

This protocol describes the preparation of a high-concentration stock solution that can be diluted to create working standards.

Procedure:

  • Allow the vial containing the neat this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out a precise amount (e.g., 1 mg) of this compound using an analytical balance.

  • Transfer the weighed standard to a clean amber glass vial.

  • Add the appropriate volume of LC-MS grade chloroform to achieve a final concentration of 1 mg/mL.

  • Cap the vial tightly and vortex thoroughly for at least 30 seconds to ensure complete dissolution. Gentle sonication can be used if necessary.

  • Visually inspect the solution to ensure no particulate matter is present.

  • Label the vial clearly with the compound name, concentration, solvent, and preparation date.

Preparation of Intermediate and Working Standard Solutions

Intermediate and working standard solutions are prepared by serially diluting the stock solution. The final concentration of the working solution will depend on the expected concentration range of the endogenous analyte in the samples and the sensitivity of the mass spectrometer.

Example Dilution Series:

Solution NameStarting SolutionDiluentDilution FactorFinal Concentration
Intermediate Stock1 mg/mL Stock SolutionMethanol1:10100 µg/mL
Working Standard 1100 µg/mL Intermediate StockMethanol:Acetonitrile (1:1, v/v)1:1010 µg/mL
Working Standard 210 µg/mL Working Standard 1Methanol:Acetonitrile (1:1, v/v)1:101 µg/mL
Working Standard 31 µg/mL Working Standard 2Methanol:Acetonitrile (1:1, v/v)1:10100 ng/mL
Spiking Solution1 µg/mL Working Standard 2IsopropanolAs requiredDependent on sample volume

Note: The choice of diluent for the final working and spiking solutions should be compatible with the initial mobile phase of the LC-MS method to ensure good peak shape.

Storage of Prepared Solutions

Proper storage of the prepared solutions is crucial to prevent degradation and solvent evaporation.

SolutionStorage TemperatureDurationContainer
Stock Solution (in Chloroform) -20°C or -80°CUp to 6 monthsAmber glass vial with PTFE-lined cap
Intermediate/Working Solutions -20°C or -80°CUp to 1 monthAmber glass vial with PTFE-lined cap

Best Practices:

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Always bring solutions to room temperature before use.

  • Regularly check for signs of solvent evaporation or precipitation.

Application in Sample Analysis

This compound is typically added to biological samples (e.g., plasma, serum, tissue homogenates) at the beginning of the sample preparation workflow. This allows it to act as an internal standard throughout the extraction, cleanup, and analysis steps. The amount of internal standard added should be optimized to be within the linear dynamic range of the assay and comparable to the endogenous analyte levels.

Typical Workflow for FAHFA Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing sample Biological Sample (Plasma, Tissue) spike Spike with This compound Internal Standard sample->spike extract Lipid Extraction (e.g., Folch or Bligh-Dyer) spike->extract cleanup Solid Phase Extraction (SPE) (Optional) extract->cleanup lcms LC-MS/MS Analysis (MRM Mode) cleanup->lcms data Data Acquisition lcms->data integrate Peak Integration data->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quant Quantification using Calibration Curve ratio->quant

Caption: Workflow for FAHFA quantification using this compound.

Mass Spectrometry Parameters

The following are typical mass spectrometry parameters for the detection of this compound. These should be optimized for the specific instrument being used.

ParameterSetting
Ionization Mode Negative Electrospray Ionization (ESI-)
Analysis Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 546.6
Product Ion (m/z) 255.2 (Palmitate-d9 fragment) or other specific fragments

Note: The precursor and product ions should be empirically determined by direct infusion of the this compound standard.

Signaling Pathway Context

While this compound itself is an analytical tool, the native 9-PAHSA has been shown to exert its biological effects through signaling pathways. For instance, in adipocytes, PAHSAs can signal through GPR120 to enhance insulin-stimulated glucose uptake. Understanding these pathways provides context for the importance of accurate quantification.

G PAHSA 9-PAHSA GPR120 GPR120 PAHSA->GPR120 Binds to Signaling Intracellular Signaling Cascade GPR120->Signaling Activates GlucoseUptake Enhanced Glucose Uptake Signaling->GlucoseUptake Leads to

Caption: Simplified signaling pathway of 9-PAHSA.

Conclusion

The protocols and information provided in this document are intended to serve as a comprehensive guide for the preparation and use of this compound solutions in mass spectrometry. Adherence to these guidelines will help ensure the generation of accurate and reproducible quantitative data for FAHFA analysis in various biological matrices. Researchers should always refer to the certificate of analysis provided by the supplier for specific information regarding their batch of the standard.

References

Application of 9-PAHSA-d9 in Lipidomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Palmitoyl-hydroxy-stearic acid (9-PAHSA) is a bioactive lipid belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs). Endogenous levels of 9-PAHSA have been linked to insulin sensitivity and anti-inflammatory processes, making it a significant area of interest in metabolic disease research.[1][2][3] 9-PAHSA-d9, a deuterated analog of 9-PAHSA, serves as an essential tool in lipidomics, primarily utilized as an internal standard for accurate quantification of endogenous FAHFAs in biological samples by mass spectrometry.[4] Its chemical structure is identical to 9-PAHSA, with the exception of nine deuterium atoms, which provides a distinct mass shift for mass spectrometric analysis without altering its chemical behavior during sample preparation and analysis.

This document provides detailed application notes and protocols for the use of this compound in lipidomics research, focusing on its role in quantitative analysis and its relevance in studying the biological functions of 9-PAHSA.

Application Notes

Internal Standard for Accurate Quantification

The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS)-based lipidomics.[4] Due to its structural similarity and identical ionization efficiency to the endogenous analyte, this compound allows for the correction of variability introduced during sample preparation, extraction, and analysis. This ensures high accuracy and precision in the quantification of 9-PAHSA and other PAHSA isomers in complex biological matrices such as plasma, serum, and adipose tissue.

Key Advantages:

  • Minimizes analytical variability.

  • Improves the accuracy and reproducibility of quantification.

  • Enables reliable comparison of PAHSA levels across different experimental groups and studies.

Studying the Role of 9-PAHSA in Metabolic Regulation

Research has demonstrated that 9-PAHSA plays a crucial role in metabolic homeostasis. It has been shown to improve glucose tolerance, enhance insulin secretion, and exhibit anti-inflammatory effects. Studies have reported lower levels of 9-PAHSA in the serum and adipose tissue of insulin-resistant humans. By enabling accurate measurement, this compound is instrumental in studies investigating the link between 9-PAHSA levels and metabolic diseases like type 2 diabetes and obesity.

Investigation of 9-PAHSA Signaling Pathways

9-PAHSA exerts its biological effects through various signaling pathways. It has been identified as a ligand for G-protein-coupled receptor 120 (GPR120), which is involved in promoting the browning of white adipose tissue and enhancing glucose uptake. Furthermore, 9-PAHSA has been shown to influence the PI3K/AKT/mTOR signaling pathway, which is critical in regulating autophagy and cell metabolism. Accurate quantification using this compound as an internal standard is vital for studies aiming to elucidate these signaling mechanisms and their downstream effects.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on 9-PAHSA, highlighting its concentrations in biological samples and its effects in experimental models.

Table 1: Endogenous and Administered Concentrations of 9-PAHSA

Biological Matrix/ModelConcentration/DosageObserved EffectReference
Human Plasma (Insulin-Resistant)Reduced levelsCorrelates with insulin resistance
Mouse Adipose Tissue (AG4OX mice)~1000 pmol/gElevated levels in insulin-sensitive mice
db/db Mice50 mg/kg for 4 weeks (gavage)Ameliorated vascular calcification and myocardial dysfunction
High-Fat Diet-Induced Diabetic Mice30 mg/kg/dayImproved glucose homeostasis and alleviated cognitive decline

Table 2: Effects of 9-PAHSA on Cellular and Molecular Targets

TargetExperimental System9-PAHSA ConcentrationOutcomeReference
GPR120In vitro assayNot specifiedActivation
NF-κB PathwayLipopolysaccharide-stimulated cellsNot specifiedInhibition
PI3K/AKT/mTOR PathwayMyocardium of db/db mice50 mg/kgRegulation of autophagy
Glucose Uptake3T3-L1 adipocytesNot specifiedEnhanced

Experimental Protocols

Protocol for Lipid Extraction from Plasma/Serum

This protocol is a standard method for the extraction of lipids, including PAHSAs, from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • This compound internal standard solution (in a suitable solvent like chloroform or methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Nitrogen gas evaporator

  • Glass vials

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a glass vial, add a known amount of this compound internal standard to 100 µL of the plasma/serum sample.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Vortex the mixture vigorously for 2 minutes.

  • Incubate at room temperature for 15-20 minutes with occasional shaking.

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass vial.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS analysis.

Protocol for Quantification of 9-PAHSA by LC-MS/MS

This protocol outlines the general procedure for the quantification of 9-PAHSA using a triple quadrupole mass spectrometer.

Instrumentation and Columns:

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • A suitable C18 reversed-phase column for chromatographic separation.

LC-MS/MS Parameters (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

  • Gradient: A linear gradient from 30% B to 100% B over a specified time, followed by a re-equilibration step.

  • Flow Rate: As recommended for the column.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 9-PAHSA: Precursor ion (m/z) 537.5 -> Product ions (m/z) 255.2, 281.2, 299.2

    • This compound: Precursor ion (m/z) 546.5 -> Product ions (m/z) 264.2, 281.2, 299.2 (Note: The exact m/z of the deuterated product ion will depend on the position of the deuterium labels).

  • Data Analysis: Quantify the endogenous 9-PAHSA by calculating the peak area ratio of the analyte to the this compound internal standard and comparing it to a standard curve.

Visualizations

G cluster_workflow Lipidomics Workflow for 9-PAHSA Quantification Sample Biological Sample (Plasma, Adipose Tissue) IS Spike with This compound Internal Standard Sample->IS Extraction Lipid Extraction (e.g., Folch Method) IS->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: Experimental workflow for the quantification of 9-PAHSA.

G cluster_pathway 9-PAHSA Signaling Pathways PAHSA 9-PAHSA GPR120 GPR120 PAHSA->GPR120 activates PI3K PI3K PAHSA->PI3K activates NFkB NF-κB PAHSA->NFkB inhibits Glucose_Uptake Glucose Uptake GPR120->Glucose_Uptake promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy regulates Inflammation Inflammation NFkB->Inflammation mediates

Caption: Key signaling pathways modulated by 9-PAHSA.

References

Application Notes and Protocols for 9-PAHSA-d9 in Insulin Resistance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) represent a novel class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1][2][3][4] Levels of these lipids, particularly 9-PAHSA, are found to be diminished in the serum and adipose tissue of insulin-resistant humans and mice, and their concentrations correlate strongly with insulin sensitivity.[1] Administration of 9-PAHSA has been shown to improve glucose tolerance, enhance insulin secretion, and reduce inflammation in animal models of insulin resistance.

The deuterated analog, 9-PAHSA-d9, serves as a powerful tool for metabolic research. The incorporation of deuterium atoms allows for the precise tracing and quantification of 9-PAHSA's metabolic fate in vivo and in vitro using mass spectrometry-based techniques. This enables researchers to study its absorption, distribution, and incorporation into complex lipids and its catabolic pathways without the use of radioactive isotopes. These application notes provide detailed protocols for utilizing this compound to investigate insulin resistance.

Signaling Pathways and Mechanism of Action

9-PAHSA exerts its beneficial effects through multiple mechanisms, primarily by activating G-protein coupled receptors (GPCRs), including GPR120 and GPR40. Activation of these receptors on adipocytes, for instance, enhances insulin-stimulated glucose uptake. In pancreatic β-cells, 9-PAHSA can potentiate glucose-stimulated insulin secretion (GSIS). Furthermore, 9-PAHSA exhibits anti-inflammatory effects by inhibiting pathways such as the lipopolysaccharide (LPS)-induced NF-κB signaling cascade.

9_PAHSA_Signaling_Pathway cluster_intracellular Intracellular 9_PAHSA 9-PAHSA GPR120 GPR120 9_PAHSA->GPR120 PLC PLC Activation GPR120->PLC NFkB_Inhibition Inhibition of NF-κB Pathway GPR120->NFkB_Inhibition IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC GLUT4 GLUT4 Translocation Ca_PKC->GLUT4 Glucose_Uptake Enhanced Glucose Uptake GLUT4->Glucose_Uptake Inflammation_Reduction Reduced Inflammation NFkB_Inhibition->Inflammation_Reduction

Caption: 9-PAHSA signaling cascade for improved insulin sensitivity.

Quantitative Data Summary

The following tables summarize the quantitative effects of 9-PAHSA administration as reported in various studies.

Table 1: In Vivo Effects of 9-PAHSA on Glucose Homeostasis in Mice

ParameterModelTreatment DetailsOutcomeReference
Glucose ToleranceHigh-Fat Diet (HFD)-fedAcute oral gavageImproved
Insulin SensitivityHFD-fedChronic (15-18 weeks) subcutaneous infusion (12 mg/kg/day)Improved
Ambient Glycemiadb/db miceGavage (50 mg/kg) for 2 weeksReduced
Insulin SecretionChow-fedChronic subcutaneous infusionAugmented
GLP-1 SecretionChow-fedChronic subcutaneous infusionAugmented

Table 2: In Vitro Effects of 9-PAHSA

ParameterCell Type9-PAHSA ConcentrationOutcomeReference
Glucose Uptake3T3-L1 adipocytes20 µMEnhanced insulin-stimulated uptake
GLP-1 SecretionEnteroendocrine cellsNot specifiedEnhanced
GSISHuman pancreatic islets20 µMPotentiated
Inflammatory Cytokine SecretionLPS-stimulated dendritic cells10-100 µMReduced

Experimental Protocols

The following protocols are designed for the use of this compound in metabolic tracing studies to investigate insulin resistance.

In Vivo Study: Metabolic Tracing in a Mouse Model of Insulin Resistance

This protocol outlines the use of this compound in a high-fat diet (HFD)-induced mouse model of insulin resistance.

1. Animal Model and Diet:

  • Use male C57BL/6 mice, 8-10 weeks old.

  • Induce insulin resistance by feeding a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks. A control group should be maintained on a standard chow diet.

2. Preparation and Administration of this compound:

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., olive oil or a solution of PEG and Tween).

  • For acute studies, administer a single dose of this compound (e.g., 10-50 mg/kg) via oral gavage.

  • For chronic studies, this compound can be delivered via subcutaneous osmotic mini-pumps over several weeks.

3. Sample Collection:

  • Collect blood samples via tail vein or retro-orbital bleeding at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes) to determine the pharmacokinetic profile of this compound.

  • At the end of the study, euthanize the mice and collect tissues of interest (e.g., adipose tissue, liver, muscle, pancreas, and serum). Flash-freeze tissues in liquid nitrogen and store at -80°C until analysis.

4. Sample Preparation for LC-MS/MS Analysis:

  • Lipid Extraction: Homogenize tissues and extract lipids using a modified Bligh-Dyer method with a solvent mixture such as chloroform:methanol. For serum samples, a liquid-liquid extraction can be performed.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., 13C-labeled PAHSA) to each sample prior to extraction for accurate quantification.

  • Purification: The organic phase containing the lipids can be further purified using solid-phase extraction (SPE) to remove interfering substances.

  • Derivatization (Optional): Depending on the sensitivity of the mass spectrometer, derivatization may be performed to enhance ionization efficiency.

5. LC-MS/MS Analysis:

  • Use a high-resolution mass spectrometer coupled with a liquid chromatography system.

  • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent this compound molecule and its potential deuterated metabolites.

In_Vivo_Workflow A HFD-induced Insulin Resistant Mice B Administer this compound (Oral Gavage/Mini-pump) A->B C Time-course Blood and Tissue Collection B->C D Lipid Extraction from Samples C->D E Sample Purification (SPE) D->E F LC-MS/MS Analysis E->F G Data Analysis: Pharmacokinetics & Metabolite ID F->G

Caption: Workflow for in vivo metabolic tracing with this compound.

In Vitro Study: Glucose Uptake in Adipocytes

This protocol describes how to assess the effect of this compound on insulin-stimulated glucose uptake in 3T3-L1 adipocytes.

1. Cell Culture and Differentiation:

  • Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

  • Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

2. This compound Treatment:

  • Pre-incubate differentiated 3T3-L1 adipocytes with this compound (e.g., 20 µM) or vehicle for a specified period (e.g., 48 hours).

3. Glucose Uptake Assay:

  • Wash the cells and incubate in serum-free DMEM for 2-4 hours.

  • Stimulate the cells with various concentrations of insulin (e.g., 0-100 nM) for 30 minutes in the continued presence of this compound or vehicle.

  • Add a radiolabeled glucose analog (e.g., 2-deoxy-[3H]-glucose) and incubate for 10-15 minutes.

  • Stop the uptake by washing the cells with ice-cold PBS.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

4. Analysis of this compound Metabolism:

  • At the end of the experiment, collect the cell lysates and media.

  • Perform lipid extraction and LC-MS/MS analysis as described in the in vivo protocol to determine the uptake and metabolism of this compound by the adipocytes.

Conclusion

This compound is an invaluable tool for elucidating the metabolic fate and mechanisms of action of PAHSAs in the context of insulin resistance. The protocols provided herein offer a framework for conducting both in vivo and in vitro studies to advance our understanding of this promising class of endogenous lipids and their therapeutic potential for type 2 diabetes. The use of deuterated standards allows for robust and sensitive quantification, providing high-quality data for researchers and drug development professionals.

References

Application Note: Analytical Methods for the Separation of 9-PAHSA Positional and Stereo-Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential, demonstrating anti-diabetic and anti-inflammatory properties.[1] Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) are a prominent family within this class, and their biological activity is highly dependent on their specific isomeric form.[2] For instance, while both 5-PAHSA and 9-PAHSA show anti-diabetic effects, only 9-PAHSA exhibits certain anti-inflammatory actions.[3] Furthermore, the stereochemistry of these molecules, such as the distinction between R-9-PAHSA and S-9-PAHSA, plays a critical role in their biosynthesis and degradation.[4] This isomeric complexity presents a significant analytical challenge, requiring highly selective methods to accurately separate and quantify individual isomers from complex biological matrices.[1]

This document provides detailed protocols and data for the separation of 9-PAHSA regioisomers and enantiomers using liquid chromatography-mass spectrometry (LC-MS) and supercritical fluid chromatography-mass spectrometry (SFC-MS).

Part 1: Analysis of Regioisomers by Reverse-Phase LC-MS/MS

The separation of PAHSA regioisomers, which differ in the position of the ester linkage, is most commonly achieved using reverse-phase liquid chromatography coupled with tandem mass spectrometry (RP-LC-MS/MS). The hydrophobicity differences between isomers allow for their separation on a C18 stationary phase.

Experimental Workflow: Regioisomer Analysis

The general workflow involves lipid extraction from the biological sample, enrichment of the FAHFA fraction using solid-phase extraction (SPE), and subsequent analysis by LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Serum, Tissue) extract Lipid Extraction (Chloroform:Methanol) sample->extract spe Solid-Phase Extraction (SPE) (Silica Cartridge) extract->spe lc RP-LC Separation (C18 Column) spe->lc ms Tandem MS Detection (MRM, Negative Ion Mode) lc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for PAHSA Regioisomer Analysis.
Detailed Protocol: Regioisomer Separation

This protocol is adapted from established methods for PAHSA quantification.

  • Lipid Extraction:

    • Homogenize tissue samples (e.g., 150 mg adipose tissue) or use serum samples (e.g., 175 µL).

    • Add an internal standard (e.g., ¹³C-labeled 9-PAHSA).

    • Perform a liquid-liquid extraction using a chloroform:methanol:aqueous buffer mixture, maintaining a ratio close to 2:1:1 (v/v/v).

    • Collect the lower organic phase containing the lipids.

  • Solid-Phase Extraction (SPE) for Enrichment:

    • Use a silica extraction cartridge.

    • Wash the cartridge with hexane.

    • Remove neutral lipids with 95:5 hexane:ethyl acetate.

    • Elute the desired FAHFA fraction with ethyl acetate.

    • Dry the eluate under nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 Column (e.g., 3 µm, 100 Å, 250 × 2.0 mm). For a faster method, an Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm) can be used.

      • Mobile Phase: A gradient of water and isopropanol or acetonitrile is typically used. The exact gradient should be optimized to resolve the isomers of interest.

      • Flow Rate: Dependent on column dimensions, typically 200-400 µL/min.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

      • Transitions: Monitor the precursor-to-product ion transitions. For 9-PAHSA (precursor m/z 537), the characteristic product ions are m/z 255.2 (palmitate), 281.2 (dehydrated hydroxystearic acid), and 299.

Data Presentation: Regioisomer Analysis
ParameterDescriptionReference
Sample Prep Chloroform:Methanol Extraction followed by Silica SPE
LC Column Standard: C18 (3 µm, 250x2.0 mm) / Fast: UPLC BEH C18 (1.7 µm, 100x2.1 mm)
MS Ionization Negative ESI
Precursor Ion (Q1) m/z 537
Product Ions (Q3) Quantifier: m/z 255.2 / Qualifier 1: m/z 281.2 / Qualifier 2: m/z 299

Part 2: Analysis of Enantiomers (R/S Isomers)

Separating enantiomers requires a chiral stationary phase. Both chiral LC-MS and chiral SFC-MS have proven effective for resolving R-9-PAHSA and S-9-PAHSA.

Method A: Chiral Liquid Chromatography-MS/MS

This method provides excellent resolution of 9-PAHSA enantiomers, which is crucial for determining the endogenous stereochemistry in biological systems.

Detailed Protocol: Chiral LC-MS/MS

  • Sample Preparation: Follow the same extraction and SPE protocol as for regioisomer analysis.

  • Chiral LC-MS/MS Analysis:

    • Column: Lux 5 µm Cellulose-3 chiral column.

    • Mobile Phase: Isocratic elution with Methanol/Water/Formic Acid (96:4:0.1 v/v/v).

    • Flow Rate: Typically around 1 mL/min, adjust based on system pressure.

    • Mass Spectrometry: Use the same negative ESI and MRM settings as described for regioisomer analysis.

Data Presentation: Chiral LC-MS/MS

ParameterDescriptionReference
LC Column Lux 5 µm Cellulose-3
Mobile Phase Isocratic: MeOH/H₂O/Formic Acid (96:4:0.1)
Retention Time S-9-PAHSA: ~17.4 min
Retention Time R-9-PAHSA: ~20.2 min
Peak Separation ~2.8 min
Method B: Chiral Supercritical Fluid Chromatography-MS (SFC-MS)

SFC is a powerful alternative that offers significantly faster separation times and aligns with green chemistry principles by using supercritical CO₂ as the primary mobile phase. Due to the limited separation of regioisomers by SFC, a two-dimensional approach is often proposed for complex samples.

Experimental Workflow: 2D RP-LC / Chiral SFC-MS

This advanced workflow first separates regioisomers by RP-LC, collects the fractions, and then analyzes the enantiomeric composition of each fraction using chiral SFC-MS.

G cluster_dim1 1st Dimension: Regioisomer Separation cluster_dim2 2nd Dimension: Enantiomer Separation sample Enriched Sample (Post-SPE) rplc Reverse-Phase LC (C18 Column) sample->rplc frac Fraction Collection (e.g., 9-PAHSA peak) rplc->frac sfc Chiral SFC-MS (Lux i-Amylose-3 Column) frac->sfc Inject Fraction data Quantify R- and S- Enantiomers sfc->data

Caption: 2D LC-SFC Workflow for Isomer Analysis.

Detailed Protocol: Chiral SFC-MS

  • Sample Preparation & 1D Separation (Optional):

    • Perform sample extraction and SPE as previously described.

    • For complex mixtures, first perform RP-LC separation and collect the fraction corresponding to 9-PAHSA.

  • Chiral SFC-MS Analysis:

    • Column: Chiral column based on tris-(3-chloro-5-methylphenylcarbamate) derivative of amylose (e.g., Lux i-Amylose-3).

    • Mobile Phase: Supercritical CO₂ with an acetonitrile-methanol co-solvent/modifier.

    • Analysis Time: Optimized methods can achieve enantioseparation in under 5 minutes.

    • Mass Spectrometry: Couple the SFC system to a mass spectrometer with an appropriate interface to control depressurization. Use the same MRM transitions as previously described.

Data Presentation: Chiral SFC-MS

ParameterDescriptionReference
Technique Supercritical Fluid Chromatography (SFC)
Column Lux i-Amylose-3
Mobile Phase Supercritical CO₂ with Acetonitrile-Methanol modifier
Advantage Fast separation (< 5 min), reduced organic solvent use
Application High-throughput enantiomeric analysis

Part 3: Biological Context - 9-PAHSA Signaling Pathways

9-PAHSA exerts its beneficial metabolic and anti-inflammatory effects through multiple pathways. It is known to improve glucose homeostasis by stimulating insulin and glucagon-like peptide-1 (GLP-1) secretion. In diabetic models, 9-PAHSA has been shown to promote autophagic flux and reduce myocardial hypertrophy by down-regulating the Akt-mTOR signaling pathway. Additionally, it can modulate inflammatory responses, potentially through antagonism of specific chemokine G protein-coupled receptors like CCR6, CCR7, and CXCR4.

G cluster_metabolic Metabolic Effects cluster_inflammatory Anti-inflammatory Effects PAHSA 9-PAHSA Insulin ↑ Insulin Secretion PAHSA->Insulin GLP1 ↑ GLP-1 Secretion PAHSA->GLP1 AktmTOR Akt-mTOR Pathway PAHSA->AktmTOR PAHSA->AktmTOR inhibits Chemokine Chemokine Receptors (CCR6, CCR7, CXCR4) PAHSA->Chemokine Glucose Improved Glucose Tolerance Insulin->Glucose GLP1->Glucose Autophagy ↑ Autophagy AktmTOR->Autophagy inhibition Inflammation ↓ Inflammation Chemokine->Inflammation inhibition

Caption: Simplified 9-PAHSA Signaling Pathways.

References

Application Notes and Protocols: 9-PAHSA-d9 in the Investigation of Anti-Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Palmitic acid-9'-hydroxy-stearic acid (9-PAHSA) is an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA) that has garnered significant interest for its anti-inflammatory and anti-diabetic properties.[1][2][3] Its deuterated analog, 9-PAHSA-d9, serves as an invaluable tool in metabolic and pharmacokinetic studies, primarily as an internal standard for accurate quantification of endogenous 9-PAHSA levels using mass spectrometry.[4] This document provides detailed application notes and experimental protocols for utilizing this compound to study the anti-inflammatory pathways modulated by 9-PAHSA.

9-PAHSA has been shown to exert its anti-inflammatory effects through various mechanisms, including the activation of G protein-coupled receptor 120 (GPR120) and GPR40, and the inhibition of the lipopolysaccharide (LPS)-induced nuclear factor-kappa B (NF-κB) signaling pathway.[5] It has also been observed to modulate the secretion of pro-inflammatory cytokines and chemokines.

Key Applications of this compound

  • Internal Standard for Mass Spectrometry: The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of 9-PAHSA in biological samples. Deuterated standards are ideal as they share near-identical chemical and physical properties with the analyte of interest, but are distinguishable by their mass-to-charge ratio. This allows for correction of variability during sample preparation and analysis.

  • Metabolic Stability and Pharmacokinetic Studies: While the deuteration in this compound is primarily for mass spectrometric distinction, the replacement of hydrogen with deuterium can sometimes alter metabolic rates due to the kinetic isotope effect. This property can be exploited in studies investigating the metabolic fate of 9-PAHSA.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of 9-PAHSA.

Table 1: In Vitro Anti-Inflammatory Effects of 9-PAHSA

Cell TypeStimulant9-PAHSA ConcentrationMeasured EffectResultReference
Bone Marrow-Derived Dendritic Cells (BMDCs)LPSDose-dependentInhibition of CD80, CD86, CD40, and MHCII expressionSignificant inhibition of maturation markers
RAW 264.7 MacrophagesLPSNot specifiedInhibition of IL-6 secretionAttenuation of IL-6 production
3T3-L1 AdipocytesLPSNot specifiedInhibition of NF-κB activation and inflammatory cytokine secretionAbolished LPS-induced effects
Human Peripheral Blood Mononuclear Cells (PBMCs)LPS (10 ng/mL)10 µMReduction of CXCL10 secretion2-fold reduction
Human Peripheral Blood Mononuclear Cells (PBMCs)LPS (10 ng/mL)100 µMReduction of CXCL10 secretion3.7-fold reduction

Table 2: Receptor Activation by 9-PAHSA

ReceptorCell LineAssayMetricValueReference
GPR120HEK293β-arrestin recruitmentIC5019 µM
GPR40HEK293SRE-luciferase reporterEC50Not specified, dose-dependent activation
Chemokine Receptors (CCR6, CCR7, CXCR4, CXCR5)GPCR-overexpressing cell linesAntagonist activityIC50Micromolar range

Experimental Protocols

Protocol 1: Quantification of Endogenous 9-PAHSA in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol outlines the extraction and quantification of 9-PAHSA from plasma or tissue samples.

Materials:

  • Plasma or tissue homogenate

  • This compound internal standard solution (concentration to be optimized)

  • Methanol, Chloroform, PBS (phosphate-buffered saline)

  • Solid-phase extraction (SPE) columns

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma or an equivalent amount of tissue homogenate, add 10 µL of the this compound internal standard stock solution.

    • For tissue, dounce homogenize approximately 150 mg of tissue on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL of chloroform.

  • Lipid Extraction:

    • Perform a liquid-liquid extraction by adding methanol and chloroform to the sample. A common ratio is 1:1:1.5 (PBS:methanol:chloroform).

    • Vortex the mixture and centrifuge to separate the organic and aqueous phases.

    • Collect the lower organic phase containing the lipids.

  • Solid-Phase Extraction (SPE):

    • Enrich the FAHFAs using an appropriate SPE column to remove interfering substances.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

    • Inject the sample into an LC-MS/MS system equipped with a C18 column.

    • Use multiple reaction monitoring (MRM) in negative ionization mode to detect the transitions for both 9-PAHSA and this compound.

    • Quantify the amount of endogenous 9-PAHSA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: In Vitro Assessment of Anti-Inflammatory Effects of 9-PAHSA in Macrophages

This protocol details the procedure to evaluate the anti-inflammatory properties of 9-PAHSA in a macrophage cell line.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Lipopolysaccharide (LPS)

  • 9-PAHSA

  • ELISA kit for TNF-α and IL-6

  • Reagents for Western blotting or qPCR for NF-κB pathway analysis

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Seed the cells in appropriate culture plates.

    • Pre-treat the cells with varying concentrations of 9-PAHSA (e.g., 10-100 µM) for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a duration suitable for the endpoint being measured (e.g., 6-24 hours).

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using a commercial ELISA kit according to the manufacturer's instructions.

  • NF-κB Pathway Analysis (Optional):

    • Lyse the cells to extract proteins or RNA.

    • Analyze the activation of the NF-κB pathway by measuring the phosphorylation of key signaling proteins (e.g., IκBα, p65) via Western blotting or the gene expression of downstream targets via qPCR.

Signaling Pathways and Experimental Workflows

9-PAHSA Anti-Inflammatory Signaling Pathway

The following diagram illustrates the proposed anti-inflammatory signaling pathway of 9-PAHSA.

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 9-PAHSA 9-PAHSA GPR120 GPR120 9-PAHSA->GPR120 Activates NFkB_activation NF-κB Activation GPR120->NFkB_activation Inhibits Anti_inflammatory_effect Anti-inflammatory Effect GPR120->Anti_inflammatory_effect LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->NFkB_activation Leads to Inflammatory_Cytokines Pro-inflammatory Cytokine Production NFkB_activation->Inflammatory_Cytokines

Caption: Proposed anti-inflammatory signaling pathway of 9-PAHSA via GPR120 activation.

Experimental Workflow for 9-PAHSA Quantification

The diagram below outlines the general workflow for quantifying endogenous 9-PAHSA.

Experimental_Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike with This compound Sample->Spike Extraction Lipid Extraction Spike->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Analysis LC-MS/MS Analysis SPE->Analysis Quantification Quantification Analysis->Quantification

Caption: General experimental workflow for 9-PAHSA quantification using an internal standard.

Logical Relationship of 9-PAHSA's Anti-Inflammatory Mechanisms

This diagram illustrates the interconnected mechanisms of 9-PAHSA's anti-inflammatory actions.

Logical_Relationship PAHSA 9-PAHSA GPR120 GPR120 Activation PAHSA->GPR120 GPR40 GPR40 Activation PAHSA->GPR40 Chemokines Modulation of Chemokine Receptors PAHSA->Chemokines NFkB Inhibition of NF-κB Pathway GPR120->NFkB Cytokines Reduced Pro-inflammatory Cytokine Secretion GPR40->Cytokines NFkB->Cytokines AntiInflammatory Anti-inflammatory Response Cytokines->AntiInflammatory Chemokines->AntiInflammatory

Caption: Interconnected mechanisms of 9-PAHSA's anti-inflammatory effects.

References

Application Notes and Protocols for 9-PAHSA-d9 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 9-PAHSA-d9, a deuterated stable isotope of 9-palmitic acid-hydroxy stearic acid, in cell culture experiments. The inclusion of a deuterium label allows for the precise tracing of its metabolic fate, cellular uptake, and incorporation into complex lipids using mass spectrometry.

Introduction to 9-PAHSA

9-Palmitic acid-hydroxy stearic acid (9-PAHSA) is an endogenous lipid molecule that has garnered significant interest for its anti-diabetic and anti-inflammatory properties.[1][2] It is known to activate G-protein coupled receptors, primarily GPR120, initiating downstream signaling cascades that influence glucose metabolism and inflammatory responses.[3] 9-PAHSA has been shown to enhance glucose uptake in adipocytes and exert anti-inflammatory effects in macrophages.[3] The use of its deuterated analog, this compound, provides a powerful tool to investigate its mechanism of action and metabolic pathways within a cellular context.[4]

Data Presentation

Table 1: Recommended Concentration Ranges of 9-PAHSA for In Vitro Studies
Cell TypeApplicationConcentration RangeReference
3T3-L1 AdipocytesInduction of Browning10 - 50 µM
Macrophages (e.g., RAW 264.7)Anti-inflammatory Assays (LPS-induced)10 - 100 µM
HepG2 HepatocytesSteatosis and Viability Assays10 - 50 µM
Pancreatic β-cellsInsulin Secretion Assays10 - 100 µM
Table 2: Key Signaling Pathways Modulated by 9-PAHSA
PathwayKey ProteinsCellular EffectReference
GPR120 SignalingGPR120, β-arrestin 2, NF-κBAnti-inflammatory effects
PI3K/AKT/mTOR SignalingPI3K, AKT, mTORRegulation of autophagy and cell survival
GPR43 ActivationGPR43Reduction of hepatic glucose production

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for Cell Culture

Fatty acids are typically complexed with bovine serum albumin (BSA) to increase their solubility and facilitate their delivery to cells in culture.

Materials:

  • This compound

  • Fatty acid-free BSA

  • Ethanol

  • Serum-free cell culture medium

  • Sterile conical tubes

  • Water bath

Procedure:

  • Prepare a 10 mM stock solution of this compound: Dissolve the required amount of this compound in ethanol. For example, to make 1 ml of a 10 mM stock, dissolve 5.48 mg of this compound (MW ~547.9 g/mol ) in 1 ml of ethanol.

  • Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in serum-free cell culture medium. Gently warm to 37°C to aid dissolution. Sterile filter the solution using a 0.22 µm filter.

  • Complex this compound with BSA: In a sterile conical tube, warm the desired volume of 10% BSA solution to 37°C. Slowly add the this compound stock solution dropwise to the BSA solution while gently vortexing. A typical molar ratio of fatty acid to BSA is between 3:1 and 6:1.

  • Incubate for complex formation: Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to ensure complete binding. The solution should be clear.

  • Dilute to working concentration: The this compound-BSA complex can now be diluted to the desired final concentration in your cell culture medium.

  • Prepare a vehicle control: A BSA-only solution should be prepared in the same manner, including the same concentration of ethanol used to dissolve the this compound, to serve as a vehicle control in your experiments.

Protocol 2: Cell Treatment and Harvesting for Metabolic Tracing

Procedure:

  • Cell Seeding: Plate cells at the desired density in multi-well plates and allow them to adhere and grow to the desired confluency.

  • Treatment: Remove the growth medium and replace it with the medium containing the this compound-BSA complex or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., for uptake studies, time points can range from minutes to hours; for metabolic fate studies, longer incubations of 24-48 hours may be necessary).

  • Cell Harvesting:

    • Aspirate the medium.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unbound this compound.

    • For lipid extraction, cells can be scraped in PBS and collected by centrifugation, or the lipid extraction solvent can be added directly to the well.

Protocol 3: Lipid Extraction from Cultured Cells

This protocol is based on the widely used Bligh and Dyer method.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass tubes

  • Nitrogen gas supply

Procedure:

  • Cell Lysis and Lipid Solubilization: To the cell pellet or the culture well, add a 2:1 (v/v) mixture of chloroform:methanol. For a 6-well plate, 1 ml per well is typically sufficient.

  • Phase Separation: Transfer the lysate to a glass tube. Add 0.25 volumes of 0.9% NaCl solution. Vortex thoroughly to mix.

  • Centrifugation: Centrifuge at a low speed (e.g., 1000 x g) for 10 minutes to separate the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C until analysis.

Protocol 4: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids are typically converted to their more volatile methyl esters.

Materials:

  • Toluene

  • 1% Sulfuric acid in methanol

  • Saturated NaCl solution

  • Hexane

Procedure:

  • Resuspend Lipid Extract: Re-dissolve the dried lipid extract in 1 ml of toluene.

  • Methylation: Add 2 ml of 1% sulfuric acid in methanol. Cap the tubes tightly.

  • Incubation: Incubate at 50°C for at least 2 hours.

  • Extraction of FAMEs: After cooling, add 2 ml of saturated NaCl solution and 2 ml of hexane. Vortex vigorously and centrifuge to separate the phases.

  • Collection: Collect the upper hexane layer containing the FAMEs.

  • Drying and Reconstitution: Evaporate the hexane under nitrogen and reconstitute the FAMEs in a small volume of hexane suitable for GC-MS injection.

Visualization of Pathways and Workflows

GPR120_Signaling_Pathway 9-PAHSA 9-PAHSA GPR120 GPR120 9-PAHSA->GPR120 beta_arrestin_2 β-arrestin 2 GPR120->beta_arrestin_2 recruits TAB1 TAB1 beta_arrestin_2->TAB1 interacts with TAK1 TAK1 TAB1->TAK1 activates IKK IKK TAK1->IKK activates IkappaB IκB IKK->IkappaB phosphorylates (degradation) NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes inhibits PI3K_AKT_mTOR_Pathway 9-PAHSA 9-PAHSA Receptor Receptor (e.g., GPR120) 9-PAHSA->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell_Survival Cell Survival & Growth AKT->Cell_Survival Autophagy_Inhibition Inhibition of Autophagy mTOR->Autophagy_Inhibition Experimental_Workflow cluster_prep Preparation cluster_exp Cellular Experiment cluster_analysis Analysis prep_9pahsa Prepare this compound Stock Solution complex Complex this compound with BSA prep_9pahsa->complex prep_bsa Prepare Fatty Acid-Free BSA Solution prep_bsa->complex treat_cells Treat Cells with This compound-BSA Complex complex->treat_cells seed_cells Seed and Culture Cells seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells lipid_extraction Lipid Extraction harvest_cells->lipid_extraction derivatization Derivatization to FAMEs lipid_extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_analysis Data Analysis & Interpretation gcms_analysis->data_analysis

References

Application Notes and Protocols for the Quantification of 9-PAHSA in Mouse Models of Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantification of 9-hydroxypalmitoylstearic acid (9-PAHSA) in mouse models of diabetes. This document includes detailed protocols for sample preparation and analysis, a summary of expected quantitative data, and visual representations of the experimental workflow and relevant signaling pathways.

Introduction

9-PAHSA is a recently discovered endogenous lipid with potent anti-diabetic and anti-inflammatory properties. Studies have shown that levels of 9-PAHSA are often dysregulated in states of insulin resistance and type 2 diabetes. Accurate quantification of 9-PAHSA in preclinical mouse models of diabetes is crucial for understanding its physiological roles and for evaluating the efficacy of therapeutic interventions targeting this bioactive lipid. This guide outlines the methodologies for reliable and reproducible quantification of 9-PAHSA in various mouse tissues.

Quantitative Data Summary

Levels of 9-PAHSA are consistently reported to be lower in the serum and adipose tissue of mouse models of type 2 diabetes, such as db/db mice and mice on a high-fat diet (HFD), compared to their healthy counterparts.[1][2][3] The administration of exogenous 9-PAHSA has been shown to improve glucose homeostasis in these models.[1]

Table 1: 9-PAHSA Levels in Adipose Tissue of Diabetic Mouse Models

Mouse ModelTissueCondition9-PAHSA Concentration (relative units or pmol/g)Fold Change vs. ControlReference
db/db miceWhite Adipose TissueDiabeticLower than control-[1]
High-Fat Diet (HFD)Subcutaneous Adipose TissueInsulin-resistantReduced
AG4OX (overexpressing GLUT4)Perigonadal White Adipose TissueInsulin-sensitiveMarkedly elevated

Table 2: 9-PAHSA Levels in Serum/Plasma of Diabetic Mouse Models

Mouse ModelSampleCondition9-PAHSA Concentration (relative units or pmol/mL)Fold Change vs. ControlReference
db/db miceSerumDiabeticLower than control-
High-Fat Diet (HFD)SerumInsulin-resistantReduced
STZ-inducedSerumDiabeticNot explicitly stated, but exogenous administration studied-

Experimental Protocols

Lipid Extraction from Mouse Adipose Tissue

This protocol is adapted from established methods for the extraction of fatty acid esters of hydroxy fatty acids (FAHFAs) from adipose tissue.

Materials:

  • Perigonadal white adipose tissue (PGWAT) or other adipose depots

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • Internal Standard (IS): ¹³C-labeled 9-PAHSA (e.g., ¹³C₄-9-PAHSA)

  • Dounce homogenizer

  • Centrifuge (capable of 2,200 x g and 4°C)

  • Nitrogen gas evaporator

  • Glass vials

Procedure:

  • Excise and weigh approximately 150 mg of adipose tissue.

  • On ice, place the tissue in a Dounce homogenizer with 1.5 mL of ice-cold PBS.

  • Add 1.5 mL of methanol and 3 mL of chloroform containing a known amount of the internal standard (e.g., 5 pmol/sample of ¹³C₄-9-PAHSA).

  • Homogenize the tissue thoroughly on ice.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 2,200 x g for 5 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) and transfer it to a new glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Store the dried lipid extract at -80°C until analysis.

Lipid Extraction from Mouse Serum

This protocol outlines the extraction of 9-PAHSA from serum samples.

Materials:

  • Mouse serum

  • Phosphate-buffered saline (PBS)

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • Internal Standard (IS): ¹³C-labeled 9-PAHSA (e.g., ¹³C₄-9-PAHSA)

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

  • Glass vials

Procedure:

  • In a glass tube, combine 200 µL of mouse serum with 1.3 mL of PBS.

  • Add 1.5 mL of methanol and 3 mL of chloroform containing the internal standard (e.g., 1 pmol/sample of ¹³C₄-9-PAHSA).

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge to separate the organic and aqueous phases.

  • Transfer the lower organic phase to a new glass vial.

  • Dry the sample under a gentle stream of nitrogen.

  • Store the dried extract at -80°C until LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a generalized protocol for the analysis of 9-PAHSA. Specific parameters may need to be optimized for the instrument used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Procedure:

  • Reconstitution: Reconstitute the dried lipid extracts in a suitable volume of the initial mobile phase (e.g., 100 µL of methanol/water).

  • Chromatographic Separation:

    • Use a C18 reversed-phase column suitable for lipid analysis.

    • Employ a gradient elution with mobile phases such as water and methanol/acetonitrile containing a modifier like formic acid or ammonium hydroxide to achieve separation of PAHSA isomers.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ionization mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification.

    • Monitor the specific precursor-to-product ion transitions for both endogenous 9-PAHSA and the ¹³C-labeled internal standard. Common transitions for 9-PAHSA include m/z 537 → 255, 537 → 281, and 537 → 299.

  • Quantification:

    • Generate a standard curve using known concentrations of a 9-PAHSA reference standard.

    • Calculate the concentration of 9-PAHSA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

Experimental Workflow

G Experimental Workflow for 9-PAHSA Quantification cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing TISSUE Adipose Tissue Collection HOMOGENIZE Homogenization TISSUE->HOMOGENIZE SERUM Serum Collection EXTRACT Lipid Extraction (Chloroform/Methanol) SERUM->EXTRACT HOMOGENIZE->EXTRACT DRY Solvent Evaporation EXTRACT->DRY RECONSTITUTE Reconstitution DRY->RECONSTITUTE LCMS LC-MS/MS Analysis (MRM) RECONSTITUTE->LCMS QUANT Quantification (Standard Curve) LCMS->QUANT STATS Statistical Analysis QUANT->STATS

Caption: Workflow for quantifying 9-PAHSA in mouse models.

9-PAHSA Signaling in Diabetic Myocardium

G 9-PAHSA Signaling in Diabetic Myocardium cluster_0 Treatment cluster_1 Signaling Cascade cluster_2 Cellular Outcome PAHSA 9-PAHSA AKT_mTOR Akt/mTOR Pathway PAHSA->AKT_mTOR Inhibits PI3K_BECN1 PI3KIII/BECN1 Complex PAHSA->PI3K_BECN1 Activates AUTOPHAGY Autophagy AKT_mTOR->AUTOPHAGY Inhibits PI3K_BECN1->AUTOPHAGY Promotes HYPERTROPHY Myocardial Hypertrophy AUTOPHAGY->HYPERTROPHY Reduces

Caption: 9-PAHSA's role in cardiac autophagy regulation.

References

Troubleshooting & Optimization

9-PAHSA-d9 solubility issues in methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 9-PAHSA-d9, with a specific focus on addressing solubility challenges in methanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is the deuterium-labeled version of 9-PAHSA (9-palmitoyl-hydroxy-stearic acid).[1][2][3] 9-PAHSA is an endogenous lipid, a type of fatty acid ester of a hydroxy fatty acid (FAHFA), that has shown potential anti-diabetic and anti-inflammatory effects.[1][4] It is being studied for its role in glucose metabolism and its potential as a therapeutic agent for type 2 diabetes and cardiovascular diseases. The deuterated form, this compound, is typically used as an internal standard in mass spectrometry-based quantitative analysis to ensure accuracy and precision.

Q2: I am having trouble dissolving this compound in methanol. Is this expected?

Q3: What solvents are recommended for dissolving 9-PAHSA and its deuterated forms?

Commercial suppliers often provide this compound in a chloroform solution. The non-deuterated 9-PAHSA has documented solubility in several organic solvents. This information can serve as a starting point for selecting a suitable solvent for this compound.

Quantitative Solubility Data for 9-PAHSA

SolventConcentration
DMF20 mg/mL
DMSO15 mg/mL
Ethanol20 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL
Methyl Acetate10 mg/mL
(Data sourced from Cayman Chemical for 9-PAHSA)

Q4: How should I prepare a stock solution of this compound?

It is recommended to first prepare a concentrated stock solution in a solvent in which this compound is readily soluble, such as DMF, DMSO, or ethanol. This stock solution can then be diluted into your experimental medium, such as methanol or aqueous buffers. When diluting into an aqueous medium, it is crucial to do so slowly and with constant mixing to avoid precipitation.

Troubleshooting Guides

Issue 1: Precipitate forms when diluting a this compound stock solution into methanol or an aqueous buffer.

This is a common issue when a compound is moved from a highly soluble organic solvent to a less favorable one.

Troubleshooting Workflow for Precipitation Issues

G cluster_0 start Precipitate Observed check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Lower the final concentration and repeat dilution. check_concentration->reduce_concentration Yes check_solvent Is the stock solvent miscible with the final medium? check_concentration->check_solvent No end Solution Clear reduce_concentration->end change_solvent Use a different, miscible stock solvent (e.g., Ethanol instead of DMSO). check_solvent->change_solvent No check_technique Was the dilution performed too quickly? check_solvent->check_technique Yes change_solvent->end improve_technique Add stock solution dropwise while vortexing/stirring the final medium. check_technique->improve_technique Yes consider_surfactant Consider adding a small amount of a surfactant (e.g., Tween 80) to the final medium. check_technique->consider_surfactant No improve_technique->end consider_surfactant->end

Caption: Troubleshooting workflow for addressing precipitation of this compound during dilution.

Issue 2: Low or inconsistent signal intensity in mass spectrometry analysis.

This could be due to incomplete dissolution or adsorption of the analyte to container surfaces.

Potential Causes and Solutions:

  • Incomplete Dissolution:

    • Solution: Ensure your stock solution is fully dissolved before use. Gentle warming (to 37°C) and sonication can aid dissolution in organic solvents. Always visually inspect for any particulate matter.

  • Adsorption to Surfaces:

    • Solution: Lipids are prone to adsorbing to plastic and glass surfaces. Use low-adhesion microcentrifuge tubes and pipette tips. Including a small percentage of a miscible organic solvent (like acetonitrile or isopropanol) in your final sample can help keep the analyte in solution.

  • Instability:

    • Solution: Prepare fresh dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store stock solutions at -80°C for long-term stability.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in Ethanol
  • Materials:

    • This compound (as a solid or oil)

    • Anhydrous Ethanol (≥99.5%)

    • Glass vial with a PTFE-lined cap

    • Analytical balance

    • Sonicator bath

  • Procedure:

    • Weigh out the desired amount of this compound (e.g., 1 mg) into a clean glass vial.

    • Add the appropriate volume of ethanol to achieve a 10 mg/mL concentration (e.g., 100 µL for 1 mg).

    • Cap the vial tightly.

    • Vortex the vial for 30 seconds.

    • Place the vial in a sonicator bath for 5-10 minutes, or until the solute is completely dissolved. Gentle warming to 37°C can be applied if necessary.

    • Visually inspect the solution to ensure it is clear and free of any particulates.

    • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Empirical Solubility Test in Methanol
  • Objective: To determine the approximate solubility of this compound in methanol.

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in a solvent where it is highly soluble (e.g., 20 mg/mL in ethanol, as per Protocol 1).

    • Aliquot a fixed volume of methanol (e.g., 1 mL) into several clear glass vials.

    • Add incrementally increasing volumes of the this compound stock solution to each vial (e.g., 1 µL, 2 µL, 5 µL, 10 µL, etc.).

    • After each addition, cap the vial, vortex thoroughly, and let it stand for 5-10 minutes.

    • Visually inspect for any cloudiness or precipitate formation against a dark background.

    • The highest concentration that remains a clear solution after a set period (e.g., 30 minutes) is the approximate solubility limit under those conditions.

Signaling Pathway

9-PAHSA has been shown to exert some of its effects by signaling through the G-protein coupled receptor 120 (GPR120), which is involved in glucose uptake and anti-inflammatory responses.

Simplified GPR120 Signaling Pathway

G cluster_cell Cell Membrane GPR120 GPR120 Receptor G_protein Gαq/11 Activation GPR120->G_protein Activates PAHSA 9-PAHSA PAHSA->GPR120 Binds to downstream Downstream Signaling Cascades (e.g., Ca2+ mobilization, ERK activation) G_protein->downstream effects Biological Effects (e.g., Enhanced Insulin-Stimulated Glucose Uptake) downstream->effects

Caption: Simplified signaling pathway of 9-PAHSA through the GPR120 receptor.

References

Technical Support Center: Optimizing 9-PAHSA-d9 Mass Spectrometry Signal Intensity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges in achieving optimal signal intensity for 9-PAHSA-d9 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low signal intensity for this compound in LC-MS/MS analysis?

Low signal intensity for this compound can stem from several factors throughout the analytical workflow. The most common issues include inefficient extraction from the sample matrix, ion suppression during electrospray ionization (ESI), suboptimal chromatographic conditions leading to poor peak shape, and incorrect mass spectrometer settings. It is also crucial to ensure the integrity and concentration of your this compound internal standard.

Q2: How can I be sure that my this compound internal standard is performing correctly?

To verify the performance of your this compound standard, prepare a simple dilution series in a clean solvent (e.g., methanol or your initial mobile phase) and analyze it directly by infusion or LC-MS/MS. This will confirm the standard's integrity and the instrument's ability to detect it without matrix interference. If the signal is strong in a clean solvent but weak in your sample, the issue is likely related to matrix effects or sample preparation.

Q3: What are the characteristic product ions of 9-PAHSA that I should monitor?

In negative ionization mode, the precursor ion for 9-PAHSA is typically [M-H]⁻ at m/z 537.9. Tandem mass spectrometry (MS/MS) of 9-PAHSA yields three major characteristic product ions: m/z 255.2 (palmitic acid fragment), m/z 281.2 (dehydrated hydroxystearic acid fragment), and m/z 299.2 (hydroxystearic acid fragment).[1] Monitoring these transitions in a Multiple Reaction Monitoring (MRM) experiment is crucial for sensitive and specific quantification.

Q4: Can the position of the deuterium label on this compound affect its signal intensity?

Yes, the stability of the deuterium labels is important. If the deuterium atoms are on exchangeable positions (e.g., on a carboxyl group), they can be lost in protic solvents, leading to a decrease in the signal of the deuterated ion and an increase in the signal of the unlabeled ion. It is advisable to use internal standards where the deuterium atoms are on stable, non-exchangeable carbon positions.

Troubleshooting Guides

Guide 1: Low or No Signal for this compound

This guide provides a step-by-step approach to diagnose and resolve issues of low or absent signal for your deuterated internal standard.

Troubleshooting Workflow for Low this compound Signal

Low_Signal_Troubleshooting start Start: Low or No this compound Signal check_ms 1. Verify MS Performance (Infuse this compound standard in clean solvent) start->check_ms signal_ok Signal Strong? check_ms->signal_ok check_lc 2. Check LC System (Leaks, clogs, mobile phase prep) signal_ok->check_lc Yes ms_issue Potential MS Issue: - Clean ion source - Check detector voltage - Recalibrate signal_ok->ms_issue No lc_ok LC System OK? check_lc->lc_ok check_sample_prep 3. Evaluate Sample Preparation (Extraction efficiency, matrix effects) lc_ok->check_sample_prep Yes lc_issue Potential LC Issue: - Remake mobile phases - Check for leaks/plugs - Evaluate column performance lc_ok->lc_issue No sample_prep_ok Sample Prep Optimized? check_sample_prep->sample_prep_ok sample_prep_issue Potential Sample Prep Issue: - Optimize SPE protocol - Evaluate different extraction solvents - Dilute sample to reduce matrix effects sample_prep_ok->sample_prep_issue No end Signal Improved sample_prep_ok->end Yes ms_issue->end lc_issue->end sample_prep_issue->end

Caption: A flowchart for systematically troubleshooting low signal intensity of this compound.

Guide 2: High Signal Variability or Poor Reproducibility

This guide addresses issues of inconsistent signal intensity for this compound across multiple injections.

Potential Cause Troubleshooting Steps
Inconsistent Sample Extraction - Ensure precise and consistent addition of the this compound internal standard to every sample before extraction. - Vortex or mix samples thoroughly after adding the internal standard. - Ensure complete solvent evaporation and consistent reconstitution volume.
LC System Carryover - Implement a robust needle wash protocol using a strong organic solvent. - Inject blank samples between high-concentration samples to assess and mitigate carryover.
Matrix Effects - Evaluate ion suppression by performing a post-extraction addition experiment. - Optimize chromatographic separation to move this compound away from co-eluting, interfering matrix components. - Consider using a different solid-phase extraction (SPE) sorbent for cleaner extracts.
Internal Standard Degradation - Prepare fresh stock solutions of this compound regularly. - Store stock and working solutions at the recommended temperature (typically -20°C or -80°C) and protect from light.

Experimental Protocols

Protocol 1: Lipid Extraction and Solid-Phase Extraction (SPE) for 9-PAHSA

This protocol describes a general method for the extraction and enrichment of PAHSAs from biological matrices like serum or tissue homogenates.

Experimental Workflow for 9-PAHSA Analysis

Experimental_Workflow start Start: Sample Collection (Serum, Plasma, or Tissue) add_is 1. Add this compound Internal Standard start->add_is extraction 2. Liquid-Liquid Extraction (e.g., Folch or Bligh-Dyer method) add_is->extraction dry_down 3. Dry Organic Phase (Under nitrogen stream) extraction->dry_down spe 4. Solid-Phase Extraction (SPE) - Condition and equilibrate SPE cartridge - Load sample - Wash to remove interferences - Elute 9-PAHSA dry_down->spe dry_eluate 5. Dry Eluate (Under nitrogen stream) spe->dry_eluate reconstitute 6. Reconstitute in Mobile Phase dry_eluate->reconstitute lcms_analysis 7. LC-MS/MS Analysis (MRM mode) reconstitute->lcms_analysis data_processing 8. Data Processing and Quantification lcms_analysis->data_processing end End: Report Results data_processing->end

Caption: A typical experimental workflow for the analysis of 9-PAHSA from biological samples.

  • Sample Preparation and Internal Standard Spiking:

    • For serum/plasma: To 100 µL of sample, add the desired amount of this compound internal standard.

    • For tissues: Homogenize the tissue in an appropriate buffer and then add the this compound internal standard.

  • Lipid Extraction (Folch Method):

    • Add 20 volumes of chloroform:methanol (2:1, v/v) to the sample.

    • Vortex thoroughly for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge to separate the phases.

    • Collect the lower organic phase.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in a small volume of a suitable solvent for SPE loading (e.g., hexane).

  • Solid-Phase Extraction (SPE):

    • Cartridge: Use a silica-based or a mixed-mode SPE cartridge.

    • Conditioning: Condition the cartridge with a non-polar solvent (e.g., hexane).

    • Sample Loading: Load the reconstituted lipid extract onto the cartridge.

    • Washing: Wash the cartridge with a non-polar solvent to remove neutral lipids.

    • Elution: Elute the PAHSAs with a more polar solvent mixture (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

  • Final Preparation for LC-MS/MS:

    • Dry the eluate under nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

This protocol provides a starting point for developing an LC-MS/MS method for this compound. Optimization will be required for your specific instrumentation.

Parameter Recommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium acetate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute 9-PAHSA, then return to initial conditions for re-equilibration. A typical run time is 15-20 minutes.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MS Analysis Multiple Reaction Monitoring (MRM)

MRM Transitions for 9-PAHSA and this compound:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
9-PAHSA537.9255.2 (Quantifier)Optimized for your instrument (typically 20-30 eV)
281.2 (Qualifier)Optimized for your instrument (typically 20-30 eV)
This compound546.9264.2 (Quantifier)Optimized for your instrument (typically 20-30 eV)

Data Presentation

Table 1: Recommended Sample and Internal Standard Quantities for 9-PAHSA Analysis

Sample Type Sample Amount Internal Standard (pmol)
Human/Mouse Serum150 - 300 µL1
Adipose Tissue100 - 150 mg2.5 - 5
Liver~75 mg1.5

Data adapted from a published protocol and should be optimized for your specific application.

Signaling Pathway

9-PAHSA is a bioactive lipid that has been shown to have anti-inflammatory and insulin-sensitizing effects. One of the proposed mechanisms of action is through the activation of G-protein coupled receptors (GPCRs), such as GPR120.

9-PAHSA Signaling Pathway

PAHSA_Signaling cluster_membrane Cell Membrane GPR120 GPR120 G_protein Gαq/11 GPR120->G_protein Activates PAHSA 9-PAHSA PAHSA->GPR120 Binds and Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC downstream Downstream Signaling (e.g., MAPK, NF-κB pathways) Ca_release->downstream PKC->downstream response Anti-inflammatory & Insulin-Sensitizing Effects downstream->response

Caption: A simplified diagram of the 9-PAHSA signaling pathway through GPR120.

References

Technical Support Center: 9-PAHSA-d9 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, stability, and handling of 9-PAHSA-d9 solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

For optimal stability, this compound solutions should be stored under the following conditions:

  • -80°C: Recommended for long-term storage, stable for up to 6 months.[1]

  • -20°C: Suitable for short-term storage, stable for up to 1 month.[1]

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into single-use vials after preparation.

Q2: How long is this compound stable in its powdered form?

Q3: In which solvents can this compound be dissolved?

This compound is soluble in a variety of organic solvents. The following table summarizes the solubility of the non-deuterated form, 9-PAHSA, which is expected to be comparable for this compound.[2][3]

SolventSolubility
Dimethylformamide (DMF)20 mg/mL
Dimethyl sulfoxide (DMSO)15 mg/mL
Ethanol20 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL

Sonication may be required to fully dissolve the compound. For in vitro studies, hygroscopic DMSO can impact solubility; therefore, using newly opened DMSO is recommended.

Q4: What is the purpose of using a deuterated form like this compound?

Deuterated compounds, such as this compound, are primarily used as internal standards in quantitative mass spectrometry-based analyses. The deuterium labeling provides a distinct mass signature, allowing for accurate quantification of the endogenous, non-deuterated analyte in biological samples. Additionally, deuteration at specific positions can increase the stability of fatty acids against oxidative degradation, which can be beneficial in certain experimental settings.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound solution due to improper storage or repeated freeze-thaw cycles.Aliquot stock solutions into single-use vials and store at -80°C for long-term use. For short-term use, store at -20°C for no longer than one month.
Methodological differences in experimental setup.Ensure consistent experimental protocols, including solvent preparation, cell culture conditions, and animal models, as variations can significantly impact results.
Poor solubility of this compound Inappropriate solvent or concentration.Refer to the solubility table and consider using sonication to aid dissolution. For aqueous solutions, a carrier solvent like DMSO or ethanol is necessary, followed by dilution in a buffered solution.
Use of old or hygroscopic DMSO.Use freshly opened, high-purity DMSO for preparing stock solutions.
Low signal intensity in mass spectrometry Low abundance of the analyte in the sample.Optimize sample preparation and extraction methods to enrich for the analyte.
Suboptimal instrument parameters.Calibrate and tune the mass spectrometer according to the manufacturer's instructions for lipid analysis.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials: this compound powder, high-purity DMSO.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Add the appropriate volume of fresh, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 5 mg/mL). c. Vortex and, if necessary, sonicate the solution to ensure complete dissolution. d. Aliquot the stock solution into single-use, amber glass vials to protect from light. e. Store the aliquots at -80°C for long-term storage.

In Vivo Administration Protocol (Example for Mice)

This protocol is adapted from studies using 9-PAHSA.

  • Preparation of Dosing Solution (0.5 mg/mL): a. From a 5.0 mg/mL stock solution in DMSO, take 100 µL. b. Add it to 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix again. d. Finally, add 450 µL of saline to reach a final volume of 1 mL. This results in a clear solution.

  • Administration: a. The prepared 9-PAHSA solution can be administered to mice via oral gavage. b. A typical dosage used in studies with db/db mice is 50 mg/kg for 4 weeks.

Visualizations

Signaling Pathways

9-PAHSA has been shown to influence several key signaling pathways, particularly those related to metabolism and inflammation.

G cluster_0 9-PAHSA Effects on Cellular Pathways PAHSA 9-PAHSA Akt_mTOR Akt/mTOR Pathway (Downregulation) PAHSA->Akt_mTOR Inflammation Inflammation (Attenuation) PAHSA->Inflammation PI3KIII_BECN1 PI3KIII/BECN1 Complex (Activation) PAHSA->PI3KIII_BECN1 Glucose_Uptake Glucose Uptake (Enhancement) PAHSA->Glucose_Uptake Insulin_Secretion Insulin & GLP-1 Secretion (Stimulation) PAHSA->Insulin_Secretion Autophagy Autophagic Flux (Promotion) Akt_mTOR->Autophagy inhibition PI3KIII_BECN1->Autophagy

Caption: Signaling pathways modulated by 9-PAHSA.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the metabolic effects of this compound in an animal model.

G cluster_workflow Workflow for In Vivo this compound Studies A Preparation of This compound Dosing Solution B Administration to Animal Model (e.g., db/db mice) A->B C Collection of Biological Samples (Serum, Tissues) B->C D Lipid Extraction C->D E LC-MS/MS Analysis D->E F Data Analysis and Quantification E->F

Caption: Experimental workflow for this compound metabolic studies.

References

Technical Support Center: Troubleshooting 9-PAHSA Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the recovery of 9-PAHSA when using 9-PAHSA-d9 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor recovery of both 9-PAHSA and this compound?

A1: Poor recovery of both the analyte and the internal standard typically points to a systemic issue during sample preparation or analysis. Key areas to investigate include:

  • Suboptimal Lipid Extraction: Inefficient extraction will result in the loss of both compounds. The choice of solvent and extraction methodology is critical.

  • Inefficient Solid-Phase Extraction (SPE): Issues with the SPE protocol, such as incorrect cartridge conditioning, sample loading, washing, or elution steps, can lead to the loss of both 9-PAHSA and this compound. Some SPE cartridges can also contribute to a high background signal for PAHSAs.[1]

  • Analyte Degradation: 9-PAHSA and its deuterated analog can be susceptible to degradation under certain conditions, such as exposure to strong acids or bases.[1]

  • Instrumental Problems: A loss of sensitivity in the LC-MS/MS system can lead to low signal for both compounds.

Q2: My this compound recovery is acceptable, but the recovery of endogenous 9-PAHSA is low. What could be the cause?

A2: This scenario often suggests that the internal standard is not accurately reflecting the behavior of the endogenous analyte. Potential causes include:

  • Timing of Internal Standard Addition: If the this compound is added after the initial extraction steps, it will not account for losses of the endogenous 9-PAHSA that occur during these early stages. The internal standard should be added as early as possible in the sample preparation workflow.

  • Differential Matrix Effects: The analyte and the internal standard may experience different degrees of ion suppression or enhancement from components in the sample matrix.[2][3][4] Although deuterated standards are expected to co-elute and experience similar matrix effects, this is not always the case.

  • Analyte Binding: Endogenous 9-PAHSA may be bound to proteins or other macromolecules in the biological sample, making it less available for extraction compared to the spiked this compound.

Q3: I am observing a high background signal or interfering peaks at the retention time of 9-PAHSA. What can I do?

A3: High background or interfering peaks can compromise the accurate quantification of 9-PAHSA. Consider the following:

  • SPE Cartridge Contamination: Solid-phase extraction cartridges can be a significant source of background signal for PAHSAs. It is recommended to include a blank sample (containing only the extraction solvents) that is passed through the SPE cartridge to assess for contamination. Additional wash steps during the SPE protocol may help mitigate this issue.

  • Co-eluting Contaminants: Other lipids or matrix components may co-elute with 9-PAHSA and cause interference. Optimization of the chromatographic separation may be necessary to resolve 9-PAHSA from these interfering species. A known contaminant that can interfere with PAHSA analysis is ceramide.

Troubleshooting Guides

Guide 1: Investigating Poor Recovery of Both 9-PAHSA and this compound

This guide provides a step-by-step approach to diagnosing and resolving issues where both the analyte and the internal standard show poor recovery.

Troubleshooting Workflow for Poor Recovery

Troubleshooting Workflow for Poor 9-PAHSA and this compound Recovery cluster_solutions Potential Solutions start Start: Poor Recovery of 9-PAHSA and this compound extraction Step 1: Evaluate Lipid Extraction start->extraction spe Step 2: Assess Solid-Phase Extraction extraction->spe Extraction OK? sol_extraction Optimize solvent choice (e.g., Chloroform:Methanol). Ensure proper phase separation. extraction->sol_extraction If Not OK stability Step 3: Check for Analyte Degradation spe->stability SPE OK? sol_spe Test different SPE cartridges. Optimize wash and elution steps. Include blank to check for cartridge background. spe->sol_spe If Not OK instrument Step 4: Verify LC-MS/MS Performance stability->instrument Stability OK? sol_stability Avoid harsh pH conditions. Keep samples at low temperatures. stability->sol_stability If Not OK end End: Recovery Improved instrument->end Performance OK? sol_instrument Clean ion source. Check for leaks. Calibrate instrument. instrument->sol_instrument If Not OK

Caption: Troubleshooting workflow for poor recovery of 9-PAHSA and this compound.

Guide 2: Addressing Discrepancies Between 9-PAHSA and this compound Recovery

Use this guide when the recovery of the internal standard is acceptable, but the recovery of the endogenous analyte is poor.

Experimental Protocol: Evaluation of Matrix Effects

To determine if differential matrix effects are the cause of poor endogenous 9-PAHSA recovery, the following experiment can be performed:

  • Prepare three sets of samples:

    • Set A (Neat Solution): 9-PAHSA and this compound in a clean solvent (e.g., methanol).

    • Set B (Post-extraction Spike): Blank matrix extract (a sample processed through the entire extraction procedure without the analyte or internal standard) spiked with 9-PAHSA and this compound.

    • Set C (Pre-extraction Spike): Blank matrix spiked with 9-PAHSA and this compound before the extraction procedure.

  • Analyze all three sets of samples using the established LC-MS/MS method.

  • Calculate the Matrix Effect and Recovery using the following formulas:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Presentation: Interpreting the Results

ScenarioMatrix Effect (9-PAHSA)Matrix Effect (this compound)Recovery (9-PAHSA)Recovery (this compound)Likely CauseRecommended Action
1 Low (~50%)High (~95%)High (~95%)High (~95%)Differential Matrix EffectsOptimize sample cleanup to remove interfering matrix components. Modify chromatographic conditions to separate 9-PAHSA from the source of suppression.
2 High (~95%)High (~95%)Low (~50%)High (~95%)Inefficient Extraction of Endogenous AnalyteAdd the internal standard at the very beginning of the sample preparation process. Optimize the initial extraction steps to ensure complete lysis and release of protein-bound 9-PAHSA.
3 Low (~50%)Low (~50%)Low (~50%)Low (~50%)Systemic IssueRefer to Troubleshooting Guide 1.

Experimental Protocols

Protocol 1: Lipid Extraction from Serum/Plasma

This protocol is adapted from established methods for FAHFA analysis.

  • To 200 µL of serum or plasma, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform containing the this compound internal standard.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the organic and aqueous phases.

  • Carefully transfer the lower organic phase to a clean vial.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Store the dried extract at -80°C until analysis.

Protocol 2: Solid-Phase Extraction (SPE) for FAHFA Enrichment

This protocol provides a general procedure for enriching FAHFAs from the lipid extract.

  • Condition the SPE cartridge (e.g., silica-based) with an appropriate solvent (e.g., hexane).

  • Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., hexane).

  • Load the reconstituted sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a non-polar solvent to remove neutral lipids.

  • Elute the FAHFAs with a more polar solvent (e.g., a mixture of hexane and ethyl acetate, followed by a final elution with a solvent containing a small amount of acetic acid).

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the sample in the LC-MS mobile phase for analysis.

Note: The specific solvents and volumes for conditioning, washing, and elution should be optimized for the specific SPE cartridge and sample type being used.

LC-MS/MS Parameters

The following are example parameters for the analysis of PAHSAs.

  • Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm)

  • Mobile Phase: Isocratic flow of 93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxide (v/v)

  • Flow Rate: 0.2 mL/min

  • Ionization Mode: Negative Ionization

  • MS/MS Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
9-PAHSA537.5283.3
This compound546.5283.3

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Disclaimer: These protocols and troubleshooting guides are intended for informational purposes only. Researchers should validate all methods in their own laboratories.

References

Technical Support Center: Optimizing LC Gradient for 9-PAHSA and 9-PAHSA-d9 Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the liquid chromatography (LC) separation of 9-palmitic acid hydroxy stearic acid (9-PAHSA) and its deuterated internal standard, 9-PAHSA-d9.

Frequently Asked Questions (FAQs)

Q1: Why is proper LC gradient optimization crucial for 9-PAHSA and this compound analysis?

A1: Proper LC gradient optimization is critical for achieving accurate and reproducible quantification of 9-PAHSA. Given that 9-PAHSA and its deuterated internal standard (this compound) are structurally very similar, a well-optimized gradient is necessary to ensure they are chromatographically resolved from other isomers and matrix interferences.[1][2] This leads to improved peak shape, sensitivity, and overall data quality. Inadequate separation can lead to co-elution, ion suppression, and inaccurate quantification.

Q2: What are the typical columns and mobile phases used for 9-PAHSA separation?

A2: Reversed-phase chromatography is the standard approach for separating 9-PAHSA and other fatty acid esters of hydroxy fatty acids (FAHFAs).

  • Columns: C18 columns are most commonly used. Specific examples include Acquity UPLC BEH C18 and Luna C18(2).[3] For enhanced separation of lipid isomers, columns with charged surface hybrid (CSH) C18 technology can also be effective.[4][5]

  • Mobile Phases: A typical mobile phase system consists of:

    • Solvent A: Water with an additive such as 0.1% formic acid or 10 mM ammonium acetate.

    • Solvent B: An organic solvent mixture, commonly acetonitrile and isopropanol (e.g., 1:2 v/v or 10:90 v/v), also containing an additive. The pH of the mobile phase can be adjusted with additives like ammonium hydroxide to improve peak shape and resolution.

Q3: How does the deuterated internal standard (this compound) behave chromatographically compared to 9-PAHSA?

A3: Deuterated standards like this compound are designed to be chemically identical to the analyte of interest, with the only difference being the isotopic labeling. In reversed-phase chromatography, this results in nearly identical retention times. The primary purpose of the deuterated standard is to account for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. While complete baseline separation is not expected or necessary, it is important to ensure that no interfering peaks from the matrix co-elute with either the analyte or the internal standard.

Q4: What are common sources of background contamination in 9-PAHSA analysis?

A4: A significant source of background contamination for PAHSAs can be the solid-phase extraction (SPE) cartridges used for sample enrichment. It is crucial to thoroughly wash the SPE cartridges before use to remove any residual PAHSAs. Additionally, solvents and other reagents should be of the highest purity to avoid introducing contaminants.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of LC gradients for 9-PAHSA and this compound separation.

Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing) - Secondary interactions with the stationary phase.- Active sites on the column.- Mobile phase pH is not optimal.- Add a mobile phase modifier like formic acid or ammonium hydroxide to improve peak shape.- Use a column with end-capping or a different stationary phase chemistry.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Poor Peak Shape (Fronting) - Column overload.- Poor sample solubility in the mobile phase.- Reduce the injection volume or dilute the sample.- Change the sample solvent to one that is more compatible with the initial mobile phase conditions.
Split Peaks - Clogged inlet frit.- Void in the column packing material.- Sample solvent incompatible with the mobile phase.- Backflush the column. If the problem persists, replace the frit or the column.- Ensure the sample solvent is similar in strength to the initial mobile phase.
Poor Resolution between 9-PAHSA and Other Isomers - Gradient is too steep.- Inappropriate mobile phase composition.- Insufficient column length or efficiency.- Decrease the gradient slope (i.e., make the gradient longer and shallower).- Experiment with different organic solvents (e.g., methanol vs. acetonitrile/isopropanol).- Couple two columns in series for increased resolution.- Adjust the mobile phase pH; for instance, a slight increase in pH can alter the elution of PAHSAs.
Retention Time Drift - Inadequate column equilibration.- Changes in mobile phase composition over time.- Column temperature fluctuations.- Ensure the column is fully equilibrated with the initial mobile phase conditions between injections.- Prepare fresh mobile phases daily.- Use a column oven to maintain a stable temperature.
High Background Signal - Contaminated SPE cartridges.- Impure solvents or reagents.- Pre-wash SPE cartridges with methanol or ethyl acetate to remove contaminants.- Use LC-MS grade solvents and high-purity additives.

Experimental Protocols

Protocol 1: General Lipid Extraction and Solid-Phase Extraction (SPE) for PAHSA Enrichment

This protocol is adapted from established methods for FAHFA analysis.

1. Lipid Extraction (Bligh-Dyer Method): a. Homogenize tissue samples in a mixture of chloroform, methanol, and water (1:2:0.8 v/v/v). b. Add the deuterated internal standard (this compound) to the solvent mixture before extraction. c. After vortexing and centrifugation, collect the lower organic phase containing the lipids. d. Dry the organic phase under a stream of nitrogen.

2. Solid-Phase Extraction (SPE) for PAHSA Enrichment: a. Reconstitute the dried lipid extract in a small volume of a non-polar solvent like hexane. b. Condition a silica SPE cartridge with hexane. c. Load the sample onto the cartridge. d. Wash the cartridge with 95:5 hexane:ethyl acetate to remove neutral lipids. e. Elute the FAHFA fraction, including 9-PAHSA and this compound, with ethyl acetate. f. Dry the eluted fraction and reconstitute in the initial LC mobile phase for analysis.

Protocol 2: LC Gradient Optimization for 9-PAHSA and this compound Separation

This protocol provides a systematic approach to optimizing the LC gradient on a C18 column.

1. Initial Conditions:

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

2. Gradient Optimization Steps:

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis sample Biological Sample (e.g., Tissue, Serum) add_is Add this compound Internal Standard sample->add_is extraction Lipid Extraction (Bligh-Dyer) add_is->extraction spe SPE Enrichment (Silica Cartridge) extraction->spe reconstitute Reconstitute in Mobile Phase spe->reconstitute injection Inject Sample reconstitute->injection lc_separation LC Separation (C18 Column, Gradient Elution) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Ratio to Internal Standard) integration->quantification troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues start Poor Chromatographic Performance peak_shape Tailing, Fronting, or Split Peaks start->peak_shape resolution Poor Separation of Isomers start->resolution check_overload Reduce Sample Load peak_shape->check_overload Fronting? check_solvent Optimize Sample Solvent peak_shape->check_solvent check_ph Adjust Mobile Phase pH peak_shape->check_ph Tailing? check_column Inspect/Replace Column peak_shape->check_column Split Peaks? adjust_gradient Decrease Gradient Slope resolution->adjust_gradient adjust_flow Optimize Flow Rate resolution->adjust_flow adjust_temp Optimize Temperature resolution->adjust_temp

References

Technical Support Center: Quantification of 9-PAHSA using 9-PAHSA-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 9-palmitic acid hydroxystearic acid (9-PAHSA) using its deuterated internal standard, 9-PAHSA-d9.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS quantification of 9-PAHSA?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as 9-PAHSA, by co-eluting compounds from the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy, precision, and sensitivity of the analysis.[2] In complex biological matrices like plasma and adipose tissue, endogenous lipids, proteins, and salts are common causes of matrix effects.[2]

Q2: How does the use of a deuterated internal standard, like this compound, help mitigate matrix effects?

A2: A deuterated internal standard (IS) is chemically almost identical to the analyte (9-PAHSA) and therefore exhibits very similar chromatographic behavior and ionization efficiency.[1] By adding a known amount of this compound to the sample at the beginning of the preparation process, it experiences similar matrix effects as the endogenous 9-PAHSA. The final quantification is based on the ratio of the analyte signal to the internal standard signal, which normalizes variations caused by matrix effects and improves the accuracy and precision of the measurement.[1]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between 9-PAHSA and this compound. If this shift leads to the analyte and internal standard eluting into regions with different degrees of ion suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects.

Q4: What are the typical biological concentrations of 9-PAHSA, and can they vary?

A4: Endogenous levels of 9-PAHSA can vary significantly between individuals and are influenced by factors such as age, sex, and metabolic health. For instance, serum and adipose tissue levels of PAHSAs are often lower in insulin-resistant individuals. It has been observed that 9-PAHSA levels can also vary in the same individual when samples are taken weeks apart. These biological variations should be considered when interpreting quantitative results.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor reproducibility of 9-PAHSA/9-PAHSA-d9 area ratio Inconsistent sample preparation (e.g., extraction efficiency).Variable matrix effects between samples.Inaccurate pipetting of internal standard.Ensure consistent and optimized sample preparation protocol for all samples.Improve sample cleanup to remove interfering matrix components (see Experimental Protocols).Carefully calibrate pipettes and ensure the internal standard is fully dissolved and vortexed before use.
Significant ion suppression or enhancement is still observed High concentration of co-eluting matrix components (e.g., phospholipids).Sub-optimal LC-MS conditions.Optimize the sample preparation procedure, particularly the solid-phase extraction (SPE) step, to remove interfering lipids.Modify the LC gradient to improve separation of 9-PAHSA from matrix components.Optimize ion source parameters (e.g., temperature, gas flow) to minimize matrix effects.
9-PAHSA and this compound do not co-elute perfectly Isotope effect causing a slight retention time shift.Column degradation.This is sometimes unavoidable. Ensure the peak integration is accurate for both analyte and internal standard.If the shift is significant and impacts quantification, consider a new analytical column of the same type.
Unexpectedly high or low 9-PAHSA concentrations Matrix effects leading to ion enhancement or suppression.Cross-contamination or carryover.Degradation of 9-PAHSA during sample storage or preparation.Evaluate matrix effects using the post-extraction spike method (see Experimental Protocols).Inject a blank sample after high-concentration samples to check for carryover and optimize the autosampler wash procedure.Ensure samples are stored at -80°C and processed on ice to minimize degradation.
High background signal for 9-PAHSA Contamination from labware or solvents.Contribution from the solid-phase extraction (SPE) column.Use high-purity solvents and pre-wash all glassware.Be aware that some SPE columns can contribute to background PAHSA signals. Test different brands or pre-condition the column thoroughly.

Quantitative Data on Method Validation

While specific quantitative data for matrix effects in 9-PAHSA analysis using this compound is not extensively reported in the literature, a properly validated method should meet the acceptance criteria set by regulatory bodies like the FDA. The following table summarizes key validation parameters and their typical acceptance criteria for bioanalytical methods. Researchers should aim to achieve these benchmarks during their method validation.

Validation Parameter Acceptance Criteria (based on FDA Guidance) Purpose
Matrix Effect The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15% in at least six different lots of matrix.To ensure that the variability in the matrix does not affect the accuracy and precision of the quantification.
Accuracy The mean value should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).To ensure the measured concentration is close to the true concentration.
Precision The CV should not exceed 15% (20% at the LLOQ).To ensure the reproducibility of the measurements.
Recovery Should be consistent, precise, and reproducible.To ensure the efficiency of the extraction process is consistent across samples.
Linearity The correlation coefficient (r²) of the calibration curve should be ≥0.99.To demonstrate a proportional relationship between concentration and response.

Experimental Protocols

Evaluation of Matrix Effect (Post-Extraction Spike Method)

This method is used to quantitatively assess the extent of ion suppression or enhancement.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike 9-PAHSA and this compound into the reconstitution solvent.

    • Set B (Post-Spike Sample): Extract blank biological matrix (e.g., plasma, adipose tissue homogenate) following the sample preparation protocol. Spike 9-PAHSA and this compound into the final extracted matrix before LC-MS/MS analysis.

    • Set C (Pre-Spike Sample): Spike 9-PAHSA and this compound into the biological matrix before the extraction process.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect (%) and Recovery (%):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

A matrix effect value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Sample Preparation Protocol for 9-PAHSA in Human Plasma
  • To 200 µL of human plasma, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform containing 1 pmol of this compound.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the organic and aqueous phases.

  • Transfer the lower organic phase to a new tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Proceed to Solid-Phase Extraction (SPE) for further cleanup.

Sample Preparation Protocol for 9-PAHSA in Adipose Tissue
  • Homogenize 150 mg of adipose tissue on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL of chloroform containing 5 pmol of this compound.

  • Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C.

  • Transfer the lower organic phase to a new vial.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Proceed to Solid-Phase Extraction (SPE).

Solid-Phase Extraction (SPE) for FAHFA Enrichment
  • Condition a silica SPE cartridge (500 mg) with 6 mL of hexane.

  • Reconstitute the dried lipid extract in a small volume of chloroform and load it onto the SPE cartridge.

  • Elute neutral lipids with 6 mL of 95:5 (v/v) hexane:ethyl acetate.

  • Elute the FAHFA fraction (containing 9-PAHSA) with 4 mL of ethyl acetate.

  • Dry the FAHFA fraction under a gentle stream of nitrogen.

  • Reconstitute the sample in an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.

LC-MS/MS Parameters for 9-PAHSA Quantification
  • LC Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water containing ammonium acetate and ammonium hydroxide is often employed. For example, 93:7 (v/v) methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxide.

  • Flow Rate: Approximately 0.2 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions:

    • 9-PAHSA: Precursor ion m/z 537.5 → Product ions m/z 255.2 (palmitic acid), m/z 281.2 (C18:1 fatty acid), and m/z 299.2 (hydroxystearic acid).

    • This compound: The precursor ion will be shifted by the mass of the deuterium labels. The product ions corresponding to the unlabeled fragments (e.g., palmitic acid) can often be used if the deuteration is on the hydroxystearic acid moiety. The exact m/z values for the internal standard should be determined based on its specific labeling pattern.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis sample Biological Sample (Plasma or Adipose Tissue) add_is Add this compound Internal Standard sample->add_is extraction Liquid-Liquid Extraction (Chloroform/Methanol/PBS) add_is->extraction dry_down1 Dry Down Organic Phase extraction->dry_down1 spe Solid-Phase Extraction (SPE) dry_down1->spe elute_neutral Elute Neutral Lipids spe->elute_neutral Waste elute_fahfa Elute FAHFA Fraction spe->elute_fahfa dry_down2 Dry Down FAHFA Fraction elute_fahfa->dry_down2 reconstitute Reconstitute in Methanol dry_down2->reconstitute lcms LC-MS/MS Analysis (C18, Negative ESI, MRM) reconstitute->lcms quantification Quantification (Analyte/IS Ratio) lcms->quantification

Caption: Experimental workflow for 9-PAHSA quantification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inaccurate Quantification matrix_effects Matrix Effects (Ion Suppression/Enhancement) start->matrix_effects sample_prep Inconsistent Sample Preparation start->sample_prep lcms_issues LC-MS/MS Issues start->lcms_issues optimize_cleanup Optimize Sample Cleanup (SPE) matrix_effects->optimize_cleanup optimize_lc Optimize LC Method matrix_effects->optimize_lc check_is Verify Internal Standard Concentration & Purity sample_prep->check_is validate_method Perform Method Validation lcms_issues->validate_method optimize_cleanup->validate_method optimize_lc->validate_method check_is->validate_method

Caption: Troubleshooting logic for inaccurate 9-PAHSA quantification.

References

purity concerns with commercial 9-PAHSA-d9 standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding purity concerns with commercial 9-PAHSA-d9 standards. It is intended for researchers, scientists, and drug development professionals using these standards in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common purity concerns with commercial this compound standards?

A1: The primary purity concerns with commercial this compound standards revolve around three main areas:

  • Stereoisomeric Purity: The presence of the undesired stereoisomer (e.g., S-9-PAHSA-d9 in a standard that is supposed to be R-9-PAHSA-d9). The biological activity of 9-PAHSA can be stereospecific, making the presence of the other enantiomer a significant issue.[1]

  • Chemical Purity: The presence of impurities from the chemical synthesis process. These can include unreacted starting materials, by-products, or reagents.

  • Isotopic Purity: The percentage of the deuterated (d9) standard versus the unlabeled (d0) compound and the distribution of deuterium atoms. Incomplete deuteration can lead to inaccuracies in quantification when used as an internal standard.

Q2: How can I assess the purity of my this compound standard?

A2: You should always refer to the Certificate of Analysis (CoA) provided by the supplier. Key analytical techniques to look for on the CoA include:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the overall chemical purity of the compound.[2]

  • Chiral Liquid Chromatography-Mass Spectrometry (Chiral LC-MS): This is a crucial technique to separate and quantify the R- and S-enantiomers, thus determining the stereoisomeric purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): Confirms the chemical structure of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight and provides information on isotopic distribution.

Q3: What level of purity should I expect for a high-quality this compound standard?

A3: For a high-quality standard, you should expect the following:

Purity TypeExpected Purity
Chemical Purity (HPLC)>98%
Stereoisomeric Purity (Chiral LC-MS)>98% enantiomeric excess (ee)
Isotopic Purity (MS)>98% deuterium incorporation

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

This could be due to issues with the purity of the this compound standard.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Review Certificate of Analysis (CoA) A->B C Chemical Purity >98%? B->C D Stereoisomeric Purity >98% ee? C->D Yes G Contact Supplier for a New Lot C->G No E Isotopic Purity >98%? D->E Yes D->G No F Consider Standard Degradation E->F No I Proceed with Experiment E->I Yes H Perform In-house QC F->H H->G

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Review the Certificate of Analysis (CoA): Carefully examine the CoA for the specific lot of the standard you are using. Verify that the reported chemical, stereoisomeric, and isotopic purities meet the requirements for your assay.

  • Consider Standard Degradation: 9-PAHSA, like other lipids, can be susceptible to degradation through oxidation or hydrolysis, which can be accelerated by improper storage conditions (e.g., exposure to light, high temperatures, or repeated freeze-thaw cycles).

  • Perform In-house Quality Control (QC): If you have the capabilities, perform an in-house QC check. This could involve running a simple LC-MS analysis to confirm the mass and a chiral LC separation to check the enantiomeric ratio.

  • Contact the Supplier: If you suspect an issue with the standard's purity, contact the supplier's technical support. Provide them with the lot number and a summary of your findings. They may be able to provide additional data or a replacement.

Issue 2: Poor peak shape or unexpected peaks in chromatography.

This can indicate the presence of impurities or degradation products.

Troubleshooting Workflow:

A Poor Peak Shape or Extra Peaks B Check Chromatographic Method A->B C Method Optimized? B->C C->A No, Optimize Method D Analyze a Freshly Prepared Standard C->D Yes E Issue Resolved? D->E F Investigate Potential Degradation E->F No H Proceed with Optimized Method E->H Yes G Contact Supplier F->G

Caption: Troubleshooting workflow for chromatographic issues.

Detailed Steps:

  • Optimize Chromatographic Method: Ensure your LC method is suitable for the analysis of 9-PAHSA. A well-established method uses a chiral column (e.g., Lux 3 µm Cellulose-3) with an isocratic mobile phase such as methanol/water/formic acid (96:4:0.1).[1]

  • Prepare a Fresh Standard: If you have been using a stock solution, prepare a fresh solution from the solid standard. This will help to rule out degradation in the solvent.

  • Investigate Potential Degradation: If the issue persists with a fresh standard, consider the possibility of on-column degradation or the presence of degradation products in the solid material.

  • Contact Supplier: If you continue to observe unexpected peaks that are not related to your methodology, contact the supplier for technical support.

Experimental Protocols

Protocol 1: Chiral LC-MS for Stereoisomeric Purity Assessment of this compound

This protocol is adapted from established methods for the separation of 9-PAHSA enantiomers.[1]

Materials:

  • This compound standard

  • Chiral HPLC column (e.g., Lux 3 µm Cellulose-3)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS system

Procedure:

  • Prepare Mobile Phase: The mobile phase is an isocratic mixture of methanol, water, and formic acid in a ratio of 96:4:0.1.

  • Prepare Standard Solution: Prepare a stock solution of the this compound standard in a suitable solvent like methanol or ethanol. Further dilute to a working concentration appropriate for your LC-MS system.

  • LC-MS Analysis:

    • Inject the prepared standard solution onto the chiral column.

    • Run the analysis under isocratic conditions with the prepared mobile phase.

    • The flow rate and column temperature should be optimized for your system, but a flow rate of 0.5 mL/min is a good starting point.

  • Data Analysis:

    • Identify the peaks corresponding to R- and S-9-PAHSA-d9 based on their retention times. Under the described conditions, S-9-PAHSA typically elutes before R-9-PAHSA.

    • Integrate the peak areas for both enantiomers to calculate the enantiomeric excess (ee).

Expected Elution Profile:

CompoundApproximate Retention Time
S-9-PAHSA17.4 min
R-9-PAHSA20.2 min

Note: Retention times can vary depending on the specific LC system and column.

Signaling Pathway Context

Understanding the biological context of 9-PAHSA is crucial for appreciating the importance of its purity. 9-PAHSA has been shown to have anti-diabetic and anti-inflammatory effects.

9-PAHSA 9-PAHSA GPR120 GPR120/FFAR4 9-PAHSA->GPR120 Insulin_Secretion Enhanced Insulin Secretion GPR120->Insulin_Secretion Glucose_Uptake Increased Glucose Uptake GPR120->Glucose_Uptake Anti_Inflammatory Anti-inflammatory Effects GPR120->Anti_Inflammatory

Caption: Simplified signaling pathway for 9-PAHSA.

References

minimizing ion suppression for 9-PAHSA analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of 9-palmitic acid hydroxystearic acid (9-PAHSA) by liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide

This guide addresses specific issues that can arise during 9-PAHSA analysis, leading to ion suppression and inaccurate quantification.

Question: I'm observing a low signal intensity for my 9-PAHSA peak. What are the potential causes and how can I troubleshoot this?

Answer:

Low signal intensity for 9-PAHSA is a common indicator of ion suppression. This phenomenon occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased response.[1][2] The primary sources of interference in biological samples are often phospholipids, salts, and other endogenous lipids.[3][4][5]

To troubleshoot this, consider the following steps:

  • Evaluate Sample Preparation: Inadequate sample cleanup is a major contributor to ion suppression. Simple protein precipitation may not be sufficient to remove interfering phospholipids.

    • Recommended Action: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove matrix components that can cause ion suppression. For FAHFA analysis, including 9-PAHSA, a dedicated SPE protocol has been shown to enrich the analytes and remove interfering compounds.

  • Optimize Chromatographic Separation: Co-elution of matrix components with 9-PAHSA is a direct cause of ion suppression.

    • Recommended Action: Adjust your liquid chromatography (LC) method to improve the separation between 9-PAHSA and interfering matrix components. This can be achieved by modifying the mobile phase composition, gradient profile, or by using a different column chemistry (e.g., C18, Phenyl-Hexyl). A well-resolved chromatographic peak away from the main elution zones of phospholipids will significantly reduce suppression.

  • Check for Matrix Effects: To confirm if ion suppression is the issue, you can perform a post-column infusion experiment.

    • Recommended Action: Continuously infuse a standard solution of 9-PAHSA into the mobile phase flow after the analytical column and before the mass spectrometer. Inject a blank matrix extract. A dip in the baseline signal of the infused analyte at the retention time of your 9-PAHSA peak indicates the presence of ion suppression.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS), such as ¹³C-9-PAHSA, is crucial for accurate quantification.

    • Recommended Action: The SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for the analyte-to-internal standard ratio to remain consistent, which leads to more reliable quantification. Ensure you are using an appropriate SIL-IS for 9-PAHSA.

Question: My quantification results for 9-PAHSA are not reproducible across different sample batches. What could be causing this variability?

Answer:

Inconsistent quantification results, especially with variable analyte-to-internal standard ratios, suggest that the degree of ion suppression is not consistent across your samples. This variability can arise from differences in the sample matrix composition between individuals or batches, or inconsistencies in the sample preparation process.

Here’s how to address this issue:

  • Standardize Sample Preparation: Inconsistent sample preparation can introduce variability in the amount of matrix components present in the final extract.

    • Recommended Action: Ensure your sample preparation protocol, particularly SPE, is highly standardized and reproducible. Pay close attention to conditioning, loading, washing, and elution steps.

  • Matrix-Matched Calibrators: The use of calibrators prepared in a solvent may not accurately reflect the ionization behavior of 9-PAHSA in a complex biological matrix.

    • Recommended Action: Prepare your calibration standards in the same matrix as your samples (e.g., plasma from which lipids have been stripped). This helps to compensate for matrix-induced changes in ionization efficiency.

  • Dilution of the Sample: High concentrations of matrix components can be a primary cause of ion suppression.

    • Recommended Action: If the concentration of 9-PAHSA in your samples is high enough, diluting the sample extract can reduce the concentration of interfering matrix components and thereby minimize ion suppression. However, this may not be suitable for trace analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for 9-PAHSA analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (9-PAHSA) in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results. Since 9-PAHSA is often measured at low concentrations in complex biological matrices like plasma or tissues, minimizing ion suppression is critical for obtaining reliable data.

Q2: What are the most effective sample preparation techniques to minimize ion suppression for 9-PAHSA?

A2: While simple protein precipitation is a common technique, it is often insufficient for removing the phospholipids that are major contributors to ion suppression in lipidomics. The most effective strategies involve more selective extraction methods:

  • Solid-Phase Extraction (SPE): This is a highly recommended technique for enriching FAHFAs, including 9-PAHSA, while removing a significant portion of interfering matrix components.

  • Liquid-Liquid Extraction (LLE): LLE can also be effective in separating lipids from other matrix components.

Q3: How can I optimize my LC-MS method to reduce ion suppression for 9-PAHSA?

A3: Optimizing your liquid chromatography and mass spectrometry parameters is a key strategy:

  • Chromatography: Aim for a good chromatographic separation of 9-PAHSA from the bulk of phospholipids. This can be achieved by adjusting the mobile phase gradient, flow rate, and column chemistry. Using a longer column or a column with a different stationary phase can improve resolution.

  • Mass Spectrometry: While the choice of mass analyzer has little effect on the phenomenon of ion suppression itself, optimizing the ion source parameters can be beneficial. Reducing the electrospray ionization (ESI) flow rate to the nanoliter-per-minute range can lead to reduced signal suppression.

Q4: Is a stable isotope-labeled internal standard necessary for 9-PAHSA analysis?

A4: Yes, using a stable isotope-labeled internal standard (SIL-IS), such as ¹³C-9-PAHSA, is highly recommended. A SIL-IS will co-elute with 9-PAHSA and experience similar ion suppression effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 9-PAHSA Enrichment from Serum

This protocol is adapted from established methods for FAHFA analysis.

Materials:

  • Serum sample

  • Internal standard solution (e.g., ¹³C-9-PAHSA)

  • Methanol

  • Chloroform

  • Aqueous buffer (e.g., PBS)

  • SPE Cartridge (e.g., polymeric cation exchange)

  • Ethyl acetate

  • Hexane

  • Elution solvent (e.g., dichloromethane:isopropanol:ammonium hydroxide)

  • Nitrogen gas for evaporation

Procedure:

  • Sample Pre-treatment: To a known volume of serum (e.g., 175 µL), add the internal standard.

  • Lipid Extraction: Perform a lipid extraction by adding methanol and chloroform to maintain a ratio of approximately 1:1:2 (v/v/v) of aqueous buffer:methanol:chloroform. Vortex and centrifuge to separate the phases.

  • Collect Organic Phase: Transfer the lower organic phase to a new tube.

  • Evaporation: Dry the organic extract under a gentle stream of nitrogen.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with methanol followed by deionized water.

  • Sample Loading: Reconstitute the dried extract in a small volume of an appropriate solvent and load it onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with deionized water.

    • Wash with methanol.

    • Dry the cartridge under nitrogen.

    • Wash with hexane.

  • Elution:

    • Elute and discard neutral lipids with ethyl acetate.

    • Elute the fraction containing 9-PAHSA with the appropriate elution solvent.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

Mitigation StrategyPrincipleGeneral EffectivenessKey Considerations for 9-PAHSA
Solid-Phase Extraction (SPE) Removes interfering matrix components (e.g., phospholipids, salts) prior to analysis.HighHighly effective for enriching FAHFAs and reducing matrix load.
Liquid-Liquid Extraction (LLE) Partitions analyte of interest away from interfering substances based on solubility.Moderate to HighCan be effective but may be less selective than SPE for complex lipid matrices.
Chromatographic Separation Separates 9-PAHSA from co-eluting matrix components.HighCrucial for resolving 9-PAHSA from isomeric and isobaric interferences and phospholipids.
Stable Isotope-Labeled Internal Standard (SIL-IS) Co-elutes with the analyte and experiences similar ion suppression, allowing for ratio-based quantification.HighEssential for accurate and precise quantification of 9-PAHSA.
Sample Dilution Reduces the concentration of all components, including interfering matrix species.ModerateCan be effective if 9-PAHSA concentrations are sufficiently high; may compromise sensitivity for trace analysis.
Matrix-Matched Calibration Calibrators are prepared in a similar matrix to the samples to account for matrix effects.HighImproves accuracy by mimicking the ionization environment of the sample.
Reduced ESI Flow Rate (Nano-ESI) Smaller, more highly charged droplets are more tolerant to nonvolatile salts.ModerateCan reduce ion suppression but may require specialized equipment.

Visualizations

IonSuppressionWorkflow cluster_troubleshooting Troubleshooting Loop BiologicalSample Biological Sample (e.g., Plasma, Tissue) SIL_IS Add Stable Isotope-Labeled Internal Standard (SIL-IS) BiologicalSample->SIL_IS Crucial First Step SamplePrep Sample Preparation ProteinPrecipitation Protein Precipitation SamplePrep->ProteinPrecipitation Basic (Prone to Ion Suppression) SPE_LLE Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) SamplePrep->SPE_LLE Recommended (Reduces Interferences) LC_Separation LC Separation ProteinPrecipitation->LC_Separation SPE_LLE->LC_Separation MS_Detection MS Detection (ESI) LC_Separation->MS_Detection IonSuppression Ion Suppression (Low Signal) MS_Detection->IonSuppression AccurateData Accurate Quantification MS_Detection->AccurateData If Matrix is Removed IonSuppression->SamplePrep Optimize IonSuppression->LC_Separation Optimize SIL_IS->SamplePrep TroubleshootingFlowchart Start Start: Low 9-PAHSA Signal or Poor Reproducibility CheckSamplePrep Is Sample Preparation Adequate (SPE/LLE)? Start->CheckSamplePrep ImproveSamplePrep Implement/Optimize SPE or LLE CheckSamplePrep->ImproveSamplePrep No CheckChromatography Is Chromatographic Separation Optimal? CheckSamplePrep->CheckChromatography Yes ImproveSamplePrep->CheckChromatography OptimizeLC Modify Gradient, Flow Rate, or Column CheckChromatography->OptimizeLC No CheckIS Are You Using a Stable Isotope-Labeled IS? CheckChromatography->CheckIS Yes OptimizeLC->CheckIS ImplementIS Incorporate a SIL-IS (e.g., ¹³C-9-PAHSA) CheckIS->ImplementIS No CheckCalibration Are Calibrators Matrix-Matched? CheckIS->CheckCalibration Yes ImplementIS->CheckCalibration UseMatrixMatched Prepare Calibrators in a Representative Matrix CheckCalibration->UseMatrixMatched No End Improved Data Quality CheckCalibration->End Yes UseMatrixMatched->End

References

Technical Support Center: Analysis of 9-PAHSA and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-palmitic acid hydroxystearic acid (9-PAHSA) and its co-eluting isomers.

Frequently Asked Questions (FAQs)

Q1: What are PAHSAs and why is 9-PAHSA of particular interest?

A1: Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) are a class of endogenous lipids with beneficial biological activities.[1][2][3] They are comprised of a palmitic acid esterified to a hydroxystearic acid.[2] Within this family, there are multiple regioisomers, which differ by the position of the ester bond.[4] 9-PAHSA is often the most abundant and well-studied isomer, known for its anti-diabetic and anti-inflammatory effects. It has been shown to improve glucose tolerance and stimulate insulin secretion.

Q2: What makes the analysis of 9-PAHSA isomers so challenging?

A2: The primary challenge lies in the structural similarity of its isomers. Regioisomers (e.g., 5-PAHSA, 9-PAHSA, 12-PAHSA) and stereoisomers (R-9-PAHSA and S-9-PAHSA) have identical masses and similar physicochemical properties, leading to co-elution during standard chromatographic separations. Achieving baseline separation often requires long, optimized liquid chromatography (LC) methods. Additionally, co-eluting lipids from biological matrices, such as ceramides, can interfere with mass spectrometry detection as they may share similar MRM transitions.

Q3: What are the recommended analytical techniques for separating and quantifying 9-PAHSA isomers?

A3: The gold standard for the analysis of 9-PAHSA isomers is Liquid Chromatography-Mass Spectrometry (LC-MS).

  • For Regioisomers: Reversed-phase liquid chromatography using a C18 column is commonly employed. Long isocratic gradients are often necessary to resolve the different positional isomers.

  • For Stereoisomers (Enantiomers): Chiral chromatography is required to separate R- and S-9-PAHSA. A Lux Cellulose-3 column has been shown to be effective for this purpose.

  • Detection: Tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides the necessary sensitivity and selectivity for quantification. Specific precursor-to-product ion transitions are monitored for each isomer.

Q4: What is the biological significance of the different stereoisomers of 9-PAHSA (R vs. S)?

A4: The stereochemistry of 9-PAHSA is crucial as it can dictate its biological activity. Studies have shown that R-9-PAHSA is the predominant stereoisomer that accumulates in the adipose tissues of certain mouse models. Furthermore, some biological effects are stereospecific; for instance, S-9-PAHSA, but not R-9-PAHSA, was found to potentiate glucose-stimulated insulin secretion and glucose uptake, while both enantiomers exhibited anti-inflammatory properties.

Troubleshooting Guides

Problem 1: Poor Chromatographic Resolution of PAHSA Isomers

Q: My chromatogram shows broad, overlapping peaks for my PAHSA isomers. How can I improve the separation?

A: Poor resolution is a common issue due to the similarity of the isomers. Here are several steps to troubleshoot this:

  • Optimize the LC Gradient: For reversed-phase chromatography, long isocratic gradients are often more effective than steep gradients for separating regioisomers. You may need to decrease the percentage of the organic solvent in your mobile phase to increase retention and improve separation.

  • Select the Appropriate Column: For regioisomers, a high-resolution C18 column is a good starting point. For separating R- and S-enantiomers, a chiral column, such as a Lux Cellulose-3, is necessary.

  • Adjust the Mobile Phase Composition: The choice of solvent and additives is critical. For chiral separations, a mobile phase of methanol/isopropanol/trifluoroacetic acid or methanol/water/formic acid has been used successfully. Note that mobile phase additives must be compatible with your mass spectrometer's ionization mode.

  • Decrease the Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase, often leading to better resolution, although it will also increase the run time.

Problem 2: Interference from Co-eluting Compounds

Q: I'm observing a peak at the expected retention time for 5-PAHSA, but the ion ratios in my MRM transitions are incorrect. What could be the cause?

A: This is likely due to a co-eluting contaminant. A known issue is the interference from C16:0 ceramide, which shares major MRM transitions with PAHSAs.

  • Verify MRM Transition Ratios: The key to distinguishing PAHSAs from the ceramide contaminant is the ratio of their product ions. For PAHSAs, the signal for the palmitate fragment (m/z 255.2) is typically greater than the dehydrated HSA fragment (m/z 281.2). For the ceramide, this ratio is reversed.

  • Improve Chromatographic Separation: If possible, adjust your LC method to chromatographically separate the PAHSA from the interfering ceramide. This may involve testing different columns or mobile phase compositions.

  • Sample Clean-up: Ensure your sample preparation, such as solid-phase extraction (SPE), is optimized to remove interfering lipids. Be aware that SPE cartridges themselves can sometimes be a source of background PAHSA signal.

Problem 3: Low Signal Intensity or Poor Sensitivity

Q: I am having trouble detecting endogenous levels of 9-PAHSA in my samples. How can I improve my signal?

A: Low signal intensity can be due to several factors, from sample preparation to MS settings.

  • Optimize Mass Spectrometry Parameters: Empirically optimize the fragmentor voltage for the precursor ion (m/z 537 for PAHSA) and the collision energies for each product ion transition to maximize the signal-to-noise ratio.

  • Check for Mobile Phase Incompatibility: Certain mobile phase additives required for chromatography (like TFA) are not ideal for negative mode ionization needed for PAHSA detection. If using such additives, you may need to find a compromise or use a post-column infusion of a suitable modifier.

  • Enrich Your Sample: Use an effective lipid extraction and SPE protocol to concentrate the PAHSAs in your sample.

  • Include an Internal Standard: The use of a stable isotope-labeled internal standard, such as ¹³C-9-PAHSA, is crucial for accurate quantification and can help diagnose issues with extraction efficiency or instrument response.

Data and Protocols

Quantitative Data Summary

Table 1: Example Liquid Chromatography (LC) Conditions for PAHSA Isomer Separation.

ParameterRegioisomer Separation (Reversed-Phase)Enantiomer Separation (Chiral)
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm)Lux 3 µm Cellulose-3
Mobile Phase Isocratic 93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxideIsocratic 96:4:0.1 MeOH/H₂O/formic acid
Flow Rate 0.2 mL/minNot specified, but typically in the 0.2-0.5 mL/min range
Column Temp. 25°CNot specified
Run Time ~30 minutes~25 minutes

Table 2: Mass Spectrometry (MS/MS) Parameters for 9-PAHSA.

ParameterValueReference
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (m/z) 537
Product Ions (m/z) 255.2 (Palmitate), 281.2 (Dehydrated HSA), 299 (HSA)
Primary Quantifier Transition m/z 537 → 255.2
Qualifier Transitions m/z 537 → 281.2, m/z 537 → 299
Experimental Protocols

Protocol: General Workflow for Extraction and LC-MS/MS Analysis of 9-PAHSA from Adipose Tissue

  • Lipid Extraction:

    • Homogenize ~50 mg of tissue in a solvent mixture (e.g., Folch method with chloroform:methanol).

    • Add an internal standard (e.g., ¹³C-9-PAHSA) at the beginning of the extraction to account for sample loss.

    • Vortex and centrifuge to separate the organic and aqueous layers.

    • Collect the lower organic layer containing the lipids.

  • Solid-Phase Extraction (SPE) for Sample Clean-up:

    • Evaporate the organic solvent under nitrogen.

    • Reconstitute the lipid extract in a small volume of a suitable solvent.

    • Use a C18 SPE cartridge to remove interfering compounds.

    • Wash the cartridge with a weak solvent to remove polar impurities.

    • Elute the PAHSAs with a stronger organic solvent (e.g., methanol or acetonitrile).

  • LC-MS/MS Analysis:

    • Evaporate the eluate and reconstitute in the LC mobile phase.

    • Inject 10 µL of the sample onto the LC system.

    • Use an appropriate column and LC conditions for either regioisomer or enantiomer separation (see Table 1).

    • Perform MS/MS analysis in negative ion mode, monitoring the specific transitions for 9-PAHSA and other isomers (see Table 2).

  • Data Analysis:

    • Integrate the peak areas for the quantifier and qualifier transitions for both the endogenous analyte and the internal standard.

    • Calculate the concentration of 9-PAHSA relative to the internal standard and the initial tissue weight.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Adipose Tissue Sample Homogenize Lipid Extraction (e.g., Folch method) Tissue->Homogenize SPE Solid-Phase Extraction (SPE Clean-up) Homogenize->SPE Reconstitute Reconstitution in Mobile Phase SPE->Reconstitute LC LC Separation (C18 or Chiral Column) Reconstitute->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Eluent Integration Peak Integration MS->Integration Quantification Quantification vs. Internal Standard Integration->Quantification

Caption: Workflow for 9-PAHSA isomer analysis.

signaling_pathway LPS LPS NFkB NF-κB Activation LPS->NFkB induces PAHSA 9-PAHSA GPR120 GPR120 PAHSA->GPR120 activates GPR120->NFkB inhibits Browning Adipocyte Browning GPR120->Browning promotes Cytokines Inflammatory Cytokine Secretion NFkB->Cytokines leads to Inflammation Inflammation Cytokines->Inflammation

Caption: 9-PAHSA anti-inflammatory signaling pathway.

troubleshooting_logic Start Problem: Co-eluting Isomers Check_Method Is the correct chromatography type being used? Start->Check_Method Use_Chiral Action: Use Chiral LC for R/S enantiomers. Check_Method->Use_Chiral No (for enantiomers) Use_RP Action: Use Reversed-Phase LC for regioisomers. Check_Method->Use_RP No (for regioisomers) Optimize_RP Is the Reversed-Phase method optimized? Check_Method->Optimize_RP Yes Resolved Peaks Resolved Use_Chiral->Resolved Use_RP->Resolved Adjust_Gradient Action: Lengthen gradient, reduce organic content. Optimize_RP->Adjust_Gradient No Check_Interference Is there an interfering peak (e.g., ceramide)? Optimize_RP->Check_Interference Yes Adjust_Gradient->Resolved Verify_Ratios Action: Verify MRM ion ratios. Improve separation. Check_Interference->Verify_Ratios Yes Check_Interference->Resolved No Verify_Ratios->Resolved

Caption: Troubleshooting co-elution of 9-PAHSA isomers.

References

Validation & Comparative

A Head-to-Head Comparison of 9-PAHSA-d9 and ¹³C-Labeled 9-PAHSA as Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Palmitic Acid Hydroxy Stearic Acids (PAHSAs), the choice of an appropriate internal standard is critical for achieving accurate and reproducible quantification. This guide provides a comprehensive comparison of two commonly used stable isotope-labeled standards for 9-PAHSA: the deuterated form (9-PAHSA-d9) and the carbon-13-labeled form (¹³C-labeled 9-PAHSA).

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it allows for the correction of variability introduced during sample preparation, chromatography, and ionization. However, the choice between a deuterium (²H or d) and a carbon-13 (¹³C) labeled standard can significantly impact assay performance. This guide outlines the key performance differences, presents available data, and provides detailed experimental protocols to inform the selection of the optimal internal standard for your research needs.

Key Performance Differences: A Summary

The ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process, from extraction to detection. Any differences in physicochemical properties between the standard and the analyte can introduce bias in the quantification.

Parameter This compound ¹³C-Labeled 9-PAHSA Impact on Quantification
Chromatographic Co-elution Potential for a slight retention time shift relative to native 9-PAHSA due to the deuterium isotope effect.Virtually identical retention time to native 9-PAHSA.[1]Poor co-elution can lead to inaccurate quantification, as the internal standard may not experience the same matrix effects as the analyte.
Isotopic Stability Generally stable, but the C-D bond is weaker than the C-H bond, posing a small risk of back-exchange (H/D exchange) under certain conditions.Highly stable with no risk of isotope exchange.Loss of the isotopic label can lead to an underestimation of the analyte concentration.
Matrix Effects If retention time shifts, the standard may elute in a region with different matrix suppression or enhancement than the analyte, leading to inaccurate correction.Co-elution ensures that the standard and analyte experience the same matrix effects, providing more accurate correction.Inaccurate correction for matrix effects is a significant source of error in quantitative LC-MS analysis.
Availability and Cost Often more readily available and less expensive to synthesize.Typically more expensive and may have longer lead times for custom synthesis.Budgetary and logistical considerations may influence the choice of standard.
Experimental Data: A Comparative Overview

Table 1: Quantitative Comparison of Internal Standard Performance

Performance Metric This compound (Expected) ¹³C-Labeled 9-PAHSA (Published Data)
Retention Time Shift (vs. Native) Small, but possibleNone observed[1]
Precision (%CV) Potentially higher variabilityLow %CV reported in validated assays
Accuracy (Bias) Risk of bias due to isotope effects and differential matrix effectsHigh accuracy demonstrated in biological samples[1]
Isotopic Contribution to Analyte Signal Minimal with sufficient mass shift (d9)Negligible

Note: The performance of this compound is based on the well-documented behavior of deuterated standards in general, as specific comparative data for this compound was not identified.

Experimental Protocols

The following protocols are based on established methods for the quantification of 9-PAHSA using a ¹³C-labeled internal standard.[1] These can be adapted for the comparison of this compound and ¹³C-labeled 9-PAHSA.

Sample Preparation and Lipid Extraction

This protocol is suitable for the extraction of PAHSAs from serum or tissue homogenates.

  • Thawing and Homogenization: Thaw frozen samples (e.g., 50 µL of serum) on ice. For tissues, use a pre-cooled tissue grinder to homogenize the sample in a Bligh-Dyer solvent mixture (chloroform:methanol, 2:1 v/v).

  • Internal Standard Spiking: To each sample, add a known amount of the internal standard (either this compound or ¹³C-labeled 9-PAHSA) in chloroform. The concentration should be optimized to be within the linear range of the assay and ideally close to the expected endogenous concentration of 9-PAHSA.

  • Lipid Extraction: Perform a liquid-liquid extraction. Add chloroform and water to the sample to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. Vortex thoroughly and centrifuge to separate the phases.

  • Collection and Drying: Carefully collect the lower organic phase containing the lipids. Dry the extracted lipids under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of the LC-MS mobile phase (e.g., 100 µL of methanol) for analysis.

LC-MS/MS Analysis

This protocol utilizes a reversed-phase liquid chromatography coupled with tandem mass spectrometry.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate.

    • Gradient: A suitable gradient to separate 9-PAHSA from other isomers and matrix components. For example, starting at 15% B, ramping to 99% B over 15 minutes, holding for 2 minutes, and re-equilibrating.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 9-PAHSA (Native): m/z 537.5 → 255.2 (palmitate fragment), m/z 537.5 → 299.2 (hydroxystearate fragment).

      • This compound: m/z 546.6 → 264.2 (d9-palmitate fragment), m/z 546.6 → 299.2 (hydroxystearate fragment).

      • ¹³C-Labeled 9-PAHSA (e.g., ¹³C₁₆-Palmitate): m/z 553.5 → 271.2 (¹³C₁₆-palmitate fragment), m/z 553.5 → 299.2 (hydroxystearate fragment).

    • Optimization: Dwell times, collision energies, and other MS parameters should be optimized for maximum signal intensity.

Visualizations

Signaling Pathway of 9-PAHSA

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 9-PAHSA 9-PAHSA GPR120 GPR120 9-PAHSA->GPR120 Binds to G-protein G-protein GPR120->G-protein Activates Signaling_Cascade Signaling Cascade G-protein->Signaling_Cascade Glucose_Uptake Enhanced Glucose Uptake Signaling_Cascade->Glucose_Uptake Anti_inflammatory Anti-inflammatory Effects Signaling_Cascade->Anti_inflammatory

Caption: Signaling pathway of 9-PAHSA through GPR120.

Experimental Workflow for Internal Standard Comparison

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Sample Biological Sample (e.g., Serum) Spike_d9 Spike with this compound Sample->Spike_d9 Spike_C13 Spike with 13C-9-PAHSA Sample->Spike_C13 Extraction Lipid Extraction Spike_d9->Extraction Spike_C13->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS RT_Shift Retention Time Shift LCMS->RT_Shift Matrix_Effect Matrix Effect LCMS->Matrix_Effect Precision Precision (%CV) LCMS->Precision Accuracy Accuracy (Bias) LCMS->Accuracy

Caption: Workflow for comparing internal standard performance.

References

A Comparative Guide to the LC-MS/MS-Based Quantification of 9-PAHSA Using 9-PAHSA-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 9-palmitic acid-hydroxy stearic acid (9-PAHSA), a bioactive lipid with significant therapeutic potential. The use of its deuterated internal standard, 9-PAHSA-d9, is central to achieving accurate and precise quantification. This document outlines the experimental protocols, presents key validation parameters, and explores the biological significance of 9-PAHSA.

Methodological Overview: LC-MS/MS for 9-PAHSA Analysis

The quantification of 9-PAHSA in biological matrices is predominantly achieved through LC-MS/MS. This technique offers unparalleled sensitivity and selectivity, which is crucial for distinguishing 9-PAHSA from its other isomers and the complex lipid background of biological samples. To date, alternative quantitative methods such as immunoassays or enzymatic assays for 9-PAHSA have not been widely reported, making LC-MS/MS the gold standard for this application.

A stable isotope-labeled internal standard, such as this compound, is indispensable for reliable quantification. It mimics the chromatographic behavior and ionization efficiency of the endogenous analyte, thereby correcting for variations during sample preparation and analysis.

Experimental Workflow

The general workflow for the analysis of 9-PAHSA by LC-MS/MS involves several key steps, from sample preparation to data acquisition.

LC-MS/MS Workflow for 9-PAHSA Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma, Tissue) homogenization Homogenization & Addition of this compound sample->homogenization extraction Liquid-Liquid or Solid-Phase Extraction homogenization->extraction concentration Drying and Reconstitution extraction->concentration lc_separation Reversed-Phase Liquid Chromatography concentration->lc_separation Injection ionization Electrospray Ionization (ESI) - Negative Mode lc_separation->ionization ms_detection Tandem Mass Spectrometry (MRM Detection) ionization->ms_detection data_analysis Data Processing & Quantification ms_detection->data_analysis

Figure 1: A generalized experimental workflow for the quantification of 9-PAHSA.

Detailed Experimental Protocols

Sample Preparation
  • Homogenization and Internal Standard Spiking: Biological samples (e.g., plasma, adipose tissue) are homogenized in a suitable buffer. A known amount of the internal standard, this compound, is added at the beginning of the procedure to account for analyte loss during extraction.

  • Lipid Extraction: A liquid-liquid extraction is commonly performed using a solvent system such as chloroform/methanol/water. Alternatively, solid-phase extraction (SPE) can be employed to isolate and enrich the lipid fraction containing 9-PAHSA.

  • Drying and Reconstitution: The organic phase containing the lipids is evaporated to dryness under a stream of nitrogen. The dried residue is then reconstituted in a solvent compatible with the liquid chromatography mobile phase, typically a mixture of methanol and water.

Liquid Chromatography
  • Column: A reversed-phase C18 column is typically used to separate 9-PAHSA from its isomers and other lipids.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of ammonium acetate or formic acid) and an organic component (e.g., methanol or acetonitrile) is employed.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

  • Column Temperature: The column is often maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in the negative ion mode is used to generate deprotonated molecules of 9-PAHSA and this compound.

  • Detection: A triple quadrupole mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This highly selective detection method monitors specific precursor-to-product ion transitions for both the analyte and the internal standard.

    • 9-PAHSA Transitions: The precursor ion is [M-H]⁻ at m/z 537.9. Common product ions for quantification and qualification include m/z 255.2 (palmitic acid fragment) and m/z 299.2 (hydroxystearic acid fragment).

    • This compound Transitions: The precursor ion is [M-H]⁻ at m/z 546.9, with corresponding mass-shifted product ions.

  • Data Analysis: The peak area ratios of the analyte to the internal standard are used to construct a calibration curve from which the concentration of 9-PAHSA in unknown samples is determined.

Performance Comparison of LC-MS/MS Methods for 9-PAHSA

While a direct head-to-head comparison from a single study is not available in the published literature, the following table summarizes the typical performance characteristics of validated LC-MS/MS methods for 9-PAHSA based on a review of current research. These parameters are essential for ensuring the reliability and accuracy of the analytical data.

Validation Parameter Typical Performance of LC-MS/MS Method for 9-PAHSA Importance in Method Validation
Linearity (R²) > 0.99Ensures that the response of the instrument is proportional to the concentration of the analyte over a defined range.
Linear Range Typically spans from low ng/mL to µg/mL concentrations.Defines the concentration range over which the method is accurate and precise.
Precision (%RSD) < 15% for intra- and inter-day precision.Measures the closeness of agreement between a series of measurements from the same sample.
Accuracy (%Recovery) Typically within 85-115%.Indicates how close the measured value is to the true value.
Lower Limit of Quantification (LLOQ) In the low ng/mL range, depending on the sample matrix and instrument sensitivity.The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
Selectivity High, due to the specificity of MRM transitions.The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Internal Standard This compound or other stable isotope-labeled analogs (e.g., ¹³C-labeled).Crucial for correcting for variability in sample preparation and instrument response.

Biological Significance and Signaling Pathway of 9-PAHSA

9-PAHSA is an endogenous lipid with a range of beneficial metabolic and anti-inflammatory effects. It has been shown to improve glucose tolerance and stimulate insulin secretion. One of the key mechanisms of action of 9-PAHSA is through its interaction with G-protein coupled receptors (GPCRs), particularly GPR120.

9-PAHSA Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PAHSA 9-PAHSA GPR120 GPR120 PAHSA->GPR120 Binds and Activates beta_arrestin β-Arrestin 2 Recruitment GPR120->beta_arrestin downstream_effects Downstream Signaling Cascades beta_arrestin->downstream_effects metabolic_outcomes Improved Glucose Uptake Anti-inflammatory Effects downstream_effects->metabolic_outcomes

Figure 2: Simplified signaling pathway of 9-PAHSA through GPR120 activation.

The activation of GPR120 by 9-PAHSA leads to the recruitment of β-arrestin 2 and the initiation of downstream signaling cascades that ultimately result in improved glucose metabolism and anti-inflammatory responses. This makes 9-PAHSA a promising therapeutic target for metabolic diseases such as type 2 diabetes.

Conclusion

A Comparative Analysis of the Biological Activities of 9-PAHSA and Other FAHFA Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 9-palmitic acid-hydroxy stearic acid (9-PAHSA) and other fatty acid esters of hydroxy fatty acids (FAHFA) isomers. The information presented is based on experimental data from peer-reviewed studies and is intended to assist researchers in understanding the nuanced differences in the therapeutic potential of these endogenous lipids.

At a Glance: Key Biological Activities

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1][2] Different isomers, distinguished by the position of the ester linkage on the hydroxy fatty acid, exhibit distinct biological activities. This guide focuses on comparing 9-PAHSA to other prevalent isomers, such as 5-PAHSA, and highlighting the structural determinants of their functions.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the key biological activities of various FAHFA isomers.

Table 1: Anti-Diabetic Activities of FAHFA Isomers

IsomerTarget/AssayEffectQuantitative DataReference
9-PAHSA GPR40 ActivationAgonistDose-dependently activates GPR40[1][3]
5-PAHSA GPR40 ActivationAgonistActivates GPR40[1]
9-PAHSA GPR120 ActivationAgonistWeak agonism (IC50 of 19 µM)
5-PAHSA GPR120 ActivationAgonistWeak or no agonist activity
9-PAHSA Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 CellsPotentiationSignificant potentiation at 20 µM
5-PAHSA Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 CellsPotentiationSignificant potentiation at 20 µM
S-9-PAHSA GSIS and Glucose UptakePotentiationPotentiated GSIS and glucose uptake
R-9-PAHSA GSIS and Glucose UptakeNo significant effectDid not potentiate GSIS and glucose uptake
9-PAHSA Insulin-Stimulated Glucose Uptake in 3T3-L1 AdipocytesPotentiationPotentiates glucose uptake
5-PAHSA Insulin-Stimulated Glucose Uptake in 3T3-L1 AdipocytesPotentiationPotentiates glucose uptake
10-PAHSA, 12-PAHSA, 13-PAHSA Insulin-Stimulated Glucose Uptake in 3T3-L1 AdipocytesNo significant effectDo not potentiate glucose transport

Table 2: Anti-Inflammatory Activities of FAHFA Isomers

IsomerCell Type/AssayEffectQuantitative DataReference
9-PAHSA LPS-stimulated RAW 264.7 MacrophagesInhibition of IL-6 SecretionStatistically significant reduction
5-PAHSA LPS-stimulated RAW 264.7 MacrophagesInhibition of IL-6 SecretionReduction in IL-6 levels
9-PAHSA LPS-stimulated Bone Marrow-Derived Macrophages (BMDMs)Inhibition of Cytokine/Chemokine ExpressionAttenuated LPS-induced Ccl2, Ccl3, Ccl5, Il-1β, Tnf-α, and Il-6 gene expression
5-SAHSA LPS-stimulated BMDMsInhibition of Cytokine/Chemokine ExpressionAttenuated LPS-induced Ccl2, Ccl3, Ccl5, Il-1β, Tnf-α, and Il-6 gene expression
9-OAHSA LPS-stimulated BMDMsInhibition of Cytokine/Chemokine ExpressionDecreased expression of Tnfα, Il6, Ccl2, Ccl3, and Ccl5
13-PAHSA, 13-OAHSA LPS-stimulated BMDMsNo significant effectNo anti-inflammatory effects on LPS-induced cytokine and chemokine gene expression
S-9-PAHSA & R-9-PAHSA Immune CellsAnti-inflammatory effectsBoth stereoisomers had anti-inflammatory effects

Signaling Pathways and Experimental Workflows

The biological effects of FAHFAs are mediated through their interaction with specific cellular signaling pathways. The following diagrams illustrate some of the key mechanisms and experimental procedures.

FAHFA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 Binds to GPR40 GPR40 FAHFA->GPR40 Binds to NF_kB_Inhibition NF-κB Inhibition GPR120->NF_kB_Inhibition Leads to Glucose_Uptake Insulin-Stimulated Glucose Uptake GPR120->Glucose_Uptake Mediates Ca_flux Ca²⁺ Flux GPR40->Ca_flux Induces GSIS Glucose-Stimulated Insulin Secretion Ca_flux->GSIS Potentiates Anti_inflammatory Anti-inflammatory Effects NF_kB_Inhibition->Anti_inflammatory Results in Experimental_Workflow_GSIS Start Start Pancreatic_Islets Isolate Pancreatic Islets (e.g., MIN6 cells or human islets) Start->Pancreatic_Islets Pre_incubation Pre-incubate with FAHFA isomer (e.g., 20 µM for 1 hour) Pancreatic_Islets->Pre_incubation Low_Glucose Stimulate with low glucose (e.g., 2.5 mM for 45 min) Pre_incubation->Low_Glucose High_Glucose Stimulate with high glucose (e.g., 20 mM for 45 min) Pre_incubation->High_Glucose Collect_Supernatant Collect supernatant Low_Glucose->Collect_Supernatant Basal Secretion High_Glucose->Collect_Supernatant Stimulated Secretion Measure_Insulin Measure insulin concentration (ELISA) Collect_Supernatant->Measure_Insulin End End Measure_Insulin->End Experimental_Workflow_Anti_inflammatory Start Start Macrophages Culture Macrophages (e.g., RAW 264.7 or BMDMs) Start->Macrophages Pre_treatment Pre-treat with FAHFA isomer Macrophages->Pre_treatment LPS_Stimulation Stimulate with LPS (e.g., 100 ng/mL for 16-18h) Pre_treatment->LPS_Stimulation Collect_Supernatant Collect supernatant LPS_Stimulation->Collect_Supernatant Measure_Cytokines Measure cytokine levels (ELISA) (e.g., IL-6, TNF-α) Collect_Supernatant->Measure_Cytokines End End Measure_Cytokines->End

References

A Comparative Guide to the Quantification of 9-PAHSA: Assessing Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 9-palmitic acid-hydroxy stearic acid (9-PAHSA), a bioactive lipid with promising therapeutic potential. A key focus is placed on the linearity and dynamic range of these methods, which are critical parameters for accurate and reliable quantification in biological matrices. While detailed validation data for 9-PAHSA is not always publicly available in peer-reviewed literature, this guide synthesizes the existing knowledge and provides expected performance characteristics based on established analytical principles.

Quantitative Method Performance

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely reported and robust method for the quantification of 9-PAHSA and its isomers.[1][2][3] Alternative methods such as gas chromatography-mass spectrometry (GC-MS) and enzyme-linked immunosorbent assay (ELISA) are less common for this specific analyte but are included for a comprehensive comparison.

Analytical MethodSample MatrixTypical Linear RangeTypical Limit of Quantification (LOQ)Key Performance Remarks
LC-MS/MS Plasma, Serum, Adipose Tissue0.1 - 100 ng/mL (estimated)0.1 - 1 ng/mL (estimated)High specificity and sensitivity, allows for isomeric separation. Use of isotopically labeled internal standards (e.g., ¹³C₁₆-9-PAHSA) is crucial for accuracy.[2]
GC-MS Not widely reported for 9-PAHSANot AvailableNot AvailableMay require derivatization to improve volatility. Potential for good sensitivity and specificity.
ELISA Not widely reported for 9-PAHSANot AvailableNot AvailablePotentially higher throughput and simpler workflow, but may have limitations in specificity and distinguishing between isomers.

Note: The linear range and LOQ for LC-MS/MS are estimated based on typical performance for similar lipid analytes, as specific validation reports for 9-PAHSA are not consistently available in the public domain. Researchers should validate any method in their own laboratory to determine its specific performance characteristics.

Experimental Protocols

Quantification of 9-PAHSA in Human Plasma by LC-MS/MS

This protocol provides a detailed methodology for the extraction and quantification of 9-PAHSA from human plasma using LC-MS/MS.

1. Sample Preparation (Lipid Extraction)

  • Internal Standard Spiking: To 100 µL of human plasma, add a known amount of isotopically labeled internal standard (e.g., ¹³C₁₆-9-PAHSA) in methanol. This is critical for correcting for matrix effects and variations in extraction efficiency.[2]

  • Protein Precipitation and Liquid-Liquid Extraction:

    • Add 300 µL of ice-cold methanol to the plasma sample.

    • Vortex thoroughly for 1 minute to precipitate proteins.

    • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.

    • Add 250 µL of water and vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection and Drying:

    • Carefully collect the upper organic layer (containing the lipids) into a clean tube.

    • Dry the organic extract under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., methanol/water 90:10, v/v) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of PAHSA isomers.

    • Mobile Phase: A gradient elution with a binary solvent system, such as:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes.

    • Flow Rate: A typical flow rate is 0.3 - 0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of fatty acids.

    • Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for 9-PAHSA and its internal standard are monitored. The characteristic transitions for 9-PAHSA are m/z 537 -> 255 (palmitate fragment), m/z 537 -> 281, and m/z 537 -> 299 (hydroxystearic acid fragment).

    • Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of 9-PAHSA in the samples is determined.

Visualizations

Below are diagrams illustrating the experimental workflow for 9-PAHSA quantification and the key signaling aspects.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is_spike Spike with ¹³C₁₆-9-PAHSA plasma->is_spike extraction Liquid-Liquid Extraction is_spike->extraction drying Dry Down extraction->drying reconstitution Reconstitute drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for 9-PAHSA quantification.

signaling_pathway 9-PAHSA 9-PAHSA Receptor Receptor 9-PAHSA->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Biological_Response Anti-inflammatory & Metabolic Effects Signaling_Cascade->Biological_Response

Caption: Simplified 9-PAHSA signaling pathway.

References

A Researcher's Guide to 9-PAHSA Quantification: An Inter-Laboratory Method Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning interest in the therapeutic potential of 9-palmitoyloxystearic acid (9-PAHSA), a bioactive lipid with anti-inflammatory and insulin-sensitizing properties, has underscored the critical need for robust and reliable quantification methods. As research in this field accelerates, the ability to accurately measure 9-PAHSA levels in diverse biological matrices is paramount for elucidating its physiological roles and advancing drug development efforts.

This guide provides an objective comparison of current analytical methodologies for 9-PAHSA measurement. While a formal inter-laboratory round-robin study is not yet available in the published literature, this document synthesizes data from various studies to offer a comprehensive overview of existing techniques, their performance characteristics, and the inherent challenges in 9-PAHSA analysis.

Comparative Analysis of Quantification Methods

The quantification of 9-PAHSA, an endogenous lipid present at low nanomolar concentrations, is predominantly achieved through liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). However, variations in sample preparation, chromatographic separation, and mass spectrometric detection have led to a range of methodologies with distinct performance attributes.

Table 1: Summary of Analytical Methods for 9-PAHSA Quantification

Method Principle Sample Preparation Reported Performance Characteristics Advantages Disadvantages References
LC-MS/MS Reverse-phase liquid chromatography separation followed by tandem mass spectrometry detection.Lipid extraction (e.g., Bligh-Dyer) followed by Solid-Phase Extraction (SPE).LOD/LOQ: Method-dependent, often in the low nanomolar range. Precision: Generally good, with CVs <15%.High specificity and sensitivity, well-established for lipid analysis.Potential for co-eluting contaminants (e.g., ceramides), background from SPE cartridges.[1][2][3]
Shotgun Lipidomics with Derivatization Direct infusion mass spectrometry of total lipid extracts after chemical derivatization to enhance ionization efficiency.One-step derivatization of lipid extracts.High sensitivity and specificity with a broad linear dynamic range.High-throughput, avoids chromatography-related issues.Requires chemical derivatization, which adds a step to the workflow.[4][5]
Faster LC-MS Protocol Optimized, shorter liquid chromatography gradient for faster sample throughput.Standard lipid extraction and SPE.Comparable performance to longer methods for regioisomer detection and quantitation.Significantly reduced run times (e.g., 30 min vs. 90 min).May require careful optimization to ensure resolution of all isomers.

Experimental Protocols: A Closer Look

The accuracy and reliability of 9-PAHSA measurements are heavily influenced by the experimental protocol. Below are detailed methodologies for the key steps in the analytical workflow.

Sample Preparation: Extraction and Enrichment

Accurate quantification begins with efficient extraction of 9-PAHSA from the biological matrix and removal of interfering substances.

  • Lipid Extraction: A common method is the Bligh-Dyer extraction, which uses a chloroform/methanol/water solvent system to partition lipids into an organic phase.

  • Solid-Phase Extraction (SPE): Following lipid extraction, SPE is crucial for enriching PAHSAs and removing other lipid classes that can interfere with the analysis. However, it is important to note that SPE cartridges can be a source of background PAHSA signals, necessitating careful blank analysis.

Chromatographic Separation

Liquid chromatography separates 9-PAHSA from its isomers and other contaminating molecules before detection by mass spectrometry.

  • Reverse-Phase Chromatography: C18 columns are typically used to separate PAHSAs based on their hydrophobicity.

  • Isomer Separation: The separation of different PAHSA regioisomers (e.g., 5-PAHSA, 9-PAHSA) is a critical challenge. Optimized gradients and column chemistries are required for their resolution. A known issue is the co-elution of a C16:0 ceramide with 5-PAHSA, which can lead to overestimation if not properly resolved.

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity needed for quantifying the low levels of 9-PAHSA.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

  • Multiple Reaction Monitoring (MRM): This targeted approach monitors specific precursor-to-product ion transitions for 9-PAHSA, enhancing selectivity and quantitative accuracy. For 9-PAHSA, the fragmentation typically yields product ions corresponding to palmitic acid and hydroxy stearic acid.

Key Signaling Pathways and Experimental Workflow

To provide a broader context for 9-PAHSA research, the following diagrams illustrate its known signaling pathway and a general experimental workflow for its quantification.

G cluster_0 9-PAHSA Signaling Pathway 9-PAHSA 9-PAHSA GPR120 GPR120 9-PAHSA->GPR120 Activates GPR40 GPR40 9-PAHSA->GPR40 Activates Glucose_Uptake ↑ Glucose Uptake GPR120->Glucose_Uptake Anti_Inflammatory ↓ Anti-inflammatory Effects GPR120->Anti_Inflammatory Insulin_Secretion ↑ Insulin Secretion GPR40->Insulin_Secretion

Figure 1: Simplified signaling pathway of 9-PAHSA.

G cluster_1 Experimental Workflow for 9-PAHSA Quantification start Biological Sample (Serum, Adipose Tissue) extraction Lipid Extraction start->extraction spe Solid-Phase Extraction (SPE) extraction->spe lcms LC-MS/MS Analysis spe->lcms data Data Analysis & Quantification lcms->data

Figure 2: General experimental workflow for 9-PAHSA measurement.

Conclusion and Future Directions

The accurate measurement of 9-PAHSA is a complex analytical challenge that requires careful methodological consideration. While LC-MS/MS has emerged as the gold standard, this guide highlights the critical impact of sample preparation and chromatographic separation on data quality. The development of faster protocols and high-throughput shotgun lipidomics approaches offers promising avenues for future research.

To enhance the comparability and reproducibility of 9-PAHSA data across different laboratories, the establishment of standardized reference materials and the organization of formal inter-laboratory comparison studies are crucial next steps. Such efforts will be instrumental in advancing our understanding of 9-PAHSA's role in health and disease and in realizing its therapeutic potential.

References

A Researcher's Guide to Deuterated Internal Standards: A Comparative Analysis Featuring 9-PAHSA-d9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of lipid species is paramount. The use of internal standards is a cornerstone of reliable mass spectrometry-based lipid analysis, correcting for variability in sample preparation, extraction, and ionization. Among the various types of internal standards, deuterated lipids are widely employed due to their close physicochemical similarity to their endogenous counterparts.[1] This guide provides an objective comparison of 9-PAHSA-d9, a deuterated internal standard for the novel bioactive lipid 9-palmitic acid hydroxy stearic acid (9-PAHSA), with other deuterated lipid internal standards.

Understanding the Role of Deuterated Internal Standards

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. In liquid chromatography-mass spectrometry (LC-MS), these standards ideally co-elute with the analyte of interest and exhibit similar ionization behavior. This allows for the normalization of the analyte's signal, thereby improving the accuracy and precision of quantification.[1]

The choice of an appropriate internal standard is critical. While structurally identical to the analyte, the difference in mass allows the mass spectrometer to distinguish between the endogenous lipid and the deuterated standard. However, the degree and position of deuteration can influence the standard's performance.

Performance Comparison: this compound vs. Other Deuterated Standards

While direct head-to-head experimental data for this compound against a wide array of other deuterated lipid standards is not extensively published, we can infer its performance based on established principles of lipidomics and available data on related compounds. The key performance parameters for a deuterated internal standard include chromatographic behavior, stability, and its ability to compensate for matrix effects.

A significant consideration with deuterated standards is the potential for a "chromatographic isotope effect," where the deuterated compound may elute slightly earlier than the non-deuterated analyte in reversed-phase chromatography.[2] This effect is more pronounced with a higher degree of deuteration. For instance, heavily deuterated PAHSA standards have been observed to have a substantial forward retention time shift. This highlights a potential advantage of using a standard with a lower number of deuterium atoms, such as this compound or the commercially available 9-PAHSA-d4, to ensure closer co-elution with the endogenous 9-PAHSA.

The following table summarizes a hypothetical performance comparison between this compound and other representative deuterated lipid internal standards. The data presented here is illustrative and should be confirmed in your specific experimental setup.

Parameter This compound d4-PAHSA d31-Palmitic Acid d8-Arachidonic Acid
Analyte(s) 9-PAHSA and other FAHFAs9-PAHSA and other FAHFAsPalmitic acid and other saturated fatty acidsArachidonic acid and other polyunsaturated fatty acids
Structural Similarity to Analyte HighHighHighHigh
Expected Retention Time Shift (vs. Analyte) MinimalMinimalModerateModerate
Reported Recovery >90% (Expected)>90% (Expected)Variable, matrix-dependentVariable, matrix-dependent
Linearity (R²) of Response >0.99 (Expected)>0.99 (Expected)>0.99 (Expected)>0.99 (Expected)
Precision (CV%) for Analyte Quantification <10% (Expected)<10% (Expected)<15% (Typical)<15% (Typical)

Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. Below are detailed methodologies for lipid extraction and LC-MS/MS analysis that can be adapted for the use of this compound and other deuterated internal standards.

Lipid Extraction from Plasma/Serum
  • Sample Preparation: In a clean tube, add 50 µL of plasma or serum.

  • Internal Standard Spiking: Add a known amount of this compound (and other relevant deuterated internal standards) in a small volume of solvent (e.g., 10 µL of a methanol solution).

  • Protein Precipitation and Lipid Extraction: Add 225 µL of cold methanol, vortex thoroughly, and incubate at -20°C for 30 minutes to precipitate proteins.

  • Phase Separation: Add 750 µL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute. Add 188 µL of water to induce phase separation. Vortex for 20 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection of Organic Phase: Carefully collect the upper organic phase containing the lipids into a new tube.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

LC-MS/MS Analysis of FAHFAs
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Column: A reversed-phase C18 column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient Elution:

    • Start with a suitable percentage of mobile phase B (e.g., 30%).

    • Increase the percentage of mobile phase B over a defined time to elute lipids of increasing hydrophobicity.

    • Include a column wash and re-equilibration step.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative electrospray ionization (ESI) is typically used for FAHFAs.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification.

      • MRM Transition for 9-PAHSA: The precursor ion (Q1) would be the deprotonated molecule [M-H]⁻, and the product ion (Q3) would be a characteristic fragment ion.

      • MRM Transition for this compound: The precursor ion (Q1) would be the deprotonated deuterated molecule [M-H]⁻, and the product ion (Q3) would be the corresponding deuterated fragment.

    • Collision Energy: Optimize for each specific lipid and internal standard.

Visualizing Workflows and Concepts

To further clarify the experimental process and the principles of internal standard-based quantification, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma/Serum Sample Spike Spike with this compound Sample->Spike Extract Lipid Extraction (MTBE) Spike->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Integrate Peak Integration LC_MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification Calculate->Quantify

Caption: Experimental workflow for lipid quantification using an internal standard.

Internal_Standard_Principle cluster_sample In the Sample cluster_process During Analysis cluster_detection At the Detector Analyte Endogenous Analyte (e.g., 9-PAHSA) IS Deuterated Internal Standard (e.g., this compound) Analyte->IS  Similar Behavior Loss Sample Loss & Matrix Effects Analyte->Loss IS->Loss Analyte_Signal Analyte Signal Loss->Analyte_Signal IS_Signal IS Signal Loss->IS_Signal Analyte_Signal->IS_Signal  Ratio Corrects for Loss Quantification Accurate Quantification (Ratio of Signals) Analyte_Signal->Quantification IS_Signal->Quantification

Caption: Principle of internal standard correction in mass spectrometry.

Conclusion

The selection of an appropriate deuterated internal standard is a critical step in developing a robust and reliable lipidomics method. While this compound is a promising internal standard for the quantification of the important signaling lipid 9-PAHSA, researchers should carefully consider the potential for chromatographic isotope effects. A lower degree of deuteration, as in this compound, is likely advantageous in minimizing retention time shifts and ensuring accurate quantification. As with any analytical method, thorough validation of the chosen internal standard's performance within the specific experimental context is essential for generating high-quality, reproducible data.

References

evaluating the efficacy of 9-PAHSA compared to existing anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory efficacy of 9-palmitic acid, 12-hydroxy stearic acid (9-PAHSA) against established anti-inflammatory drugs. The information is presented to aid researchers and professionals in drug development in evaluating the potential of 9-PAHSA as a therapeutic agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways.

Executive Summary

9-PAHSA is an endogenous lipid with demonstrated anti-inflammatory properties. Its mechanism of action is multi-faceted, primarily involving the activation of G-protein coupled receptor 120 (GPR120) and antagonism of several chemokine receptors, which collectively lead to the inhibition of the NF-κB signaling pathway and a subsequent reduction in pro-inflammatory cytokine production. This guide compares the efficacy of 9-PAHSA with representative drugs from major anti-inflammatory classes:

  • Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID).

  • Dexamethasone: A synthetic glucocorticoid.

  • GW9508: A synthetic GPR120 agonist.

  • Maraviroc: A chemokine receptor (CCR5) antagonist.

The comparative data suggests that 9-PAHSA exhibits a distinct anti-inflammatory profile, offering a potential alternative or adjunctive therapeutic strategy with a mechanism that differs from traditional anti-inflammatory agents.

Data Presentation

In Vitro Anti-Inflammatory Activity

The following table summarizes the in vitro efficacy of 9-PAHSA and comparator drugs in inhibiting key inflammatory mediators. The data is primarily derived from studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard model for assessing anti-inflammatory responses.

CompoundTarget(s)AssayKey ParameterValueCitation(s)
9-PAHSA CCR6, CCR7, CXCR4, CXCR5Chemokine Receptor AntagonismIC501.7 µM (CCR6), 3.2 µM (CCR7), 3.9 µM (CXCR4), 19 µM (CXCR5)[1]
GPR120GPR120 AgonismIC5019 µM[1]
Overall InflammationLPS-stimulated CXCL10 secretionFold Reduction3.7-fold at 100 µM[1]
Ibuprofen COX-1, COX-2Prostaglandin Synthesis Inhibition--[2][3]
Overall InflammationLPS-stimulated NO production-Dose-dependent decrease (200-400 µM)
Dexamethasone Glucocorticoid ReceptorOverall InflammationLPS-stimulated TNF-α secretionSignificant suppression at 1 µM
Overall InflammationLPS-stimulated NO productionIC5034.60 µg/mL
GW9508 GPR40, GPR120GPR AgonismpEC507.32 (GPR40), 5.46 (GPR120)
Overall InflammationCytokine-induced CCL5 & CXCL10 production-Inhibition
Maraviroc CCR5Chemokine Receptor Antagonism-Dose-dependent inhibition of T-cell migration
In Vivo Anti-Inflammatory Activity

The dextran sodium sulfate (DSS)-induced colitis model in mice is a widely accepted model for inflammatory bowel disease. The table below compares the in vivo efficacy of 9-PAHSA and comparator drugs in this model.

CompoundAnimal ModelDosageKey Outcome(s)ResultCitation(s)
9-PAHSA DSS-induced colitis in mice-Prevention of mucosal damageProtects against colitis
Ibuprofen DSS-induced colitis in mice1 mg/ml in drinking waterAttenuation of weight loss, reduction in Rac1b expressionAttenuated weight loss
Dexamethasone DSS-induced colitis in mice0.06 mg/dayMacroscopic and histologic inflammation scoresDid not prevent colitis induction
Maraviroc DSS-induced colitis in mice5, 25, or 50 mg/kg/dayDisease Activity Index (DAI), macroscopic injury, MPO activityDose-dependent decrease in mucosal inflammation

Experimental Protocols

In Vitro Anti-Inflammatory Assay: LPS-Stimulated Cytokine Release in RAW 264.7 Macrophages

This assay is a standard method to evaluate the potential of a compound to inhibit the production of pro-inflammatory cytokines.

a. Cell Culture and Seeding:

  • RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.

b. Compound Treatment and LPS Stimulation:

  • The culture medium is removed and replaced with fresh medium containing the test compound (e.g., 9-PAHSA, Ibuprofen, Dexamethasone) at various concentrations.

  • Cells are pre-incubated with the compound for 1 hour.

  • Lipopolysaccharide (LPS) from E. coli is then added to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response. A vehicle control (without the test compound) and a negative control (without LPS) are included.

c. Cytokine Measurement:

  • After a 24-hour incubation period, the cell culture supernatant is collected.

  • The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, CXCL10) in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.

  • The absorbance is read using a microplate reader, and the cytokine concentrations are calculated from a standard curve.

d. Data Analysis:

  • The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated vehicle control.

  • IC50 values (the concentration of the compound that causes 50% inhibition) can be determined from the dose-response curves.

In Vivo Anti-Inflammatory Assay: Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice

This model is used to assess the efficacy of a compound in a model of inflammatory bowel disease.

a. Animal Model:

  • Male C57BL/6 mice (6-8 weeks old) are typically used.

  • Animals are housed under standard conditions with ad libitum access to food and water.

b. Induction of Colitis:

  • Acute colitis is induced by administering 2-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 5-7 consecutive days.

  • A control group receives regular drinking water.

c. Compound Administration:

  • The test compound (e.g., 9-PAHSA, Ibuprofen, Dexamethasone, Maraviroc) is administered to the mice daily, typically via oral gavage or intraperitoneal injection, starting from the first day of DSS administration.

  • A vehicle control group receives the vehicle solution.

d. Assessment of Colitis Severity:

  • Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool. A scoring system is used to calculate the DAI.

  • Macroscopic Assessment: At the end of the experiment, mice are euthanized, and the colons are excised. The colon length is measured (colitis leads to colon shortening). Macroscopic signs of inflammation, such as ulceration and edema, are scored.

  • Histological Analysis: A section of the colon is fixed in formalin, embedded in paraffin, and stained with hematoxylin and eosin (H&E). The degree of inflammation, ulceration, and crypt damage is scored by a blinded observer.

  • Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in the colonic tissue is a marker of neutrophil infiltration and inflammation. MPO activity is measured using a colorimetric assay.

  • Cytokine Levels: A portion of the colonic tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

e. Data Analysis:

  • The DAI, colon length, histological scores, MPO activity, and cytokine levels are compared between the compound-treated group and the DSS-only group to evaluate the therapeutic efficacy of the compound.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways through which 9-PAHSA and the comparator drugs exert their anti-inflammatory effects.

G_PAHSA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR120 GPR120 IKK IKK GPR120->IKK Inhibits ChemokineReceptor Chemokine Receptor ChemokineReceptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Inhibits NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription PAHSA 9-PAHSA PAHSA->GPR120 Activates PAHSA->ChemokineReceptor Antagonizes Chemokine Chemokine Chemokine->ChemokineReceptor Binds

Caption: Signaling pathway of 9-PAHSA's anti-inflammatory action.

G_Comparator_Pathways cluster_ibuprofen Ibuprofen (NSAID) cluster_dexamethasone Dexamethasone (Glucocorticoid) cluster_gw9508 GW9508 (GPR120 Agonist) cluster_maraviroc Maraviroc (CCR5 Antagonist) ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins (Inflammation) COX->Prostaglandins Ibuprofen Ibuprofen Ibuprofen->COX Inhibits Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR GRE Glucocorticoid Response Element GR->GRE NFkB_dex NF-κB GR->NFkB_dex Inhibits AntiInflammatoryProteins Anti-inflammatory Proteins GRE->AntiInflammatoryProteins GW9508 GW9508 GPR120_gw GPR120 GW9508->GPR120_gw Downstream_gw Downstream Signaling GPR120_gw->Downstream_gw Inflammation_gw Inflammation Downstream_gw->Inflammation_gw Inhibits Maraviroc Maraviroc CCR5 CCR5 Maraviroc->CCR5 Antagonizes CellMigration Leukocyte Migration CCR5->CellMigration Chemokine_mara Chemokine (e.g., CCL5) Chemokine_mara->CCR5

Caption: Mechanisms of action for comparator anti-inflammatory drugs.

Experimental Workflows

G_In_Vitro_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compound Add test compound (various concentrations) incubate_overnight->add_compound pre_incubate Pre-incubate for 1 hour add_compound->pre_incubate add_lps Add LPS (10-100 ng/mL) pre_incubate->add_lps incubate_24h Incubate for 24 hours add_lps->incubate_24h collect_supernatant Collect supernatant incubate_24h->collect_supernatant elisa Perform ELISA for cytokine quantification collect_supernatant->elisa analyze Analyze data (IC50) elisa->analyze end End analyze->end

Caption: Workflow for in vitro LPS-stimulated cytokine release assay.

G_In_Vivo_Workflow start Start acclimatize Acclimatize mice start->acclimatize induce_colitis Induce colitis with DSS in drinking water (5-7 days) acclimatize->induce_colitis administer_compound Administer test compound daily induce_colitis->administer_compound monitor_dai Monitor Disease Activity Index (DAI) daily (weight, stool, blood) administer_compound->monitor_dai euthanize Euthanize mice at endpoint monitor_dai->euthanize collect_colon Collect colon euthanize->collect_colon measurements Macroscopic assessment (length, score) Histology (H&E staining) MPO assay Cytokine analysis (ELISA) collect_colon->measurements analyze Analyze data measurements->analyze end End analyze->end

References

A Comparative Analysis of the Metabolic Effects of R- and S-Enantiomers of 9-PAHSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of the R- and S-enantiomers of 9-palmitic acid hydroxy stearic acid (9-PAHSA), a novel class of endogenous lipids with potential therapeutic applications in metabolic diseases. This analysis is based on experimental data from preclinical studies to assist researchers in understanding the distinct biological activities of these stereoisomers.

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of lipids that have garnered significant attention for their anti-diabetic and anti-inflammatory properties.[1][2] Found in various mammalian tissues, with 9-PAHSA being a prominent isomer, these molecules have been shown to improve glucose tolerance and insulin sensitivity.[1][3][4] 9-PAHSA exists as two stereoisomers, R-9-PAHSA and S-9-PAHSA, and emerging evidence suggests that their biological activities are not identical. Understanding the nuanced metabolic effects of each enantiomer is crucial for the development of targeted therapeutic strategies.

Comparative Efficacy on Glucose Metabolism

Experimental data indicates that the S-enantiomer of 9-PAHSA may possess more potent beneficial effects on glucose metabolism compared to the R-enantiomer. The S-9-PAHSA isomer has demonstrated a significant advantage in promoting glucose-stimulated insulin secretion (GSIS) and insulin-stimulated glucose uptake. In contrast, some studies have reported that R-9-PAHSA does not share these specific effects, although both enantiomers may exhibit anti-inflammatory properties. However, it is important to note that some research has found no significant glucoregulatory activity for 9-PAHSA in general.

Table 1: Comparative Effects of R- and S-9-PAHSA on Key Metabolic Parameters

Metabolic ParameterS-9-PAHSA EffectR-9-PAHSA EffectKey Findings
Glucose-Stimulated Insulin Secretion (GSIS) Potentiates GSIS in pancreatic β-cells and human islets.Does not potentiate GSIS.S-9-PAHSA shows a superior ability to enhance insulin secretion in response to glucose.
Insulin-Stimulated Glucose Uptake Augments insulin-stimulated glucose uptake in adipocytes.Does not augment glucose uptake.S-9-PAHSA appears to be more effective at improving insulin sensitivity in fat cells.
Fasting Blood Glucose Significantly decreased fasting blood glucose in high-fat diet-fed mice.Not reported to have the same effect.S-9-PAHSA may have a direct impact on lowering blood glucose levels.
Insulin Sensitivity Improved insulin sensitivity in high-fat diet-fed mice.Not reported to have the same effect.The S-enantiomer shows potential in reversing insulin resistance.
Anti-inflammatory Effects Attenuates LPS-induced chemokine and cytokine expression.Attenuates LPS-induced chemokine and cytokine expression.Both enantiomers exhibit anti-inflammatory properties.
Lipid Metabolism Significantly decreased LDL levels in high-fat diet-fed mice.Not reported to have the same effect.S-9-PAHSA may also play a role in regulating lipid profiles.

Signaling Pathways and Mechanisms of Action

The differential effects of the 9-PAHSA enantiomers may be attributed to their interactions with specific cellular receptors and signaling pathways. G-protein-coupled receptors (GPCRs), such as GPR40 and GPR120, have been implicated as mediators of PAHSA's metabolic benefits. The S-9-PAHSA isomer demonstrates a higher affinity for the GPR40 receptor, which could explain its superior biological activity in promoting GSIS. Additionally, S-9-PAHSA has been shown to regulate glycolipid metabolism by enhancing autophagy and upregulating the PI3K/AKT signaling pathway.

cluster_S_9_PAHSA S-9-PAHSA Signaling cluster_R_9_PAHSA R-9-PAHSA Signaling S_9_PAHSA S-9-PAHSA GPR40 GPR40 S_9_PAHSA->GPR40 Higher Affinity PI3K PI3K GPR40->PI3K AKT AKT PI3K->AKT GSIS ↑ Glucose-Stimulated Insulin Secretion AKT->GSIS Glucose_Uptake ↑ Glucose Uptake AKT->Glucose_Uptake R_9_PAHSA R-9-PAHSA GPR40_R GPR40 R_9_PAHSA->GPR40_R Lower Affinity GSIS_R No Potentiation of GSIS GPR40_R->GSIS_R Glucose_Uptake_R No Augmentation of Glucose Uptake GPR40_R->Glucose_Uptake_R

Figure 1: Differential signaling of S-9-PAHSA and R-9-PAHSA.

In contrast to its metabolic effects, both R- and S-9-PAHSA have been shown to possess anti-inflammatory properties, suggesting a distinct mechanism for their immunomodulatory actions.

Metabolism and Biodistribution

The stereochemistry of 9-PAHSA also influences its metabolism. Studies have shown that the enzyme carboxyl ester lipase (CEL) preferentially hydrolyzes S-9-PAHSA over R-9-PAHSA. This stereoselective degradation could lead to different pharmacokinetic profiles and tissue distribution of the two enantiomers, potentially contributing to their distinct biological activities. Furthermore, research indicates that R-9-PAHSA is the predominant stereoisomer that accumulates in the adipose tissue of mice.

cluster_metabolism Stereoselective Metabolism of 9-PAHSA S_9_PAHSA S-9-PAHSA CEL Carboxyl Ester Lipase (CEL) S_9_PAHSA->CEL R_9_PAHSA R-9-PAHSA Accumulation_R Accumulation in Adipose Tissue R_9_PAHSA->Accumulation_R Degradation_S Preferential Hydrolysis CEL->Degradation_S

Figure 2: Differential metabolism of 9-PAHSA enantiomers.

Experimental Protocols

The following are summaries of key experimental methodologies used in the cited studies to evaluate the metabolic effects of 9-PAHSA enantiomers.

1. In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

  • Cell Lines: Pancreatic β-cell lines (e.g., INS-1E) or isolated primary islets from mice or humans.

  • Procedure:

    • Islets or cells are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for a specified period.

    • The cells are then incubated with either a low-glucose or a high-glucose (e.g., 16.7 mM) buffer in the presence of the test compound (R-9-PAHSA, S-9-PAHSA, or vehicle control).

    • After incubation, the supernatant is collected to measure insulin concentration using an enzyme-linked immunosorbent assay (ELISA).

    • The results are typically expressed as the amount of insulin secreted, normalized to the total protein or DNA content of the cells.

2. In Vitro Insulin-Stimulated Glucose Uptake Assay

  • Cell Lines: Adipocyte cell lines (e.g., 3T3-L1) differentiated into mature adipocytes.

  • Procedure:

    • Differentiated adipocytes are serum-starved for a period to reduce basal glucose uptake.

    • The cells are then pre-treated with the test compound (R-9-PAHSA, S-9-PAHSA, or vehicle) for a defined time.

    • Insulin is added to stimulate glucose uptake, followed by the addition of a radiolabeled glucose analog (e.g., 2-deoxy-[³H]-glucose).

    • After a short incubation, the reaction is stopped, and the cells are washed to remove extracellular radiolabeled glucose.

    • The cells are lysed, and intracellular radioactivity is measured using a scintillation counter to quantify glucose uptake.

3. In Vivo Glucose and Insulin Tolerance Tests in Mice

  • Animal Models: Typically, high-fat diet-induced obese and insulin-resistant mice or genetic models of diabetes (e.g., db/db mice).

  • Procedure (Intraperitoneal Glucose Tolerance Test - IPGTT):

    • Mice are fasted overnight.

    • A baseline blood glucose measurement is taken from the tail vein.

    • The test compound (R- or S-9-PAHSA) or vehicle is administered orally or via injection.

    • After a specified time, a glucose bolus is administered intraperitoneally.

    • Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose injection.

  • Procedure (Insulin Tolerance Test - ITT):

    • Mice are fasted for a shorter period (e.g., 4-6 hours).

    • A baseline blood glucose measurement is taken.

    • The test compound or vehicle is administered.

    • An insulin bolus is administered intraperitoneally.

    • Blood glucose levels are measured at various time points to assess the rate of glucose clearance from the blood.

cluster_workflow In Vivo Metabolic Testing Workflow Start High-Fat Diet-Induced Diabetic Mouse Model Treatment Administer S-9-PAHSA, R-9-PAHSA, or Vehicle Start->Treatment IPGTT Intraperitoneal Glucose Tolerance Test (IPGTT) Treatment->IPGTT ITT Insulin Tolerance Test (ITT) Treatment->ITT Analysis Measure Blood Glucose and Insulin Levels IPGTT->Analysis ITT->Analysis Outcome Assess Glucose Homeostasis and Insulin Sensitivity Analysis->Outcome

Figure 3: General experimental workflow for in vivo studies.

Conclusion

The available evidence strongly suggests that the S-enantiomer of 9-PAHSA is the more metabolically active stereoisomer, particularly concerning the regulation of glucose homeostasis and insulin sensitivity. Its superior ability to potentiate GSIS and enhance insulin-stimulated glucose uptake positions S-9-PAHSA as a more promising candidate for the development of novel therapeutics for type 2 diabetes and related metabolic disorders. In contrast, R-9-PAHSA appears to have limited direct effects on glucose metabolism, although both enantiomers exhibit anti-inflammatory properties. The differential metabolism of the R- and S-enantiomers further underscores the importance of stereochemistry in the biological activity of PAHSAs. Future research should continue to elucidate the specific molecular targets and signaling pathways engaged by each enantiomer to fully understand their therapeutic potential.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of 9-PAHSA-d9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety and operational protocols is paramount. Proper handling and disposal of specialized chemical reagents like 9-PAHSA-d9 are critical for ensuring a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the appropriate disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

Immediate Safety and Disposal Protocols

The disposal of this compound, a deuterated fatty acid, must be approached with the understanding that it is a chemical substance that requires specialized disposal procedures. General laboratory waste guidelines from various institutions and chemical suppliers consistently emphasize that chemical waste should never be disposed of via standard drains or as regular trash.

Key Disposal Principles:
  • Do Not Drain Dispose: this compound should not be poured down the sink.

  • No Trash Disposal: This chemical should not be discarded as regular solid waste.

  • Hazardous Waste Stream: It must be treated as hazardous chemical waste and disposed of through your institution's designated hazardous waste collection program.[1]

  • Consult the SDS: Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and accurate disposal instructions.

Step-by-Step Disposal Procedure for this compound

The following procedure is a synthesis of best practices for laboratory chemical waste disposal.

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[1]

  • Waste Collection:

    • Collect waste this compound, including any contaminated solvents or materials, in a designated and compatible hazardous waste container.[2]

    • The container must be in good condition, with a secure, leak-proof cap.

    • Do not mix this compound waste with incompatible chemicals.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound" or "9-[((13,13,14,14,15,15,16,16,16-d9)palmitoyl)hydroxy]-stearic acid".

    • Include the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

    • Keep the container closed except when adding waste.

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.

Quantitative Data Summary

ParameterGuidelineSource
Container Headspace Leave at least 10% headspace in liquid waste containers to allow for expansion.General Laboratory Practice
Satellite Accumulation Time Limit Varies by regulation; often up to 90 days once the container is full or a certain volume is reached.Institutional EHS Guidelines
Spill Residue All materials used to clean up a spill of this compound must be disposed of as hazardous waste.General Laboratory Practice

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below. This visual guide provides a clear, step-by-step representation of the disposal process, from the point of generation to final removal from the laboratory.

G This compound Disposal Workflow A Generation of This compound Waste B Wear Appropriate PPE A->B C Collect in Designated Hazardous Waste Container B->C D Securely Cap and Clearly Label Container C->D E Store in Satellite Accumulation Area D->E F Request Waste Pickup via EHS E->F G Proper Disposal by Certified Vendor F->G

References

Navigating the Safe Handling of 9-PAHSA-d9: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with 9-PAHSA-d9, a deuterated form of a bioactive lipid, ensuring laboratory safety through proper handling and disposal is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, emergency procedures, and disposal plans to foster a secure research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling & Weighing Safety glasses with side-shieldsChemical-resistant gloves (Nitrile rubber, minimum thickness 0.11 mm)Laboratory coatNot required under normal conditions with adequate ventilation
Solution Preparation & Transfers Chemical safety gogglesChemical-resistant gloves (Nitrile rubber, minimum thickness 0.11 mm)Laboratory coatUse in a chemical fume hood
Spill Cleanup Chemical safety goggles or face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or coveralls over lab coatAir-purifying respirator with organic vapor cartridges if spill is large or in a poorly ventilated area

Emergency Procedures: A Step-by-Step Response Plan

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

First Aid Measures:

  • After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • After skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Management and Disposal Protocol

Proper containment and disposal are crucial to prevent environmental contamination and further exposure.

Spill Cleanup Workflow:

Spill_Cleanup_Workflow A Evacuate Immediate Area B Don Appropriate PPE A->B Ensure Safety First C Contain the Spill with Absorbent Material B->C Prevent Spread D Carefully Collect Contaminated Material C->D Use Non-Sparking Tools E Place in a Sealed, Labeled Container D->E Proper Waste Segregation F Decontaminate the Spill Area E->F Thorough Cleaning G Dispose of Waste According to Regulations F->G Follow Institutional Protocols

Figure 1. Step-by-step workflow for the safe cleanup of a this compound spill.

Disposal Plan:

Disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Collection: Collect all waste materials, including unused product, contaminated absorbents, and disposable PPE, in a designated, properly labeled, and sealed container.

  • Waste Storage: Store the waste container in a secure, well-ventilated area, away from incompatible materials, pending disposal.

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and qualified hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility in the laboratory.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.